4-Bromo-2-methanesulfonylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPADVWWKRDWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528063 | |
| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88041-67-2 | |
| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methanesulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-methanesulfonylphenol, a key organic intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.
Introduction: Unveiling a Versatile Building Block
This compound, identified by the CAS Number 88041-67-2 , is a halogenated aromatic sulfone of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenol ring substituted with a bromine atom and a methanesulfonyl group, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the methanesulfonyl group and the bromine atom influences the acidity of the phenolic hydroxyl group and directs further chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of chemical modifications, positioning it as a versatile building block in the design of targeted therapies.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 88041-67-2 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [2] |
| Molecular Weight | 251.10 g/mol | [2] |
| Appearance | Off-white to white crystalline solid (Predicted) | N/A |
| Purity | ≥95% (Typical) | [2] |
Isomeric Distinction: this compound vs. 2-Bromo-4-methanesulfonylphenol
It is crucial to distinguish this compound (CAS 88041-67-2) from its isomer, 2-Bromo-4-methanesulfonylphenol (CAS 20951-43-3). The positioning of the bromine atom and the methanesulfonyl group significantly impacts the molecule's electronic properties and reactivity, making the correct identification of the isomer paramount for any synthetic or biological application.
Synthesis and Purification: A Probable Pathway
While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, a plausible and logical synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds.[3][4][5] The most likely pathway involves two key steps: the bromination of a phenol precursor followed by the oxidation of a thioether.
Logical Synthesis Workflow
Caption: A plausible two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-(methylthio)phenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylthio)phenol in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent to the cooled solution via the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained at or below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining bromine with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-(methylthio)phenol.
Step 2: Oxidation to this compound
-
Dissolution: Dissolve the crude 4-bromo-2-(methylthio)phenol from the previous step in a suitable solvent like dichloromethane or acetic acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction may be exothermic and may require cooling.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench any excess oxidizing agent. If using m-CPBA, the resulting meta-chlorobenzoic acid can be removed by washing with a basic solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to recrystallize the crude product to obtain a higher purity solid.
-
Column Chromatography: For more challenging purifications, column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is an effective method.[6]
Analytical Characterization (Predicted)
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show three aromatic protons in the region of 7.0-8.0 ppm. The proton ortho to the methanesulfonyl group would be the most downfield, followed by the proton ortho to the bromine atom, and finally the proton ortho to the hydroxyl group. The methanesulfonyl group would appear as a sharp singlet at approximately 3.0-3.5 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals. The carbon atoms attached to the electron-withdrawing bromine and methanesulfonyl groups will be shifted downfield. The carbon bearing the hydroxyl group will also be significantly downfield. The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] Fragmentation patterns would likely involve the loss of the methyl group, the entire methanesulfonyl group, and other characteristic cleavages of the aromatic ring.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl group (two strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-Br and C-S stretching vibrations in the fingerprint region.[9][10][11]
Applications in Research and Drug Discovery
The true value of this compound lies in its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of enzyme and kinase inhibitors.
The Role of the Sulfonyl Group in Medicinal Chemistry
The methanesulfonyl group is a common feature in many approved drugs.[12] It is often used as a bioisostere for other functional groups and can improve a molecule's pharmacokinetic properties.[13] The sulfonyl group can act as a hydrogen bond acceptor, which is crucial for binding to biological targets.[3]
Potential as a Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology.[14] Many kinase inhibitors contain a substituted aromatic core. The structure of this compound provides a scaffold that can be further elaborated through reactions at the bromine atom (e.g., Suzuki or Buchwald-Hartwig couplings) and the phenolic hydroxyl group (e.g., etherification). These modifications can lead to the synthesis of libraries of compounds for screening against various kinases. The bromophenol moiety itself is a known pharmacophore in some enzyme inhibitors.[15][16]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[17][18]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating the substance.[17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18] Keep the container tightly sealed.
-
Spill Response: In case of a spill, avoid generating dust. Absorb small spills with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Promising Intermediate for Future Discoveries
This compound is a strategically functionalized molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom, a versatile phenolic hydroxyl group, and a drug-like methanesulfonyl moiety makes it an attractive starting material for the development of novel enzyme inhibitors, particularly in the area of kinase-targeted therapies. While detailed public data on its synthesis and specific applications are still emerging, its structural features strongly suggest its utility for researchers and drug development professionals. A thorough understanding of its properties, a logical approach to its synthesis and purification, and strict adherence to safety protocols will enable the scientific community to fully harness the potential of this valuable chemical intermediate.
References
-
Application of Sulfonyl in Drug Design | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved January 17, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 17, 2026, from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]
-
Voinov, V. G., & Lutsak, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST WebBook. (n.d.). 4-Bromo-2-methylphenol. Retrieved January 17, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved January 17, 2026, from [Link]
-
Scilit. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
-
ResearchGate. (n.d.). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved January 17, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]
-
Cefic. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
MDPI. (n.d.). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved January 17, 2026, from [Link]
-
Justia Patents. (2024, February 13). Nano-sized mixed ligand [4-bromo-2-(quinolin-2-yliminomethyl)-phenol imine- phenanthroline] Ru(III) complex for medicinal applications. [Link]
-
University of California, Berkeley. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Retrieved January 17, 2026, from [Link]
-
OUCI. (n.d.). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Retrieved January 17, 2026, from [Link]
-
EFSA. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. [Link]
-
Cytiva. (2024, September 1). Polishing chromatography in process development. [Link]
-
Princeton University. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 17, 2026, from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. otago.ac.nz [otago.ac.nz]
- 18. ehs.princeton.edu [ehs.princeton.edu]
An In-Depth Technical Guide to 4-Bromo-2-methanesulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methanesulfonylphenol (CAS No. 88041-67-2), a substituted aromatic compound of interest in synthetic chemistry. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document synthesizes known information from chemical supplier databases, predicted property data, and expert analysis based on fundamental chemical principles. The guide covers the compound's structure, physicochemical properties (including predicted values), expected reactivity, a plausible synthetic pathway, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers considering the use of this molecule in novel synthetic applications.
Chemical Identity and Structure
This compound is a halogenated and sulfonated phenol. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a bromine atom, and a methanesulfonyl (or methylsulfonyl) group.
-
IUPAC Name: 4-Bromo-2-(methylsulfonyl)phenol
-
Molecular Formula: C₇H₇BrO₃S[1]
-
Synonyms: this compound, Phenol, 4-bromo-2-(methylsulfonyl)-[1]
The molecule's architecture, featuring an electron-donating hydroxyl group and two powerful electron-withdrawing groups (bromo and methanesulfonyl), dictates its unique chemical properties and reactivity profile. The ortho-positioning of the bulky methanesulfonyl group relative to the hydroxyl function introduces significant steric and electronic effects, influencing its potential as a synthetic intermediate.
Caption: 2D Structure of this compound
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes key properties, including values predicted by computational models, which provide useful estimates for experimental design.
| Property | Value | Data Type | Source |
| Molecular Weight | 251.1 g/mol | Calculated | [1] |
| Boiling Point | 407.1 ± 45.0 °C | Predicted | [1] |
| Density | 1.721 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 6.13 ± 0.43 | Predicted | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | - | [1] |
The predicted pKa of 6.13 suggests that this compound is a significantly stronger acid than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the strong electron-withdrawing effects of the ortho-sulfonyl and para-bromo substituents, which stabilize the corresponding phenoxide anion. This property is a critical consideration for its handling and reactivity in basic conditions.
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, validated protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established organosulfur and halogenation chemistry. The most logical approach would involve the sulfonation of a readily available brominated phenol.
Hypothetical Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
Methodology Explained:
-
Chlorosulfonation: Starting with 4-Bromophenol, an electrophilic aromatic substitution using chlorosulfonic acid would introduce a sulfonyl chloride group onto the ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by bromine, the substitution is directed to one of the ortho positions.
-
Reduction: The resulting sulfonyl chloride can be reduced to a sulfinate salt using a mild reducing agent like sodium sulfite.
-
Methylation: The final step involves the methylation of the sulfinate, for instance, with methyl iodide, to yield the target methanesulfonyl group.
This proposed pathway is theoretical and would require experimental optimization of reaction conditions, solvents, and purification methods.
Expected Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its enhanced acidity makes it readily deprotonated by even mild bases to form a phenoxide, which can act as a potent nucleophile.
-
Aromatic Ring: The benzene ring is significantly deactivated towards further electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (bromo and methanesulfonyl). Any further substitution would likely be directed to the positions ortho to the hydroxyl group (and meta to the bromo and sulfonyl groups), though forcing conditions would be required.
-
Carbon-Bromine Bond: The aryl bromide functionality opens the door to a wide array of cross-coupling reactions. It can serve as an electrophile in reactions like Suzuki, Heck, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at the C4 position. This is arguably its most valuable feature for drug development professionals, enabling the construction of complex molecular scaffolds.
Potential Applications
While specific applications for this compound are not documented, its structure suggests its primary utility as a versatile building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups at defined positions allows for sequential and regioselective modifications.
-
Pharmaceutical Intermediate: It can be used to construct larger, more complex molecules where a substituted phenolic moiety is required. The bromine atom acts as a synthetic handle for introducing diversity via cross-coupling reactions.
-
Agrochemical Research: Similar to other halogenated phenols, it could serve as a precursor for the development of novel herbicides or fungicides.[3]
Safety and Handling
The following GHS classification and safety information has been reported for this compound.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning [1]
Recommended Handling Protocols
Given its hazard profile, strict adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
-
-
Engineering Controls: A properly functioning chemical fume hood is essential to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
Conclusion
This compound is a chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its key value lies in its trifunctional nature, particularly the presence of an aryl bromide handle suitable for cross-coupling reactions. While a comprehensive body of experimental data is currently lacking, this guide provides a solid foundation based on its known structure, predicted properties, and expected reactivity. Researchers are advised to proceed with caution, adhering to the safety guidelines outlined, and to perform small-scale trials to validate its properties and reactivity for their specific applications.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
-
iChemical. 4-Bromo-2-methylphenol, CAS No. 2362-12-1. [Link]
-
Mody Chemi Pharma Ltd. Organics Bromo Compounds. [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]
-
Ward, M. D., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 60–67. [Link]
-
Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]
-
NIST. Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]
- Google Patents.
-
NIST. 4-Bromo-2-methylphenol. NIST Chemistry WebBook. [Link]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
Beilstein Journals. Supplementary Information for: A facile and efficient method for the selective monobromination of phenols using VBr3. [Link]
Sources
An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-2-methanesulfonylphenol
Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 4-Bromo-2-methanesulfonylphenol, a key intermediate in various synthetic applications. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond procedural outlines to detail the causal reasoning behind analytical choices and data interpretation. By integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques, we present a self-validating workflow that ensures unambiguous confirmation of the molecular structure, highlighting the synergistic power of modern analytical methods.
Introduction and Physicochemical Profile
This compound (CAS No: 88041-67-2) is a substituted aromatic compound featuring a phenol backbone, a bromine atom, and a methanesulfonyl group.[1][2] This specific arrangement of electron-donating (hydroxyl) and electron-withdrawing (sulfonyl, bromo) groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The precise location of these functional groups is critical to its reactivity and the properties of any subsequent derivatives. Therefore, rigorous and unequivocal structural confirmation is a non-negotiable prerequisite for its use in any research or development context.
This guide establishes a robust protocol for confirming the identity and purity of this compound, focusing on the interpretation of spectroscopic data to build a cohesive and undeniable structural proof.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₃S | [1] |
| Molecular Weight | 251.10 g/mol | [2][3] |
| CAS Number | 88041-67-2 | [4] |
| Appearance | Predicted: Solid | N/A |
| Predicted pKa | 6.13 ± 0.43 | [2] |
| Predicted Boiling Point | 407.1 ± 45.0 °C | [1] |
The Strategic Workflow for Structure Elucidation
A successful structure elucidation is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The results from one method are used to corroborate or refine the hypotheses drawn from another. Our approach begins with determining the molecular formula and the presence of key elements (Mass Spectrometry), proceeds to identify the functional groups present (Infrared Spectroscopy), and culminates in mapping the precise atomic connectivity of the carbon-hydrogen framework (Nuclear Magnetic Resonance).
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
3.1 Principle & Rationale Mass spectrometry is the foundational step, providing two critical pieces of information: the molecular weight of the compound and, through high-resolution MS, its elemental formula. For halogenated compounds, MS offers a distinct advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, most notably the molecular ion, which will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.
3.2 Experimental Protocol: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing relatively volatile and thermally stable compounds like phenols.[5]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Column: Utilize a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400. The MS transfer line temperature should be set to 280°C.
3.3 Predicted Data & Interpretation The EI mass spectrum is expected to show a distinct molecular ion region that validates the compound's identity.
Table 2: Predicted Key Mass Spectrometry Peaks
| m/z (Daltons) | Assignment | Rationale |
| 250 | [M]⁺ (with ⁷⁹Br) | Molecular ion peak corresponding to the lighter bromine isotope. |
| 252 | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak corresponding to the heavier bromine isotope. The relative intensity should be ~97% of the m/z 250 peak. |
| 171 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical (79 Da). |
| 173 | [(M+2) - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical from the ⁸¹Br isotopologue. |
The observation of the intense M+ and M+2 peaks at m/z 250 and 252 with near-equal intensity provides unequivocal evidence for a molecule with a single bromine atom and a molecular weight of ~251 Da.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1 Principle & Rationale Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers, making IR an excellent and rapid tool for identifying the types of functional groups present. For this compound, we expect to see clear signatures for the hydroxyl (O-H), sulfonyl (S=O), and substituted aromatic ring groups.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Acquisition: Apply pressure using the anvil to ensure good contact.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample scan.
4.3 Predicted Data & Interpretation The IR spectrum provides a clear fingerprint of the molecule's functional components.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960, 2850 | Weak | Aliphatic C-H stretch (methyl group) |
| ~1600, 1475 | Medium-Strong | Aromatic C=C ring stretches |
| ~1310-1280 | Strong | S=O asymmetric stretch (sulfonyl group) |
| ~1150-1120 | Strong | S=O symmetric stretch (sulfonyl group) |
| ~820 | Strong | C-H out-of-plane bend (indicative of 1,2,4-trisubstitution) |
| ~600-500 | Medium | C-Br stretch |
The presence of a strong, broad band above 3200 cm⁻¹ confirms the hydroxyl group. The two very strong peaks around 1300 cm⁻¹ and 1140 cm⁻¹ are definitive evidence for the sulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
5.1 Principle & Rationale NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the key task is to use chemical shifts and spin-spin coupling patterns to confirm the 1,2,4-trisubstitution pattern on the benzene ring.
5.2 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
5.3 ¹H NMR Data Interpretation (Predicted in DMSO-d₆) The aromatic region of the ¹H NMR spectrum is the most informative part for confirming the substitution pattern. The powerful electron-withdrawing sulfonyl group will shift ortho and para protons downfield, while the electron-donating hydroxyl group shifts them upfield.
Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.5 | Singlet (broad) | N/A | 1H | Phenolic OH |
| ~7.75 | Doublet (d) | J ≈ 2.4 Hz | 1H | H-3 |
| ~7.58 | Doublet of Doublets (dd) | J ≈ 8.8, 2.4 Hz | 1H | H-5 |
| ~7.10 | Doublet (d) | J ≈ 8.8 Hz | 1H | H-6 |
| ~3.25 | Singlet (s) | N/A | 3H | -SO₂CH ₃ |
-
Reasoning:
-
H-3: This proton is ortho to the strongly withdrawing SO₂CH₃ group and meta to the Br. It appears as a doublet due to coupling only with H-5 (⁴J meta-coupling is small).
-
H-5: This proton is ortho to the Br and meta to both the OH and SO₂CH₃ groups. It is split into a doublet of doublets by H-6 (³J ortho-coupling, ~8.8 Hz) and H-3 (⁴J meta-coupling, ~2.4 Hz).
-
H-6: This proton is ortho to the OH group and meta to the Br. It appears as a doublet due to coupling with H-5 (³J ortho-coupling, ~8.8 Hz).
-
-SO₂CH₃: The methyl protons are isolated and appear as a sharp singlet.
-
-OH: The phenolic proton is acidic and its signal is typically broad and does not couple.
-
5.4 ¹³C NMR Data Interpretation (Predicted in DMSO-d₆) The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic effects of the substituents.
Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-1 (-OH) | The hydroxyl group is strongly deshielding. |
| ~139.5 | C-5 | Carbon adjacent to bromine and influenced by other groups. |
| ~135.0 | C-3 | Carbon adjacent to the sulfonyl group. |
| ~128.0 | C-2 (-SO₂CH₃) | The ipso-carbon attached to the sulfonyl group. |
| ~118.5 | C-6 | Carbon ortho to the hydroxyl group. |
| ~115.0 | C-4 (-Br) | The ipso-carbon attached to bromine, shows a lower shift. |
| ~43.5 | -SO₂C H₃ | Typical shift for a methyl group attached to a sulfonyl. |
5.5 Confirmation with 2D NMR While 1D NMR is powerful, 2D experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide indisputable proof of connectivity. An HMBC experiment would show correlations between protons and carbons separated by 2 or 3 bonds.
Caption: Key expected HMBC correlations for this compound.
-
Key HMBC Correlations:
-
The methyl protons (~3.25 ppm) would show a correlation to the carbon at C-2 (~128.0 ppm).
-
Proton H-3 (~7.75 ppm) would correlate to C-1, C-2, and C-5.
-
Proton H-5 (~7.58 ppm) would correlate to C-1, C-3, and C-4. This web of correlations creates an unbreakable chain of logic that locks the atoms into the proposed 1,2,4-trisubstituted arrangement.
-
Synthesis Context: Sulfonation of 4-Bromophenol
A plausible synthetic route to this compound involves the sulfonation of 4-bromophenol.[6][7] Understanding the synthesis is crucial for anticipating potential impurities, such as the alternative isomer, 4-bromo-3-methanesulfonylphenol. The directing effects of the hydroxyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups would need to be carefully controlled. The analytical methods described herein would easily distinguish the desired product from other isomers based on the unique proton coupling patterns in the ¹H NMR spectrum.
Conclusion
The structural elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine via its distinct isotopic signature. Infrared spectroscopy validates the presence of the key hydroxyl and sulfonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and high-resolution map of the atomic framework, confirming the 1,2,4-trisubstitution pattern and distinguishing it from all other possible isomers. The convergence of data from these orthogonal techniques provides an unassailable proof of structure, meeting the rigorous standards required for advanced chemical research and development.
References
-
PubMed. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Available at: [Link]
-
ResearchGate. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link][5]
-
PubChem. 2-Bromo-4-(methylsulfonyl)phenol. Available at: [Link][3]
-
NIST WebBook. 4-Bromo-2-methylphenol Mass Spectrum. Available at: [Link][8]
-
Khan Academy. Sulfonation and Friedel-Crafts alkylation. Available at: [Link][7]
-
PrepChem.com. Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. Available at: [Link][9]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link][10]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link][11]
-
YouTube. Sulfonation of Benzene and Aromatic Rings. Available at: [Link][6]
Sources
- 1. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]
- 2. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 3. 2-Bromo-4-(methylsulfonyl)phenol | C7H7BrO3S | CID 18782638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-(methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. 4-Bromo-2-methylphenol [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 12. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. govinfo.gov [govinfo.gov]
Molecular Structure and the Imperative for Spectroscopic Characterization
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2-methanesulfonylphenol
This guide provides a comprehensive analysis of the expected spectral data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. This approach is designed to guide researchers in identifying and characterizing this molecule, explaining the causal relationships between molecular structure and spectral output.
The structural elucidation of any novel or target compound is the bedrock of chemical and pharmaceutical research. For this compound (Molecular Formula: C₇H₇BrO₃S), a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous confirmation of its identity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system of characterization.
The molecule possesses a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH), a bromine atom (-Br), and a methanesulfonyl (-SO₂CH₃) group. The electronic interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl group, ortho to each other, creates a unique electronic environment that is reflected in its spectral properties.
Caption: Structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.
Predicted ¹H NMR Spectrum
The chemical shift of aromatic protons is heavily influenced by the electronic effects of the substituents on the ring.[1] Electron-donating groups (like -OH) shield nearby protons (shifting them upfield to lower ppm values), while electron-withdrawing groups (like -SO₂CH₃) deshield them (shifting them downfield to higher ppm values).[1]
-
Aromatic Protons (H-3, H-5, H-6): We anticipate three distinct signals in the aromatic region (typically 6.5-8.0 ppm).
-
H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -SO₂CH₃ and -Br groups. The strong ortho-donating effect of the hydroxyl group is expected to shift this proton significantly upfield. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the -OH and -SO₂CH₃ groups but ortho to the -Br atom. It will be split into a doublet of doublets by its neighbors, H-6 (ortho coupling) and H-3 (meta coupling). Its chemical shift will be intermediate.
-
H-3: This proton is ortho to the strongly electron-withdrawing -SO₂CH₃ group and meta to the -OH and -Br groups. The powerful deshielding effect of the ortho-sulfonyl group will shift this proton the furthest downfield. It will appear as a doublet due to the small meta-coupling to H-5.
-
-
Methanesulfonyl Protons (-SO₂CH₃): The three protons on the methyl group are equivalent and will appear as a sharp singlet. Due to the strong deshielding effect of the attached sulfonyl group, this signal is expected to appear around 3.1-3.3 ppm.
-
Phenolic Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature, but typically appears between 5-8 ppm. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[2]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | Jmeta = ~2.5 Hz |
| H-5 | 7.3 - 7.5 | dd | Jortho = ~8.5 Hz, Jmeta = ~2.5 Hz |
| H-6 | 7.0 - 7.2 | d | Jortho = ~8.5 Hz |
| -SO₂CH ₃ | 3.1 - 3.3 | s | - |
| -OH | 5.0 - 8.0 | br s | - |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer.[3]
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.[4]
Predicted ¹³C NMR Spectrum
With seven unique carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted by starting with the baseline value for benzene (128.5 ppm) and adding established Substituent Chemical Shift (SCS) increments.[5]
-
C-1 (C-OH): The hydroxyl group is strongly shielding, but the attached oxygen is deshielding. This carbon will be downfield, influenced also by the ortho-sulfonyl group.
-
C-2 (C-SO₂CH₃): This carbon, directly attached to the strongly withdrawing sulfonyl group, will be significantly influenced and its position can be complex to predict without specific SCS data for the -SO₂Me group in this context.
-
C-3: Ortho to the sulfonyl group and meta to the hydroxyl, this carbon will be deshielded.
-
C-4 (C-Br): The bromine atom has a moderate, shielding effect on the ipso-carbon.
-
C-5: Ortho to the bromine and meta to the hydroxyl and sulfonyl groups, its shift will be moderately affected.
-
C-6: Ortho to the hydroxyl group, this carbon will be shielded and appear further upfield compared to other CH carbons.
-
C-7 (-SO₂CH₃): The methyl carbon will be significantly deshielded by the sulfonyl group, typically appearing in the 40-45 ppm range.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C-1 | 155 - 158 |
| C-2 | 130 - 135 |
| C-3 | 138 - 142 |
| C-4 | 115 - 118 |
| C-5 | 125 - 128 |
| C-6 | 118 - 122 |
| C-7 (-SO₂C H₃) | 40 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Spectrum
The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, sulfonyl, and aromatic functionalities.
-
O-H Stretch (Phenol): A very strong and broad absorption band is expected in the range of 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6]
-
Aromatic C-H Stretch: A medium intensity absorption will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Absorptions from the methyl group C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
S=O Asymmetric & Symmetric Stretch (Sulfonyl): Two very strong and sharp absorptions are the hallmark of a sulfonyl group. The asymmetric stretch is expected around 1300-1350 cm⁻¹ and the symmetric stretch around 1140-1160 cm⁻¹.
-
C=C Aromatic Ring Stretch: Medium to strong intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O Stretch (Phenol): A strong absorption band is expected around 1200-1250 cm⁻¹.
-
Fingerprint Region (<1000 cm⁻¹): This region will contain complex vibrations, including C-H out-of-plane bending and a C-Br stretching vibration (typically 500-650 cm⁻¹).
Summary of Predicted IR Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenol | O-H Stretch | 3200 - 3550 | Strong, Broad |
| Aromatic | C-H Stretch | 3030 - 3100 | Medium |
| Methyl | C-H Stretch | 2850 - 2960 | Weak-Medium |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong, Sharp |
| Sulfonyl | S=O Symmetric Stretch | 1140 - 1160 | Strong, Sharp |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Phenol | C-O Stretch | 1200 - 1250 | Strong |
| Aryl Halide | C-Br Stretch | 500 - 650 | Medium |
Experimental Protocol: ATR-FTIR Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[7]
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal surface.[8]
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Cleanup: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a solvent-moistened wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see a characteristic pair of peaks of nearly equal intensity at M⁺ and M+2.[9]
-
For C₇H₇⁷⁹BrO₃S, the nominal mass is 266 Da.
-
For C₇H₇⁸¹BrO₃S, the nominal mass is 268 Da.
-
Therefore, a distinctive [M]⁺/[M+2]⁺ doublet at m/z 266/268 is predicted.
-
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause significant fragmentation.
-
Loss of Methyl Radical: Alpha-cleavage of the C-S bond can lead to the loss of a methyl radical (·CH₃, 15 Da), resulting in a fragment at m/z 251/253.
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the rearrangement and elimination of sulfur dioxide (SO₂, 64 Da).[10] This would produce a significant ion at m/z 202/204.
-
Cleavage of C-S Bond: Homolytic cleavage of the aryl-sulfur bond can lead to the loss of the methanesulfonyl radical (·SO₂CH₃, 79 Da), giving a bromophenol radical cation at m/z 187/189.
-
Loss of Bromine: Loss of a bromine radical (·Br, 79/81 Da) from the molecular ion would yield a fragment at m/z 187.
-
Summary of Predicted Key Fragments
| m/z (⁷⁹Br/⁸¹Br) | Fragment Identity | Notes |
| 266 / 268 | [C₇H₇BrO₃S]⁺ | Molecular Ion (M⁺) |
| 251 / 253 | [M - CH₃]⁺ | Loss of methyl radical |
| 202 / 204 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 187 / 189 | [M - SO₂CH₃]⁺ | Loss of methanesulfonyl radical |
| 187 | [M - Br]⁺ | Loss of bromine radical |
Experimental Protocol: GC-MS (EI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polysiloxane column). Use a temperature program to ensure separation and elution of the compound (e.g., start at 100°C, ramp to 280°C at 10°C/min).[11]
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding the underlying principles of how substituents influence spectral outcomes, researchers can confidently use this information to guide the synthesis, purification, and final identification of this and related compounds. The provided protocols represent standard, robust methodologies for acquiring high-quality data, ensuring scientific integrity and trustworthiness in experimental results.
References
-
Guan, Y., et al. (2021). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of Chemical Information and Modeling. Available at: [Link]
-
Miyamoto, M., & Hada, M. (2021). "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." Molecular Physics. Available at: [Link]
-
Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe. Available at: [Link]
-
Chemistry LibreTexts. (2023). "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]
-
YouTube. (2021). "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." Chemistry with Caroline. Available at: [Link]
-
Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]
-
Doc Brown's Chemistry. "Infrared spectrum of phenol." Available at: [Link]
-
Michigan State University Department of Chemistry. "NMR Spectroscopy." Available at: [Link]
-
Stenutz, R. "NMR chemical shift prediction of benzenes." Available at: [Link]
-
Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: [Link]
-
Chemistry Steps. "Isotopes in Mass Spectrometry." Available at: [Link]
-
PubMed. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Available at: [Link]
-
Md. Asaduzzaman, A., et al. (2022). "A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae." Molecules. Available at: [Link]
-
Drawell. "Sample Preparation for FTIR Analysis." Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR chemical shift prediction of benzenes [stenutz.eu]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mt.com [mt.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-methanesulfonylphenol in Organic Solvents
Introduction
4-Bromo-2-methanesulfonylphenol is a substituted aromatic compound with a molecular structure that presents unique challenges and opportunities for its application in research and development, particularly in drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental principles of physical organic chemistry. In the absence of extensive empirical data in published literature, this paper will build a robust predictive framework based on the molecule's structural attributes and the properties of common organic solvents.
Molecular Structure and Physicochemical Properties
This compound possesses a phenol ring substituted with a bromine atom and a methanesulfonyl group. This unique combination of functional groups dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility profile.
-
Molecular Formula: C₇H₇BrO₃S
-
Molecular Weight: 251.1 g/mol
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): Capable of acting as both a hydrogen bond donor and acceptor.
-
Bromine (-Br): A large, polarizable atom that contributes to the overall molecular weight and van der Waals interactions.
-
Methanesulfonyl (-SO₂CH₃): A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.[1][2][3]
-
The interplay of these groups results in a molecule with a significant dipole moment and the capacity for strong intermolecular interactions.
Predicting Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, we must consider its polarity and its ability to engage in hydrogen bonding.
The Role of Polarity
The methanesulfonyl group is strongly polar, and the phenolic hydroxyl group also contributes to the molecule's polarity. The bromine atom, while less polar than the other substituents, adds to the overall electron density of the aromatic ring. This suggests that this compound is a polar molecule. Consequently, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.
Hydrogen Bonding Capability
The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group are also effective hydrogen bond acceptors.[1][2][3] This extensive hydrogen bonding potential will significantly influence its solubility in protic and aprotic polar solvents that can participate in or accommodate such interactions.
Predicted Solubility in Common Organic Solvents
Based on the principles of polarity and hydrogen bonding, the predicted solubility of this compound in a range of organic solvents is summarized in the table below.
| Solvent Class | Example Solvents | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Moderate to High | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to favorable interactions. The presence of an alkyl chain may slightly reduce solubility compared to polar aprotic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Medium | Moderate | These solvents have a significant dipole moment but may be less effective at hydrogen bonding compared to the highly polar solvents. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Low | Low | The lack of polarity and inability to form strong hydrogen bonds with these solvents will result in poor solvation of the highly polar solute. |
Note: Polarity index is a relative measure of a solvent's polarity.[5][6]
Experimental Determination of Solubility
While theoretical predictions provide a strong foundation, empirical determination of solubility is essential for precise applications. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]
Shake-Flask Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from the excess solid.
-
Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Figure 1. Workflow for the shake-flask solubility determination method.
Factors Influencing Experimental Results
-
Temperature: The solubility of most solids increases with temperature.[12]
-
Purity of Solute and Solvent: Impurities can affect the measured solubility.
-
Equilibration Time: Insufficient time will lead to an underestimation of the solubility.
-
pH (for aqueous solutions): The ionization state of the phenolic hydroxyl group will significantly impact aqueous solubility.[13]
Safety and Handling
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to local regulations.
GHS Hazard Classification (Predicted)
Based on analogous compounds, the following GHS hazard statements may be applicable:
-
H302: Harmful if swallowed.[16]
-
H315: Causes skin irritation.[16]
-
H319: Causes serious eye irritation.[16]
-
H335: May cause respiratory irritation.[16]
Conclusion
This technical guide provides a detailed predictive analysis of the solubility of this compound in organic solvents. The presence of polar functional groups, particularly the phenolic hydroxyl and methanesulfonyl moieties, strongly suggests that this compound will exhibit high solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar solvents. For precise quantitative data, the standardized shake-flask method is recommended. Due diligence in safety and handling is crucial when working with this and related chemical structures. The insights provided herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Figure 2. Logical relationship between molecular properties and predicted solubility.
References
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. (2020-12-24). Retrieved from [Link]
-
How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-12). Retrieved from [Link]
-
4-Bromophenol - Solubility of Things. Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. Retrieved from [Link]
-
Polarity of Solvents. Retrieved from [Link]
-
Physics-based solubility prediction for organic molecules - University of Strathclyde. (2025-08-13). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31). Retrieved from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020-11-13). Retrieved from [Link]
-
Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Polarity Index. Retrieved from [Link]
-
(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025-08-05). Retrieved from [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Retrieved from [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Retrieved from [Link]
-
4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Retrieved from [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC - PubMed Central. (2021-02-10). Retrieved from [Link]
-
Hydrogen bonding in sulfonamides - PubMed. Retrieved from [Link]
-
Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. Retrieved from [Link]
-
Water solubility and partitioning behavior of brominated phenols - Oxford Academic. Retrieved from [Link]
-
Hydrogen bonding in sulfonamides | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Water solubility and partitioning behavior of brominated phenols - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Hazard statements - MSDS Europe. Retrieved from [Link]
-
Polarisation effects on the H-bond acceptor properties of sulfonamides - University of Cambridge. (2024-09-18). Retrieved from [Link]
-
SAFETY DATA SHEET Phenol Solution SECTION 1 - INEOS Group. Retrieved from [Link]
-
GHS hazard statements - Wikipedia. Retrieved from [Link]
-
Lists of GHS Precautionary Statement and P Code - ChemSafetyPro.COM. (2015-04-14). Retrieved from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022-02-01). Retrieved from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022-03-21). Retrieved from [Link]
-
Solvent Impact on Phenol Bromination | PDF | Chemical Reactions | Acid - Scribd. Retrieved from [Link]
-
Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Sulfone - Wikipedia. Retrieved from [Link]
-
Sulfones: An important class of organic compounds with diverse biological activities. (2025-08-06). Retrieved from [Link]
Sources
- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Polarity Index [macro.lsu.edu]
- 6. organometallics.it [organometallics.it]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. scielo.br [scielo.br]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ineos.com [ineos.com]
- 16. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methanesulfonylphenol
Introduction: Situating 4-Bromo-2-methanesulfonylphenol in a Research Context
This compound is a substituted aromatic compound featuring a phenol backbone, a bromine atom at the para-position, and a methanesulfonyl group at the ortho-position relative to the hydroxyl moiety. As a functionalized phenol, it holds potential as a versatile intermediate in synthetic chemistry. Its utility in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development, stems from the reactivity of its distinct functional groups: the nucleophilic hydroxyl group, the bromine atom amenable to cross-coupling reactions, and the strongly electron-withdrawing sulfonyl group that modulates the reactivity of the aromatic ring.
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical properties is not merely academic; it is a foundational prerequisite for its practical application. These properties govern critical parameters such as reaction kinetics, purification strategies (e.g., crystallization, chromatography), formulation development, and bioavailability. This guide provides a comprehensive overview of the predicted physical properties of this compound and presents robust, field-proven experimental protocols for their empirical determination. The focus is on the causality behind experimental choices, ensuring that the described methods are self-validating and scientifically rigorous.
Molecular Profile and Predicted Physicochemical Properties
While extensive experimental data for this compound is not widely published, computational models provide reliable predictions that serve as an essential starting point for laboratory work. These predicted values are summarized below.
| Property | Value | Source |
| CAS Number | 88041-67-2 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [2] |
| Molecular Weight | 251.1 g/mol | [2] |
| Predicted Boiling Point | 407.1 ± 45.0 °C | [2] |
| Predicted Density | 1.721 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 7.66 ± 0.20 | [2] |
Theoretical Framework: The Influence of Structure on Physical Properties
The physical characteristics of this compound are a direct consequence of its molecular structure.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary driver of intermolecular hydrogen bonding. This strong intermolecular force is expected to result in a significantly higher melting and boiling point compared to non-hydroxylated analogues. It also confers a degree of aqueous solubility.
-
Aromatic Ring: The benzene ring provides a rigid, planar core and contributes to the molecule's thermal stability.
-
Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule, leading to stronger van der Waals forces and contributing to a higher melting and boiling point.
-
Methanesulfonyl Group (-SO₂CH₃): This is a potent electron-withdrawing group. Its presence is anticipated to have two major effects. First, it significantly increases the acidity of the phenolic proton (lowering the pKa) by stabilizing the resulting phenoxide anion through resonance and inductive effects. Second, its polarity may influence the compound's solubility profile.
Part I: Experimental Determination of Thermophysical Properties
Melting Point: A Critical Indicator of Purity
The melting point is one of the most fundamental physical properties of a solid organic compound. For a pure crystalline substance, melting occurs over a narrow temperature range (typically 0.5-1.0°C).[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate determination is a primary method for assessing purity.
Caption: Workflow for Capillary Melting Point Determination.
This protocol is designed for use with a standard digital melting point apparatus (e.g., a Mel-Temp).
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[4] Place the sample in a vacuum desiccator for at least 24 hours prior to analysis.
-
Place a small amount of the dry sample on a watch glass and crush it into a fine, uniform powder using a spatula.
-
Jab the open end of a glass capillary tube (sealed at one end) into the powder pile several times.[4]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter). The bouncing action will compact the solid.[5]
-
Repeat until a packed column of 2-3 mm height is achieved. An excessive sample height will lead to an artificially broad melting range.[4]
-
-
Instrumental Analysis:
-
Set the starting temperature of the apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, perform a rapid preliminary run to find an approximate value first.[5]
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
Begin heating at a medium-to-fast rate until the temperature is ~15°C below the expected or approximate melting point.
-
Crucial Step: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[3]
-
Observe the sample continuously through the magnified viewfinder.
-
Record the temperature at which the first drop of liquid becomes visible (T₁).
-
Continue heating at the slow rate and record the temperature at which the last trace of solid melts completely into a clear liquid (T₂).
-
The result is reported as a melting range: T₁ - T₂.
-
Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample.
-
Part II: Experimental Determination of Solution Properties
Solubility: Guiding Synthesis and Formulation
Solubility is a critical physical property that dictates the choice of solvents for chemical reactions, extractions, and purifications. In drug development, aqueous solubility is a key determinant of a compound's dissolution rate and bioavailability. A qualitative solubility analysis provides rapid, valuable information about the functional groups present and the overall polarity of a molecule.
Caption: Logical Flow for Systematic Solubility Testing.
This protocol systematically classifies the compound based on its solubility in a series of solvents. Use approximately 10-20 mg of solid or 2-3 drops of liquid per 0.5 mL of solvent.
-
Water Solubility:
-
Add 0.5 mL of deionized water to a test tube containing the sample.
-
Agitate the mixture vigorously for 30-60 seconds. Observe for dissolution.
-
If the compound dissolves, it is water-soluble. Test the resulting solution with pH paper.[6]
-
Expected Result for this compound: Due to the presence of the polar hydroxyl and sulfonyl groups, it may be sparingly soluble in water. As a phenol, it should render the solution weakly acidic.[7]
-
-
-
5% NaOH (aq) Solubility:
-
If the compound is insoluble in water, use a fresh sample and add 0.5 mL of 5% aqueous sodium hydroxide.
-
Agitate vigorously. Solubility in this basic solution indicates an acidic functional group.
-
Causality: Phenols are acidic and will be deprotonated by a strong base like NaOH to form a water-soluble sodium phenoxide salt.[6]
-
Expected Result: this compound is expected to be soluble in 5% NaOH.
-
-
5% NaHCO₃ (aq) Solubility:
-
If the compound is soluble in NaOH, test a fresh sample for solubility in 5% aqueous sodium bicarbonate.
-
Agitate and observe for dissolution, often accompanied by effervescence (CO₂ gas).
-
Causality: Sodium bicarbonate is a weaker base than NaOH and will only deprotonate strongly acidic compounds like carboxylic acids. It will generally not react with most phenols.[2]
-
Expected Result: this compound is expected to be insoluble in 5% NaHCO₃, classifying it as a weak acid.
-
-
5% HCl (aq) Solubility:
-
If the compound is insoluble in water and NaOH, test a fresh sample in 0.5 mL of 5% aqueous hydrochloric acid.
-
Solubility indicates the presence of a basic functional group, such as an amine.[2]
-
Expected Result: this compound has no basic groups and will be insoluble in 5% HCl.
-
Acidity (pKa): Quantifying Reactivity
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a phenol, it defines the equilibrium between the protonated phenol and the deprotonated phenoxide anion. The pKa value is critical for understanding a molecule's behavior in different pH environments, which is fundamental in drug development for predicting absorption and in synthetic chemistry for choosing appropriate bases for reactions. The presence of strong electron-withdrawing groups is expected to make this compound significantly more acidic than phenol itself (pKa ≈ 10).
This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol and the deprotonated phenoxide ion.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent mixture (e.g., 10% acetonitrile in water) to ensure solubility across the desired pH range.[8]
-
Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units centered around the predicted pKa (e.g., from pH 6 to pH 9).
-
Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).
-
-
Spectral Acquisition:
-
Calibrate a UV-Vis spectrophotometer.
-
Create a sample for each buffer solution (and the highly acidic and basic solutions) by adding a precise aliquot of the stock solution to each, ensuring the final concentration of the phenol is constant across all samples.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
The spectrum in 0.1 M HCl represents the fully protonated species (HA), while the spectrum in 0.1 M NaOH represents the fully deprotonated species (A⁻).
-
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the HA and A⁻ forms is maximal.
-
At this chosen wavelength, record the absorbance (A) of the compound in each of the buffer solutions.
-
The pKa can be determined by plotting the absorbance (A) versus the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated for each buffer solution using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log [ (Ab - A) / (A - Aa) ]
-
Where A is the absorbance at a given pH, Ab is the absorbance of the basic form (in NaOH), and Aa is the absorbance of the acidic form (in HCl).
-
-
The final pKa is the average of the values calculated from the measurements in the buffered solutions.
-
Conclusion
This compound is a compound whose physical properties are dictated by a combination of strong intermolecular hydrogen bonding and significant electronic effects from its bromo and methanesulfonyl substituents. While experimental data remains to be fully published, this guide provides a robust framework for any researcher encountering this molecule. The predicted properties serve as a reliable starting point, and the detailed, causality-driven protocols for determining melting point, solubility, and pKa provide the necessary tools for empirical validation. Adherence to these rigorous methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in any chemical science field.
References
- Galano, A., et al. (2013). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Journal of Physical Chemistry B.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Aktaş, A. H., Şanlı, N., & Pekcan, G. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. S.U. Fen-Edebiyat Fakültesi Fen Dergisi.
-
YouTube. (2021). Solubility test/ Organic lab. Available at: [Link]
-
Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure. Available at: [Link]
-
University of Alberta. (n.d.). Melting point determination. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
- ChemicalBook. (n.d.). 4-bromo-2-(methylsulfonyl)phenol.
-
Britannica. (2026). Phenol. Available at: [Link]
-
National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of chemical theory and computation. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Vedantu. (n.d.). Key Physical and Chemical Properties of Phenol. Available at: [Link]
-
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol. Available at: [Link]
-
EMBIBE. (2023). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available at: [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link]
Sources
- 1. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 2. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. 88041-67-2|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 4-bromo-2-methylphenol [stenutz.eu]
- 8. 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methanesulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-2-methanesulfonylphenol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document delineates two primary, scientifically robust synthetic routes, complete with detailed mechanistic insights and step-by-step experimental protocols. Furthermore, it offers a thorough guide to the characterization of the final product, leveraging spectroscopic data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, enabling them to confidently and efficiently produce this important molecule.
Introduction: The Significance of this compound
This compound is a halogenated aromatic sulfone that holds considerable interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a hydroxyl group, a bromine atom, and a methanesulfonyl group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The interplay of the electronic effects of these substituents—the electron-donating hydroxyl group and the electron-withdrawing bromine and methanesulfonyl groups—imparts specific reactivity and potential biological activity to its derivatives.
The methanesulfonyl group, in particular, is a common feature in many marketed drugs, where it can act as a bioisostere for other functional groups and enhance pharmacokinetic properties such as solubility and metabolic stability. The bromine atom serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments. The phenolic hydroxyl group offers another site for derivatization, such as etherification or esterification, to modulate the compound's properties.
Given its potential as a key building block, a thorough understanding of its synthesis is paramount for its effective utilization in research and development. This guide will explore the most logical and efficient pathways to access this valuable compound.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Pathway A focuses on the late-stage bromination of a pre-formed 2-methanesulfonylphenol intermediate. This approach leverages the directing effects of the existing hydroxyl and methanesulfonyl groups to achieve the desired regiochemistry.
Pathway B explores the introduction of the methanesulfonyl group at the ortho-position of a suitable 4-bromophenol derivative. This route may offer advantages in terms of starting material availability and the potential for different protecting group strategies.
This guide will now delve into the detailed experimental considerations for each of these pathways.
Pathway A: Regioselective Bromination of 2-Methanesulfonylphenol
This is arguably the more direct and convergent approach. The synthesis is broken down into two key stages: the preparation of the 2-methanesulfonylphenol precursor, followed by its regioselective bromination.
Caption: Workflow for the synthesis of this compound via Pathway A.
Stage 1: Synthesis of 2-Methanesulfonylphenol
The synthesis of the key intermediate, 2-methanesulfonylphenol (also known as 2-hydroxyphenyl methyl sulfone), can be achieved through a multi-step process starting from phenol.
3.1.1. Experimental Protocol: Synthesis of 2-Hydroxybenzenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place phenol (1.0 eq).
-
Sulfonation: Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the phenol.
-
Heating: Heat the reaction mixture to 100-120 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured onto ice to precipitate the product. The crude 2-hydroxybenzenesulfonic acid can be collected by filtration and washed with cold water.
Causality of Experimental Choices:
-
Sulfuric Acid: Serves as both the sulfonating agent and the solvent. The excess ensures complete reaction.
-
Heating: Provides the necessary activation energy for the electrophilic aromatic substitution reaction. The temperature is controlled to favor the formation of the ortho and para isomers.
3.1.2. Conversion to 2-Methanesulfonylphenol (Conceptual Steps)
The direct conversion of the sulfonic acid to the methyl sulfone is a challenging transformation. A more plausible, albeit longer, route involves the reduction of the sulfonic acid to a thiol, followed by methylation and subsequent oxidation. A more direct conceptual approach involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reduction to the sulfinic acid and then methylation. However, a more practical laboratory-scale synthesis often starts from a different precursor, such as 2-bromophenol, which can be converted to 2-(methylthio)phenol via a nucleophilic substitution with sodium thiomethoxide, followed by oxidation.
A well-documented method for the preparation of aryl methyl sulfones is the oxidation of the corresponding aryl methyl sulfides.
3.1.3. Experimental Protocol: Oxidation of 2-(Methylthio)phenol to 2-Methanesulfonylphenol
-
Reaction Setup: Dissolve 2-(methylthio)phenol (1.0 eq) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.
-
Oxidation: Add an oxidizing agent such as hydrogen peroxide (H₂O₂) (2.0-2.2 eq) or Oxone® (2.0-2.2 eq) portion-wise to the solution, while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide or Oxone® are effective and relatively clean oxidizing agents for converting sulfides to sulfones. The stoichiometry is controlled to ensure complete oxidation without significant side reactions.
-
Solvent: Methanol or acetic acid are common solvents for such oxidations as they are polar and can dissolve both the substrate and the oxidizing agent.
Stage 2: Regioselective Bromination of 2-Methanesulfonylphenol
The key to this synthesis is the regioselective introduction of a bromine atom at the 4-position of 2-methanesulfonylphenol. The directing effects of the substituents on the aromatic ring will govern the outcome of this electrophilic aromatic substitution.
-
-OH group: A strongly activating, ortho-, para- directing group.
-
-SO₂Me group: A deactivating, meta- directing group.
The positions ortho and para to the hydroxyl group (positions 3, 5, and the carbon bearing the sulfonyl group) are activated. The position meta to the methanesulfonyl group (position 4) is the least deactivated position for electrophilic attack. The combined directing effects favor substitution at the position para to the strongly activating hydroxyl group, which is position 4.
3.2.1. Experimental Protocol: Bromination of 2-Methanesulfonylphenol
-
Reaction Setup: Dissolve 2-methanesulfonylphenol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from light.
-
Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at a low temperature (e.g., 0-5 °C). Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine is a common and effective brominating agent for activated aromatic rings. NBS is a milder alternative that can sometimes provide better selectivity and easier handling.
-
Solvent: Acetic acid is a common solvent for brominations as it can dissolve both the substrate and bromine and is relatively inert under the reaction conditions.
-
Low Temperature: Helps to control the reactivity of bromine and minimize the formation of polybrominated byproducts.
-
Protection from Light: Prevents the radical-initiated side reactions of bromine.
Pathway B: Ortho-Methanesulfonylation of a 4-Bromophenol Derivative
An alternative strategy involves introducing the methanesulfonyl group onto a pre-existing 4-bromophenol scaffold. This approach might require the use of a protecting group for the hydroxyl function to prevent side reactions.
4-Bromo-2-methanesulfonylphenol reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-methanesulfonylphenol
Abstract
This compound (CAS No. 88041-67-2) is a substituted phenolic compound of increasing interest in pharmaceutical and agrochemical research. Its unique trifunctional structure—comprising a phenolic hydroxyl, a bromine atom, and a methanesulfonyl group—imparts a complex and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the interplay of its functional groups which dictates its reactivity in various synthetic transformations. Furthermore, a detailed examination of its stability under different environmental and chemical conditions is presented, offering researchers and drug development professionals the foundational knowledge required for its effective application and handling.
Introduction and Physicochemical Profile
This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom at the para-position and a methanesulfonyl group at the ortho-position relative to the hydroxyl group. This substitution pattern creates a molecule with distinct electronic and steric properties that are central to its chemical behavior. The methanesulfonyl group acts as a strong electron-withdrawing group, while the hydroxyl group is a strong activating group and the bromine is a deactivating, yet ortho-, para-directing halogen. This electronic tug-of-war is the cornerstone of the molecule's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88041-67-2 | [1][2][3] |
| Molecular Formula | C₇H₇BrO₃S | [1][2] |
| Molecular Weight | 251.1 g/mol | [1][2] |
| Predicted pKa | 6.13 ± 0.43 | [1] |
| Predicted Boiling Point | 407.1 ± 45.0 °C | [1] |
| Predicted Density | 1.721 ± 0.06 g/cm³ | [1] |
Analysis of Molecular Structure and Reactivity
The reactivity of this compound is not merely the sum of its parts but a result of the synergistic and antagonistic electronic effects of its three functional groups.
-
Hydroxyl Group (-OH): As a powerful activating group, it donates electron density to the aromatic ring via resonance, primarily at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.
-
Methanesulfonyl Group (-SO₂CH₃): This is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfur atom's positive formal charge. It deactivates the ring towards electrophilic substitution by pulling electron density away, and directs incoming electrophiles to the meta position.
-
Bromine Atom (-Br): Halogens are a classic example of inductive electron withdrawal (deactivating) but resonance-based ortho-, para-direction.
The interplay of these groups dictates the probable sites of reaction on the aromatic ring. The activating effect of the hydroxyl group generally dominates, making the positions ortho and para to it the most reactive towards electrophiles.
Caption: Directing effects of functional groups on electrophilic aromatic substitution.
Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
Despite the presence of two deactivating groups, the powerful activating nature of the hydroxyl group enables EAS reactions. The primary site of substitution is the C6 position, which is ortho to the hydroxyl group and meta to the methanesulfonyl group. Reactions such as nitration, halogenation, and sulfonation can be expected to occur at this position under controlled conditions.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at C4 is susceptible to nucleophilic substitution.[4][5] The reaction is facilitated by the strong electron-withdrawing methanesulfonyl group at the ortho position, which stabilizes the negatively charged Meisenheimer complex intermediate. Strong nucleophiles like alkoxides, amines, or thiolates can displace the bromide, especially at elevated temperatures. This reactivity is a key feature for building more complex molecules from this scaffold.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group exhibits typical phenolic reactivity.
-
Acidity: With a predicted pKa of ~6.13, it is moderately acidic and readily deprotonated by common bases (e.g., NaOH, K₂CO₃) to form a phenoxide ion.[1][6] This phenoxide is a potent nucleophile.
-
O-Alkylation and O-Acylation: The resulting phenoxide can undergo Williamson ether synthesis with alkyl halides or be acylated by acid chlorides or anhydrides to form esters.
Oxidation and Reduction
Phenols are generally susceptible to oxidation, and this compound is no exception.[6] Strong oxidizing agents can convert it into quinone-like species, often resulting in colored byproducts. The methanesulfonyl group is already in a high oxidation state and is resistant to further oxidation. Under harsh reducing conditions, debromination might be possible.
Table 2: Summary of Reactivity
| Reaction Type | Reagents | Expected Outcome | Mechanistic Note |
| Nitration (EAS) | HNO₃ / H₂SO₄ | Substitution primarily at C6. | Activating -OH group directs the reaction. |
| Halogenation (EAS) | Br₂ / FeBr₃ | Substitution primarily at C6. | -OH activation overcomes -Br and -SO₂CH₃ deactivation. |
| SₙAr | NaOCH₃, heat | Replacement of -Br with -OCH₃. | Electron-withdrawing -SO₂CH₃ group stabilizes the intermediate. |
| Etherification | 1. K₂CO₃2. CH₃I | Formation of 4-bromo-1-methoxy-2-(methylsulfonyl)benzene. | Sₙ2 reaction with the phenoxide intermediate. |
| Oxidation | Strong oxidants | Formation of quinone-type structures, potential degradation. | Phenolic ring is susceptible to oxidation. |
Stability Profile
Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses.
Caption: Potential degradation pathways under various stress conditions.
Thermal, Photolytic, and pH-Dependent Stability
-
Thermal: The compound is stable under standard laboratory conditions.[7] However, prolonged exposure to high temperatures should be avoided to prevent decomposition.
-
Photolytic: Like many aromatic compounds, it may be sensitive to UV light, which can induce degradation. Storage in amber vials or in the dark is recommended.
-
pH-Dependence: Stability is significantly influenced by pH.
-
Acidic Conditions: It is relatively stable in mild acidic media. Harsh acidic conditions could potentially lead to slow degradation over time.[6]
-
Basic Conditions: In basic solutions, the phenol deprotonates to a phenoxide. This electron-rich species is much more susceptible to air oxidation, which can lead to the formation of colored impurities.[6] This is a critical consideration for reactions run under basic conditions.
-
Incompatible Materials
To ensure stability, this compound should not be stored with or exposed to:
-
Strong oxidizing agents: Can cause rapid and potentially hazardous decomposition.[7][8][9]
-
Strong bases: While used in reactions, prolonged storage in basic solutions should be avoided due to enhanced oxidative degradation.[6]
Practical Considerations and Experimental Protocols
Safe Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Handle in a well-ventilated area or a chemical fume hood.[7][9][10] Avoid creating dust.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][7][8][9] Keep away from incompatible materials like strong oxidizing agents.[7][8]
Protocol 1: Example Electrophilic Substitution (Nitration)
This protocol illustrates the regioselective nitration at the C6 position.
-
Setup: In a round-bottom flask cooled to 0°C in an ice bath, add this compound (1.0 eq).
-
Reagent Addition: Slowly add concentrated sulfuric acid with stirring until the solid is dissolved.
-
Nitration: While maintaining the temperature at 0-5°C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The primary product is expected to be 4-bromo-6-nitro-2-methanesulfonylphenol.
Protocol 2: Forced Degradation Study
This workflow is essential for assessing stability in drug development contexts.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Stress: To one aliquot, add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Stress: To a second aliquot, add 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Stress: To a third aliquot, add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep a solid sample in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution to a UV light source (e.g., 254 nm) for 24 hours.
-
Analysis: Neutralize the acidic and basic samples. Analyze all samples, including a control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) to quantify the parent compound and detect any degradation products.
Conclusion
This compound is a molecule with a nuanced and synthetically valuable reactivity profile. Its behavior is dominated by the electronic interplay of its hydroxyl, bromo, and methanesulfonyl substituents. While stable under standard conditions, its susceptibility to oxidation, particularly in basic media, must be carefully managed. The ability to participate in electrophilic substitution, nucleophilic substitution, and reactions at the hydroxyl group makes it a versatile building block for constructing complex target molecules in medicinal and materials chemistry. A thorough understanding of the principles outlined in this guide is paramount for any scientist seeking to exploit its full synthetic potential.
References
-
4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 - ChemicalBook.
-
4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 - ChemicalBook (alternative link).
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem.
-
SAFETY DATA SHEET - Fisher Scientific (2-Bromo-p-cresol).
-
SAFETY DATA SHEET - Fisher Scientific (4-Bromo-2-methylphenol).
-
SAFETY DATA SHEET (4-Bromophenol).
-
Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol - PrepChem.com.
-
4-Bromo-2-(methylsulfonyl)phenol | CymitQuimica.
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.
-
4-Bromo-2-methylphenol 97 2362-12-1 - Sigma-Aldrich.
-
Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions - Benchchem.
-
Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.
-
Application Notes and Protocols: N-(2-bromoethyl)methanesulfonamide in Nucleophilic Substitution Reactions - Benchchem.
-
Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol.
-
4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem.
Sources
- 1. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]
- 2. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. srinichem.com [srinichem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Bromo-2-methanesulfonylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 4-Bromo-2-methanesulfonylphenol. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs—a brominated phenol core coupled with a methanesulfonyl group—suggest a high probability of significant pharmacological effects. This document outlines a strategic, multi-pronged approach to systematically evaluate its potential as an antimicrobial, anticancer, and anti-inflammatory agent. We will delve into the scientific rationale underpinning these hypotheses, present detailed, field-proven experimental protocols, and provide the necessary framework for interpreting the generated data. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this promising compound.
Introduction: The Scientific Rationale for Investigation
The confluence of a halogenated aromatic ring and a sulfonyl functional group in this compound presents a compelling case for its potential biological efficacy. Brominated phenols are a class of compounds well-represented in marine natural products and have been shown to possess a wide array of biological activities, including potent antibacterial and anticancer properties[1][2]. The bromine atom can enhance lipophilicity, facilitating membrane transport, and can participate in halogen bonding, a directional interaction that can influence ligand-protein binding.
The methanesulfonyl group, on the other hand, is a common pharmacophore in medicinal chemistry, often introduced to improve metabolic stability, solubility, and to act as a hydrogen bond acceptor. Its presence suggests that this compound may interact with biological targets in a manner distinct from simpler bromophenols. This unique combination of functional groups warrants a thorough investigation into its therapeutic potential.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for designing meaningful biological assays.
| Property | Value | Source |
| CAS Number | 88041-67-2 | [3][4] |
| Molecular Formula | C7H7BrO3S | [3] |
| Molecular Weight | 251.1 g/mol | [3] |
| Predicted Boiling Point | 407.1±45.0 °C | [3] |
| Predicted Density | 1.721±0.06 g/cm3 | [3] |
| Predicted pKa | 6.13±0.43 | [3] |
Note: The boiling point, density, and pKa are predicted values and should be experimentally verified.
Potential Biological Activity I: Antimicrobial Efficacy
3.1. Rationale
The presence of a brominated phenol core is a strong indicator of potential antimicrobial activity. Many natural and synthetic bromophenols exhibit broad-spectrum antibacterial and antifungal properties[1]. The proposed mechanism often involves disruption of bacterial cell membranes, inhibition of key metabolic enzymes, or interference with quorum sensing pathways. The methanesulfonyl group may further enhance this activity by modulating the electronic properties of the phenol ring or by providing an additional site for interaction with bacterial targets.
3.2. Experimental Workflow: Screening for Antimicrobial Activity
The following workflow provides a systematic approach to evaluating the antimicrobial potential of this compound.
Caption: A stepwise workflow for the evaluation of antimicrobial activity.
3.3. Detailed Protocols
3.3.1. Agar Disk Diffusion Assay
This initial screening method provides a qualitative assessment of antimicrobial activity.[5][6][7]
-
Prepare Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculate Agar Plate: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Apply Compound: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of this compound and placed on the agar surface.
-
Incubate: The plates are incubated at the optimal temperature for the test organism for 18-24 hours.
-
Measure Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.
3.3.2. Broth Microdilution Assay for MIC Determination
This quantitative assay determines the minimum concentration of the compound that inhibits visible bacterial growth.[6][7]
-
Prepare Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate: The plate is incubated at the appropriate temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the organism is detected.
Potential Biological Activity II: Anticancer Properties
4.1. Rationale
Numerous studies have demonstrated the anticancer potential of brominated phenolic compounds and their derivatives.[2][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The methanesulfonyl group in our target molecule could potentially enhance these effects or introduce novel mechanisms of action, such as the inhibition of specific kinases, a class of enzymes often dysregulated in cancer.[9][10]
4.2. Experimental Workflow: Investigating Anticancer Activity
A structured approach is crucial to elucidate the potential anticancer effects of this compound.
Caption: A phased workflow for assessing the anticancer potential of the compound.
4.3. Detailed Protocols
4.3.1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
4.3.2. Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value.
-
Cell Harvesting and Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Biological Activity III: Anti-inflammatory Effects
5.1. Rationale
Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. They can scavenge free radicals and modulate inflammatory pathways. The methanesulfonyl group may contribute to anti-inflammatory activity by inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade.[11]
5.2. Experimental Workflow: Assessing Anti-inflammatory Potential
A series of in vitro assays can be employed to screen for and characterize the anti-inflammatory properties of this compound.
Caption: A systematic workflow for evaluating the anti-inflammatory properties of the compound.
5.3. Detailed Protocols
5.3.1. Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[12][13][14]
-
Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA) or egg albumin and the test compound at various concentrations is prepared.
-
Induce Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
Measure Turbidity: The turbidity of the solution is measured spectrophotometrically at 660 nm. A decrease in turbidity indicates inhibition of denaturation.
5.3.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial in the inflammatory process. The HRBC membrane is analogous to the lysosomal membrane.[14]
-
Prepare HRBC Suspension: A suspension of human red blood cells is prepared from fresh, healthy blood.
-
Induce Hemolysis: Hemolysis is induced by incubating the HRBC suspension in a hypotonic solution.
-
Compound Treatment: The HRBC suspension is treated with different concentrations of this compound.
-
Measure Hemolysis: The extent of hemolysis is determined by measuring the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released. A decrease in absorbance indicates membrane stabilization.
Conclusion and Future Directions
The structural features of this compound strongly suggest a high likelihood of possessing significant biological activity. This technical guide provides a robust and scientifically sound framework for the systematic investigation of its antimicrobial, anticancer, and anti-inflammatory potential. The outlined experimental workflows and detailed protocols are designed to generate reliable and interpretable data, paving the way for a comprehensive understanding of this novel compound's pharmacological profile. Positive results from these in vitro studies will provide a strong rationale for advancing this compound to more complex cellular and in vivo models, ultimately contributing to the discovery of new therapeutic agents.
References
-
Gupta, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Herath, H. M. T. U., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Evidence-Based Complementary and Alternative Medicine. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
Chaudhary, P., & Singh, A. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 184-190. [Link]
-
da Silva, A. C. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 214, 106787. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 273-283. [Link]
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), a733-a740. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Shanmuganathan, C., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Pimentel-Elardo, S. M., et al. (2018). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Scientific Reports, 8(1), 1736. [Link]
-
Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1735. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. [Link]
-
Vorobyev, S. V., Starostin, A. A., & Vasilieva, B. F. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Henderson, W., et al. (2014). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 968-973. [Link]
-
Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyphenol. [Link]
Sources
- 1. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ro.uow.edu.au [ro.uow.edu.au]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. bbrc.in [bbrc.in]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-Bromo-2-methanesulfonylphenol
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 4-Bromo-2-methanesulfonylphenol, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the regioselective bromination of 4-(methylthio)phenol to yield the intermediate, 2-bromo-4-(methylthio)phenol. This intermediate is then subjected to a robust oxidation protocol to afford the final product. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation at each stage, ensuring a reliable and reproducible synthetic route.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functional groups: a hydroxyl group, a bromine atom, and a methanesulfonyl group. This unique combination allows for a wide range of subsequent chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The electron-withdrawing nature of the methanesulfonyl group and the bromine atom significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, opening up diverse synthetic possibilities.
This application note details a reliable and scalable two-step synthesis of this compound, designed to provide researchers with a clear and reproducible protocol.
Overall Reaction Scheme
The synthesis is a two-step process starting from 4-(methylthio)phenol:
-
Step 1: Regioselective Bromination. 4-(methylthio)phenol is brominated to selectively introduce a bromine atom at the ortho-position to the hydroxyl group, yielding 2-bromo-4-(methylthio)phenol.
-
Step 2: Oxidation. The methylthio group of 2-bromo-4-(methylthio)phenol is oxidized to a methanesulfonyl group to produce the final product, this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
PART 1: Regioselective Bromination of 4-(methylthio)phenol
Principle and Justification
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. In 4-(methylthio)phenol, the para-position is blocked by the methylthio group. Therefore, electrophilic substitution is directed to the ortho-positions. To achieve mono-bromination and avoid the formation of di-bromo byproducts, a mild brominating agent, N-Bromosuccinimide (NBS), is employed. Acetonitrile is chosen as the solvent due to its polarity, which facilitates the reaction, and its relative inertness under the reaction conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 4-(methylthio)phenol | C₇H₈OS | 140.20 | 10.0 g | 98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 13.9 g | 99% |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 200 mL | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 500 mL | Reagent Grade |
| Saturated NaCl solution | NaCl(aq) | - | 200 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 20 g | - |
| Silica Gel | SiO₂ | 60.08 | As needed | 60-120 mesh |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)phenol (10.0 g, 71.3 mmol).
-
Dissolution: Add 200 mL of anhydrous acetonitrile to the flask and stir until the starting material is completely dissolved.
-
Addition of NBS: In a single portion, add N-Bromosuccinimide (13.9 g, 78.4 mmol, 1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into 200 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-bromo-4-(methylthio)phenol as a pale yellow solid.
Expected Yield and Characterization
-
Yield: 12.5 - 14.0 g (80-90%)
-
Appearance: Pale yellow solid
-
CAS Number: 131845-96-0
PART 2: Oxidation of 2-bromo-4-(methylthio)phenol
Principle and Justification
The oxidation of a thioether to a sulfone is a common and reliable transformation in organic synthesis. Oxone®, a stable and easy-to-handle triple salt containing potassium peroxymonosulfate (KHSO₅), is a powerful oxidizing agent that readily converts sulfides to sulfones.[1] A mixed solvent system of methanol and water is used to ensure the solubility of both the organic substrate and the inorganic oxidant. The reaction is typically exothermic and proceeds smoothly at room temperature.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 2-bromo-4-(methylthio)phenol | C₇H₇BrOS | 219.10 | 10.0 g | 95%+ |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | - | - | 30.0 g | - |
| Methanol (CH₃OH) | CH₄O | 32.04 | 150 mL | Reagent Grade |
| Water (H₂O) | H₂O | 18.02 | 50 mL | Deionized |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 400 mL | Reagent Grade |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | 150 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 20 g | - |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-bromo-4-(methylthio)phenol (10.0 g, 45.6 mmol) in 150 mL of methanol.
-
Addition of Oxidant: In a separate beaker, dissolve Oxone® (30.0 g, ~2.1 eq. of KHSO₅) in 50 mL of deionized water.
-
Reaction: Slowly add the Oxone® solution to the stirred solution of the thioether. The reaction is exothermic, and the temperature should be maintained below 40 °C, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting material is no longer visible.
-
Workup: Add 100 mL of water to the reaction mixture and remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield this compound as a white crystalline solid.
Expected Yield and Characterization
-
Yield: 9.8 - 10.9 g (85-95%)
-
Appearance: White crystalline solid
-
Molecular Formula: C₇H₇BrO₃S
-
Molecular Weight: 251.10 g/mol
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxone®: A strong oxidizing agent. Avoid contact with combustible materials.
-
Brominated Phenols: Halogenated phenols are generally toxic and should be handled with care. Avoid inhalation and skin contact.[2]
-
Solvents: Acetonitrile, methanol, and dichloromethane are flammable and/or toxic. Handle in a fume hood and away from ignition sources.
References
-
Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, 2007(4), M548. [Link]
-
Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Asian Journal of Organic Chemistry, 8(10), 1843-1847. [Link]
-
The catalytic oxidation of 4-(methylthio)phenol. ResearchGate. [Link]
-
Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). PrepChem.com. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
4-Bromophenol. PubChem. [Link]
-
4-Bromothiophenol. Grokipedia. [Link]
- Aromatic bromination process.
-
Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. ResearchGate. [Link]
-
p-BROMOPHENOL. Organic Syntheses Procedure. [Link]
-
ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]
-
Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed. [Link]
-
Phenol reacts with bromine water in carbon disulphide at low temperature to give. Filo. [Link]
-
Excited States of Metal-Adsorbed Dimethyl Disulfide: A TDDFT Study with Cluster Model. MDPI. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
Sources
Application Notes & Protocols: 4-Bromo-2-methanesulfonylphenol as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-2-methanesulfonylphenol, a trifunctional aromatic building block of significant value to researchers in organic synthesis, medicinal chemistry, and materials science. The unique electronic interplay between the phenolic hydroxyl, the aryl bromide, and the potent electron-withdrawing methanesulfonyl group imparts a distinct and highly advantageous reactivity profile. We will dissect the causality behind its utility in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic functionalization. This document furnishes detailed, field-proven protocols and mechanistic insights to empower scientists to effectively leverage this versatile reagent in the synthesis of complex molecular architectures.
Introduction: A Molecule of Strategic Reactivity
This compound is a crystalline solid distinguished by a synthetically powerful arrangement of functional groups on a benzene scaffold. Its utility arises not from a single reactive site, but from the synergistic effect of its three key components:
-
The Aryl Bromide: A robust and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.
-
The Phenolic Hydroxyl: An acidic proton that can be readily removed to generate a nucleophilic phenoxide, opening pathways for etherification and esterification.
-
The Methanesulfonyl Group (-SO₂CH₃): A strongly electron-withdrawing group (EWG) that profoundly modulates the reactivity of the other two sites. It increases the acidity of the phenol and activates the aryl bromide towards oxidative addition in catalytic cycles.
This strategic trifunctionality allows for selective, stepwise elaboration of the molecule, making it an ideal starting material for the construction of diverse compound libraries, particularly in the pursuit of novel pharmaceutical agents and functional materials.[1][2] Derivatives of bromophenols are frequently investigated for their potential as antioxidant, anticancer, anti-diabetic, and anti-inflammatory agents.[2]
Caption: Versatility of this compound in synthesis.
Physicochemical Properties & Safety Profile
A comprehensive understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Physical & Chemical Data
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-(methylsulfonyl)phenol | PubChem[3] |
| Molecular Formula | C₇H₇BrO₃S | PubChem[3] |
| Molecular Weight | 251.10 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid (predicted) | --- |
| Melting Point | Predicted to be higher than related bromophenols due to sulfone H-bonding | --- |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone) | General Knowledge |
Safety & Handling
As with all halogenated phenols, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4]
-
Hazard Statements (Predicted based on analogs): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
-
Handling: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.
Core Application: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the primary locus of reactivity for constructing complex carbon skeletons and introducing nitrogen-based functional groups. The presence of the ortho-methanesulfonyl group enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in Pd(0) catalytic cycles, often allowing for milder reaction conditions compared to electron-neutral or electron-rich aryl bromides.[6]
Mechanistic Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds.[7] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. This reaction is highly versatile for creating biaryl scaffolds.[8]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.10 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | --- | 5 mL | --- |
| Water | --- | 1 mL | --- |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (251 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The causality here is that elevated temperature is required to drive the catalytic cycle, particularly the reductive elimination step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Application Protocol: Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, producing aryl amines that are prevalent in pharmaceuticals.[9][10] The choice of ligand and base is critical for achieving high yields.[11]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.10 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (0.02 Pd) |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | --- | 5 mL | --- |
Step-by-Step Methodology:
-
Glovebox Operation: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.
-
Reagent Addition: In a separate Schlenk tube, add this compound (251 mg, 1.0 mmol).
-
Assembly: Transfer the catalyst/base mixture to the Schlenk tube containing the aryl bromide. Evacuate and backfill the tube with argon.
-
Solvent & Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The bulky, electron-rich XPhos ligand facilitates the rate-limiting reductive elimination from the palladium center.[12]
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 3.2. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to isolate the desired N-aryl product.
Core Application: O-Alkylation via Williamson Ether Synthesis
The strongly electron-withdrawing methanesulfonyl group significantly increases the acidity of the ortho-phenolic proton. This facilitates its deprotonation by common bases (e.g., K₂CO₃, Cs₂CO₃) to form a highly stable phenoxide anion. This nucleophilic phenoxide can then readily displace a leaving group from an alkyl halide in an Sₙ2 reaction to form an ether.
Application Protocol: Williamson Ether Synthesis
This protocol provides a standard method for the O-alkylation of the title compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251.10 | 1.0 | 1.0 |
| Benzyl Bromide | 171.04 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 |
| Acetone or DMF | --- | 10 mL | --- |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (251 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol) in acetone (10 mL).
-
Reagent Addition: Add benzyl bromide (130 µL, 1.1 mmol) dropwise to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56 °C) and stir. The base's role is purely to deprotonate the phenol; a strong, non-nucleophilic base is ideal.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction, filter off the K₂CO₃, and rinse the solid with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization.
Relevance in Medicinal and Materials Chemistry
The molecular scaffolds accessible from this compound are of high interest in drug discovery and materials science.
-
Phenolic Derivatives: Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][13][14]
-
Sulfonamides/Sulfones: The methanesulfonyl group is a common feature in many approved drugs, acting as a stable, polar functional group that can engage in hydrogen bonding with biological targets.[15]
-
Biaryls and Aryl Amines: These structures are privileged scaffolds found in countless kinase inhibitors, receptor antagonists, and other therapeutic agents.[6][16]
The ability to rapidly generate diverse libraries of compounds containing these key pharmacophores from a single, versatile starting material makes this compound a highly valuable tool for lead discovery and optimization campaigns.
References
-
PrepChem (n.d.). Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. Available at: [Link]
-
Srini Chem (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]
-
Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. Available at: [Link]
-
Quick Company (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]
-
Organic Syntheses (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Coll. Vol. 9, p.542 (1998); Vol. 72, p.101 (1995). Available at: [Link]
-
Fraser, H. L., et al. (2015). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 273–278. Available at: [Link]
-
PubChem (n.d.). 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents (n.d.). EP0037353A1 - Process for the etherification of phenols.
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
PubChem (n.d.). 2-Bromo-4-(methylsulfonyl)phenol. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Available at: [Link]
-
ResearchGate (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Available at: [Link]
-
PubMed (n.d.). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]
-
MDPI (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Available at: [Link]
-
MDPI (n.d.). Recent Developments in Polyphenol Applications on Human Health: A Review with Current Knowledge. Available at: [Link]
-
Royal Society of Chemistry (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
-
ResearchGate (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available at: [Link]
-
National Institutes of Health (NIH) (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
YouTube (2020). Buchwald-Hartwig cross-coupling reaction. ChemHelpASAP. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]
-
Organic Syntheses (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
SpringerLink (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-(methylsulfonyl)phenol | C7H7BrO3S | CID 18782638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 4-Bromo-2-methanesulfonylphenol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking Molecular Complexity with a Key Building Block
In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. 4-Bromo-2-methanesulfonylphenol emerges as a particularly valuable scaffold in this regard. Its trifunctional nature—a reactive aryl bromide, an electron-withdrawing methanesulfonyl group, and a directing hydroxyl group—provides a rich platform for a diverse array of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of contemporary drug discovery and materials science, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]
The strategic positioning of the functional groups on the phenyl ring imparts distinct reactivity to this compound. The bromine atom at the 4-position serves as a prime handle for classical palladium-catalyzed cross-coupling reactions. The methanesulfonyl group at the 2-position, being strongly electron-withdrawing, activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle of many palladium-catalyzed reactions. Furthermore, the ortho-hydroxyl group can influence the reaction outcomes through its electronic effects and potential coordination to the metal center.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The protocols are designed to be robust and adaptable, serving as a valuable resource for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[3][4] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of diverse biaryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing methanesulfonyl group on this compound is expected to facilitate the initial oxidative addition step. The choice of a suitable base is critical for the activation of the boronic acid and to facilitate the transmetalation step.[5]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercial Source | >98% |
| Arylboronic Acid | Commercial Source | >97% |
| Pd(PPh₃)₄ | Commercial Source | >98% |
| K₂CO₃ | Commercial Source | Anhydrous |
| 1,4-Dioxane | Commercial Source | Anhydrous |
| Water | --- | Degassed |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[6] This reaction allows for the introduction of vinyl groups onto the 4-position of this compound, leading to the synthesis of substituted styrenes and other valuable olefinic compounds.
Mechanistic Insights
The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[7] The presence of a base is crucial to neutralize the hydrogen bromide generated during the reaction.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an acrylate ester.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercial Source | >98% |
| n-Butyl Acrylate | Commercial Source | >99% |
| Pd(OAc)₂ | Commercial Source | >98% |
| P(o-tolyl)₃ | Commercial Source | >97% |
| Triethylamine (Et₃N) | Commercial Source | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 4 mL), triethylamine (Et₃N, 1.5 mmol, 1.5 equiv), and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cinnamate derivative.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[8][9] This reaction enables the introduction of an alkynyl moiety at the 4-position of this compound, providing access to a wide range of functionalized arylalkynes.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10] An amine base is required to deprotonate the terminal alkyne.
Diagram 3: Catalytic Cycle of the Sonogashira Coupling
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Bromo-2-methanesulfonylphenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-methanesulfonylphenol (CAS No: 88041-67-2), a versatile pharmaceutical intermediate. The document elucidates its physicochemical properties, outlines a detailed, albeit representative, synthetic application in the context of kinase inhibitor synthesis, and specifies protocols for its quality control. The content is structured to offer both theoretical insights and practical, actionable methodologies for laboratory and process development settings.
Introduction: The Strategic Value of this compound in Drug Discovery
This compound is a halogenated phenolic compound with significant potential as a building block in the synthesis of complex pharmaceutical molecules. Its chemical architecture, featuring a bromine atom, a hydroxyl group, and a methanesulfonyl group on a phenyl ring, offers multiple points for chemical modification. The electron-withdrawing nature of the methanesulfonyl group and the bromine atom can influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a unique synthon for targeted drug design.
The presence of a bromine atom is particularly advantageous, as it serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern pharmaceutical synthesis. These reactions allow for the facile introduction of diverse functionalities, enabling the construction of extensive compound libraries for lead optimization. The methanesulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.
While direct applications in marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents, particularly kinase inhibitors. This guide will explore a plausible and instructive synthetic application of this compound in the creation of a key intermediate for a Trametinib analog, a potent MEK inhibitor.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 88041-67-2 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| Boiling Point | 407.1±45.0 °C (Predicted) | [1] |
| Density | 1.721±0.06 g/cm³ (Predicted) | [1] |
| pKa | 6.13±0.43 (Predicted) | ChemicalBook |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Application in the Synthesis of a Kinase Inhibitor Intermediate
Hypothetical Application: The following protocol details a plausible synthesis of a key intermediate for a Trametinib analog. This pathway is constructed based on established synthetic methodologies for pyrimido[4,5-d]pyrimidine derivatives, the core of Trametinib.[2][3] This section serves as an illustrative example of how this compound can be utilized in a multi-step synthesis of a complex pharmaceutical target.
Rationale for the Synthetic Strategy
The synthesis of Trametinib and its analogs often involves the construction of a pyrimido[4,5-d]pyrimidine core.[4] A common strategy is to first synthesize a substituted pyrimidine, which is then elaborated to form the fused pyridopyrimidine ring system. In this hypothetical pathway, this compound serves as a precursor to a key aniline derivative, which is then incorporated into the core structure.
Synthetic Workflow Diagram
Sources
- 1. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
The Strategic Utility of 4-Bromo-2-methanesulfonylphenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The halogenated phenol derivative, 4-Bromo-2-methanesulfonylphenol, has emerged as a versatile and valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. Its unique substitution pattern—a bromine atom for facile cross-coupling, a hydroxyl group for hydrogen bonding or further functionalization, and an electron-withdrawing methanesulfonyl group influencing reactivity and physicochemical properties—renders it a powerful tool for medicinal chemists.
This comprehensive guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent enzyme inhibitors. We will delve into the causality behind its selection in synthetic strategies, provide detailed experimental protocols, and present a logical framework for its application in drug discovery programs.
I. The Chemical Rationale: Why this compound?
The utility of this compound stems from the distinct roles of its functional groups, which can be exploited in a variety of chemical transformations.
-
The Bromine Atom: Positioned at the 4-position, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space and the optimization of structure-activity relationships (SAR).
-
The Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with target proteins. It can also serve as a point for etherification or esterification to modulate pharmacokinetic properties or to introduce further diversity.
-
The Methanesulfonyl Group: The electron-withdrawing nature of the methanesulfonyl group at the 2-position influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This group can also participate in hydrogen bonding interactions and contribute to the overall polarity and solubility of the molecule.
II. Application in the Synthesis of Bromodomain Inhibitors
A significant application of this compound is in the synthesis of bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene transcription. Their dysregulation is associated with a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.
The following workflow illustrates the pivotal role of this compound as a key intermediate in the construction of a fused ring pyrimidine-based bromodomain inhibitor scaffold.
Caption: Synthetic workflow for a bromodomain inhibitor scaffold.
III. Detailed Experimental Protocol: Synthesis of a Key Ether Intermediate
This protocol details the synthesis of a representative ether intermediate, a crucial step in the elaboration of the bromodomain inhibitor scaffold. This procedure is designed to be self-validating by providing clear steps, expected outcomes, and troubleshooting guidance.
Objective: To synthesize a key ether intermediate from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 88041-67-2 | 251.10 | 2.51 g | 10.0 |
| Alkyl Halide (R-X) | Varies | Varies | 1.1 eq | 11.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | 20.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.51 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (50 mL) to the flask.
-
Reactant Addition: Add the alkyl halide (11.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ether intermediate.
Expected Outcome: The desired ether product should be obtained as a solid or oil. The yield and purity should be determined by weighing the final product and by analytical techniques such as ¹H NMR and LC-MS.
Troubleshooting:
-
Incomplete reaction: If TLC indicates the presence of unreacted starting material, consider increasing the reaction time or temperature (e.g., to 50 °C). Ensure the potassium carbonate is finely powdered and the DMF is anhydrous.
-
Formation of side products: If significant side products are observed, purification by column chromatography is crucial. The choice of base and solvent may need to be optimized.
IV. Conclusion and Future Perspectives
This compound stands as a testament to the power of rational design in medicinal chemistry. Its strategically positioned functional groups provide a versatile platform for the synthesis of complex and biologically active molecules. The application of this intermediate in the development of bromodomain inhibitors highlights its potential in the ongoing quest for novel therapeutics targeting epigenetic mechanisms. As our understanding of disease biology deepens, the demand for such well-defined and adaptable building blocks will undoubtedly continue to grow, solidifying the importance of this compound in the medicinal chemist's toolkit.
V. References
-
LookChem. 2-BROMO-4-(METHYLSULFONYL)PHENOL | 20951-43-3. [Link]
-
Google Patents. PROCESS FOR THE PREPARATION OF BROMODOMAIN INHIBITOR.
-
Google Patents. FUSED RING PYRIMIDINE COMPOUND, INTERMEDIATE, AND PREPARATION METHOD, COMPOSITION AND USE THEREOF.
Application Notes & Protocols: A Framework for the Biological Evaluation of 4-Bromo-2-methanesulfonylphenol Derivatives
Introduction: The 4-Bromo-2-methanesulfonylphenol scaffold represents a compelling starting point for drug discovery. It incorporates three key structural motifs: a phenol ring, a known pharmacophore present in numerous natural products and FDA-approved drugs; a methanesulfonyl group, a versatile functional group that can act as a hydrogen bond acceptor and improve metabolic stability; and a bromine atom, which can modulate lipophilicity and form halogen bonds with biological targets.[1][2] The sulfonyl group, in particular, is a hallmark of compounds targeting a wide array of enzymes, including kinases and proteases, making this scaffold a promising backbone for inhibitors.[3][4]
This guide provides a comprehensive, multi-tiered framework for the systematic biological evaluation of novel derivatives based on this scaffold. It is designed for researchers in drug development, offering a logical progression from broad, target-agnostic screening to specific, mechanism-of-action studies and preliminary safety profiling. The causality behind each experimental choice is explained to empower researchers to not only execute protocols but also to interpret the resulting data with confidence.
Tier 1: Foundational Screening - Cytotoxicity and Cellular Health
Rationale: Before investigating specific mechanisms, it is crucial to establish the general cytotoxic profile of a compound. This foundational data determines the appropriate concentration range for subsequent, more sensitive assays, preventing misleading results due to overt toxicity. It also provides the first indication of a compound's therapeutic window. We will employ orthogonal methods to assess cell health, ensuring a robust and reliable initial characterization.[5]
Protocol 1.1: MTT Assay for Metabolic Activity
Principle of the Assay: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[5] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the this compound derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 1.2: LDH Release Assay for Membrane Integrity
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction. The amount of LDH activity in the supernatant is proportional to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol (Protocol 1.1).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.
-
Data Normalization: To determine the maximum LDH release, include control wells where cells are treated with a lysis buffer.
Data Presentation: Cytotoxicity Profile
Summarize the results in a table to easily compare the potency of different derivatives across multiple cell lines.
| Derivative ID | Cell Line | Assay Type | IC50 (µM) |
| Compound X-01 | A549 | MTT | 15.2 |
| Compound X-01 | A549 | LDH | 25.8 |
| Compound X-01 | HeLa | MTT | 10.5 |
| Compound X-02 | A549 | MTT | > 100 |
| Compound X-02 | HeLa | MTT | 85.3 |
Tier 2: Mechanistic Target-Based Assays
Rationale: Based on the chemical structure of the scaffold, several protein classes represent high-probability targets. The methanesulfonyl group is prevalent in kinase inhibitors, while the phenolic nature suggests potential interactions with ATP-binding pockets, such as that in the molecular chaperone Hsp90.[4][7] Furthermore, the anti-inflammatory properties often associated with sulfonyl-containing compounds warrant investigation into key inflammatory pathways like NF-κB.[3]
Visualizing the Screening Cascade
The following diagram illustrates the logical flow from initial cytotoxicity screening to specific mechanistic and safety assays.
Caption: A multi-tiered workflow for compound evaluation.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle of the Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and the test compound serial dilutions.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (containing kinase, substrate, and buffer) to wells containing the test compound or vehicle control.
-
Initiate Reaction: Add ATP to a final concentration appropriate for the specific kinase (often at its Km value) to start the reaction. The total volume should be around 10-20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates inhibition of the kinase.
Protocol 2.2: Hsp90 ATPase Activity Assay
Principle of the Assay: Heat shock protein 90 (Hsp90) possesses an intrinsic ATPase activity that is essential for its chaperone function.[7][9] Many Hsp90 inhibitors function by blocking this ATP hydrolysis.[10] This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a malachite green-based detection method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant Hsp90α protein, ATP solution, and test compound dilutions.
-
Reaction Setup: In a 96-well plate, add Hsp90α, assay buffer, and the test compound or vehicle control.
-
Initiate Reaction: Add ATP to start the reaction. The final volume should be ~50 µL.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Phosphate Detection: Add 100 µL of a malachite green reagent to each well to stop the reaction and develop the color.
-
Incubation: Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 620-650 nm. A decrease in absorbance indicates inhibition of Hsp90 ATPase activity.
Protocol 2.3: NF-κB Luciferase Reporter Assay
Principle of the Assay: The NF-κB signaling pathway is a cornerstone of the inflammatory response.[11] In this cell-based assay, cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives luciferase expression.[12] Inhibitors of the pathway will reduce the luminescent signal.
Visualizing the NF-κB Signaling Pathway
The diagram below outlines the canonical NF-κB activation pathway, a common target for anti-inflammatory compounds.
Caption: Overview of the canonical NF-κB signaling cascade.
Step-by-Step Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Pre-treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an agonist like TNF-α (e.g., 10 ng/mL final concentration), leaving some wells unstimulated as a negative control.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Data Acquisition: Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer. The ratio of Firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number.
Tier 3: Preliminary ADME/Tox Profile
Rationale: Early assessment of a compound's potential for drug-drug interactions (DDI) is a critical step in drug development and is required by regulatory agencies.[13] Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of drugs, and their inhibition can lead to adverse events.[14][15]
Protocol 3.1: Cytochrome P450 (CYP) Inhibition Assay
Principle of the Assay: This in vitro assay evaluates the potential of a test compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16] The assay uses human liver microsomes as a source of CYP enzymes and isoform-specific probe substrates that are converted into metabolites detectable by LC-MS/MS. A decrease in the formation of a specific metabolite in the presence of the test compound indicates inhibition of that CYP isoform.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare incubation buffer (phosphate buffer), pooled human liver microsomes, a cocktail of CYP probe substrates, and NADPH (as a cofactor).
-
Incubation Setup: In a 96-well plate, pre-incubate the test compound (at multiple concentrations) with human liver microsomes in the buffer for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the probe substrate cocktail to the wells to start the reaction.
-
Cofactor Addition: After a brief pre-incubation, add NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
Data Acquisition: Analyze the formation of the specific metabolites using a validated LC-MS/MS method. Calculate the percent inhibition relative to the vehicle control to determine IC50 values.
Data Presentation: CYP450 Inhibition Profile
| Derivative ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Compound X-01 | > 50 | 12.5 | > 50 | 45.1 | 8.9 |
| Compound X-02 | > 50 | > 50 | > 50 | > 50 | > 50 |
References
- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Institutes of Health (NIH).
- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. National Institutes of Health (NIH).
- Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
- In Vitro Assays for Induction of Drug Metabolism. PubMed.
- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PubMed.
- High-throughput assays for promiscuous inhibitors. PubMed - NIH.
- Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives. Benchchem.
- Phenolic Compounds Assay Kit (Colorimetric) (ab273293). Abcam.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin. Sigma-Aldrich.
- High-Throughput Inhibitor Assays and Screening. Creative Enzymes.
- Inhibitor Binding to Hsp90: A Review of Thermodynamic, Kinetic, Enzymatic, and Cellular Assays. Bentham Science Publisher.
- High-Throughput Screening Assays. Assay Genie.
- Cytochrome P450 Inhibition Assay. Creative Bioarray.
- Cell-Based Assays. Sigma-Aldrich.
- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed Central.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Total Phenolic Content Assay Kit. Zen-Bio.
- Polyphenols (Folin Ciocalteu) Assay. G-Biosciences.
- NF-kB Pathway Luminex Multiplex Assay. Creative Proteomics.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- Assays for HSP90 and Inhibitors. Springer Nature Experiments.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH).
- Cytotoxicity assay kits and cell viability assay kits. Abcam.
- Transcription - NF-kB signaling pathway. Bio-Rad.
- Cytotoxicity Assays – what your cells don't like. BMG Labtech.
- Test for Phenolic Group. BYJU'S.
- NF-kappaB Signaling Pathway. RayBiotech.
- NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience.
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Institutes of Health (NIH).
- Can anyone suggest a protocol for a kinase assay?. ResearchGate.
- In vitro kinase assay. Protocols.io.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.
- A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- 4-Bromo-2-(methylsulfonyl)phenol. CymitQuimica.
- Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed.
- Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed.
- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed.
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. MDPI.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
- Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. PubMed Central.
- synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. criver.com [criver.com]
- 14. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-2-methanesulfonylphenol in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The relentless pursuit of novel, effective, and environmentally sound crop protection agents is a cornerstone of modern agricultural science. This endeavor relies heavily on the strategic use of versatile chemical intermediates—molecular building blocks that enable the efficient synthesis and exploration of new active ingredients. 4-Bromo-2-methanesulfonylphenol stands out as a high-potential intermediate for agrochemical discovery. While not an active pesticide itself, its unique trifecta of functional groups—a reactive phenolic hydroxyl, a strategically placed bromine atom, and an electron-withdrawing methanesulfonyl group—provides a rich platform for creating diverse and complex molecular architectures.
This guide provides an in-depth exploration of this compound's utility in agrochemical research. It moves beyond simple material specifications to elucidate the chemical logic behind its application, offering detailed, field-proven protocols for its use in synthesizing potential herbicide and fungicide candidates. The methodologies described herein are grounded in established synthetic chemistry and are designed for researchers, scientists, and drug development professionals aiming to innovate in the crop protection landscape.
Compound Profile and Strategic Rationale
This compound (CAS No. 88041-67-2) is a substituted phenol whose value in synthesis is derived directly from its structure.[1] Understanding the role of each functional group is critical to exploiting its full potential.
| Property | Value | Source |
| CAS Number | 88041-67-2 | [1] |
| Molecular Formula | C₇H₇BrO₃S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Predicted pKa | 6.13 ± 0.43 | [1] |
Causality Behind Experimental Choices:
-
Phenolic Hydroxyl (-OH): This group is a key nucleophile. It is the primary site for forming ether or ester linkages, which are common in many classes of herbicides (e.g., phenoxy herbicides) and fungicides. Its acidity (pKa ≈ 6.13) allows for easy deprotonation under mild basic conditions to form a reactive phenoxide anion.
-
Aryl Bromide (-Br): The bromine atom is an excellent handle for modern synthetic chemistry. It is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3][4] This allows for the facile creation of carbon-carbon or carbon-heteroatom bonds, a crucial step in building the complex skeletons of modern pesticides.[3]
-
Methanesulfonyl (-SO₂CH₃) Group: This powerful electron-withdrawing group significantly influences the molecule's properties. It increases the acidity of the phenolic proton, making it more reactive. In a final agrochemical candidate, sulfone moieties can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's systemic properties within the plant.
Caption: Key functional groups of this compound and their synthetic applications.
Application in Herbicide Discovery: Synthesis of a PPO Inhibitor Candidate
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a major class of broadleaf weed killers. Many of these compounds feature a diphenyl ether core. The following workflow outlines the use of this compound as a starting material to synthesize a novel, hypothetical PPO inhibitor candidate.
Caption: Workflow from intermediate to biological screening for a herbicide candidate.
Protocol 1: Synthesis of a Hypothetical Diphenyl Ether via Ullmann Condensation
This protocol describes the copper-catalyzed coupling of this compound with a substituted aryl halide to form a diphenyl ether linkage.
Objective: To synthesize 1-bromo-2-(4-chloro-2-nitrophenoxy)-3-(methylsulfonyl)benzene.
Materials:
-
This compound (1.0 eq)
-
3,4-dichloro-1-nitrobenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 3,4-dichloro-1-nitrobenzene (1.1 eq).
-
Causality Note: DMF is a polar aprotic solvent that facilitates the dissolution of the phenoxide salt. Anhydrous K₂CO₃ is a mild base used to deprotonate the phenol, forming the reactive nucleophile. CuI is the catalyst essential for this C-O bond formation.
-
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine solution. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure diphenyl ether product.
-
Trustworthiness Note: The identity and purity of the final compound must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application in Fungicide Discovery: Synthesis of a Strobilurin Analog
Strobilurin (QoI) fungicides are vital for controlling a wide range of plant diseases.[5][6] They act by inhibiting mitochondrial respiration. This section details a synthetic route to a hypothetical fungicide candidate using a Suzuki cross-coupling reaction to demonstrate the utility of the aryl bromide moiety.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methanesulfonylphenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Bromo-2-methanesulfonylphenol (CAS No. 88041-67-2). This resource is designed to provide researchers, chemists, and process development scientists with practical, in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to help you anticipate and resolve common challenges, leading to higher yields, improved purity, and more efficient synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound?
There are two primary and logical synthetic strategies for preparing this compound, both based on electrophilic aromatic substitution. The choice between them often depends on the availability of starting materials and the specific isomeric purity required.
-
Route A: Electrophilic Sulfonylation of 4-Bromophenol. This is often the preferred route. The starting material, 4-bromophenol, is commercially available and relatively inexpensive. The powerful ortho-, para-directing effect of the hydroxyl group strongly activates the positions ortho to it. Since the para position is blocked by the bromine atom, sulfonation occurs with high regioselectivity at the C-2 position. The reaction is typically performed using a sulfonating agent like concentrated sulfuric acid or oleum[1][2].
-
Route B: Electrophilic Bromination of 2-Methanesulfonylphenol. This route is also feasible. However, it presents a greater challenge in controlling regioselectivity. In 2-methanesulfonylphenol, the hydroxyl group is a strongly activating ortho-, para-director, while the methanesulfonyl group is a strongly deactivating meta-director. The activating hydroxyl group's directing effect dominates, guiding the incoming electrophile (bromine) to the C-4 and C-6 positions. This inevitably leads to a mixture of the desired 4-bromo isomer and the undesired 6-bromo isomer, which can be difficult to separate.
Q2: What are the main classes of impurities I should anticipate during this synthesis?
Regardless of the synthetic route, impurities generally fall into one of four categories. Understanding these classes is the first step toward effective prevention and purification.
-
Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of atoms. The most common example is the formation of 6-bromo-2-methanesulfonylphenol when following Route B.
-
Over-Reaction Products: Phenolic rings are highly activated, making them susceptible to multiple substitutions. Impurities like dibromo-methanesulfonylphenols or bromo-disulfonylphenols can form if reaction conditions are not carefully controlled.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-bromophenol (Route A) or 2-methanesulfonylphenol (Route B) in your crude product.
-
Reagent-Derived Byproducts: Side reactions involving the reagents themselves can generate impurities. A classic example in sulfonation is the formation of diaryl sulfones[3].
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my product?
A multi-technique approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for purity analysis. It is excellent for separating the desired product from isomers, starting materials, and most byproducts, allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation. ¹H NMR can quickly reveal the presence of starting materials and distinguish between isomers based on the distinct splitting patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS), often coupled with LC or GC: Provides molecular weight information, which is crucial for identifying unknown peaks from your chromatogram, such as over-brominated products or sulfone byproducts.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My NMR spectrum shows two distinct sets of aromatic signals, suggesting an isomeric mixture.
Question: I followed the bromination of 2-methanesulfonylphenol (Route B) and my HPLC and NMR show a significant isomeric impurity. Why did this happen and how can I fix it?
Causality & Solution: This is a classic regioselectivity issue. The potent ortho-, para-directing hydroxyl group activates both the C-4 and C-6 positions for bromination. While the C-4 (para) position is sterically more accessible, substitution at the C-6 (ortho) position is still competitive, leading to the formation of 6-bromo-2-methanesulfonylphenol. The ratio of these isomers is influenced by reaction conditions.
Preventative Measures:
-
Solvent Choice: The use of non-polar solvents can sometimes favor the formation of the para isomer over the ortho isomer due to steric hindrance[4][5]. Consider solvents like carbon disulfide or dichloromethane over more polar options.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to -10°C) can enhance selectivity by favoring the kinetically preferred product, which is often the less sterically hindered para isomer[6].
Purification Strategy: Isomers like these often have very similar polarities, making separation challenging.
-
Flash Column Chromatography: This is the most effective method. A carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is required. See the detailed protocol below.
-
Recrystallization: If the isomeric impurity is present in a smaller amount, fractional recrystallization may be successful. Experiment with various solvent systems.
Problem 2: I have a significant amount of a high-molecular-weight byproduct that is not a di-substituted product.
Question: During the sulfonation of 4-bromophenol (Route A), I isolated an impurity with a mass that suggests two molecules of my starting material have combined. What is this?
Causality & Solution: This byproduct is likely a diaryl sulfone. This is a known side reaction in aromatic sulfonation, particularly under harsh conditions (high temperatures or high concentrations of SO₃)[3]. The electrophilic sulfonating agent can react with a second molecule of the phenol instead of water, leading to the formation of a C-SO₂-C linkage between two aromatic rings.
Preventative Measures:
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating dramatically increases the rate of sulfone formation.
-
Choice of Sulfonating Agent: Using milder sulfonating agents, such as complexes of SO₃, can reduce the incidence of side reactions compared to using concentrated oleum[3].
-
Molar Ratio: Ensure precise control over the molar ratio of the sulfonating agent to the organic substrate to avoid excess SO₃, which promotes byproduct formation[1].
Purification Strategy: Sulfones are typically much less polar and have significantly higher melting points than the corresponding sulfonic acid or phenol.
-
Purification by pH adjustment: After the reaction, quenching the mixture in water and carefully adjusting the pH can be used. The desired product, being a phenol, is acidic and will be soluble in a basic aqueous solution, while the less acidic or neutral sulfone byproduct may precipitate and can be removed by filtration.
-
Column Chromatography: If co-precipitation occurs, column chromatography is a reliable method for separating the more polar phenolic product from the non-polar sulfone.
Problem 3: My yield is very low, and I've recovered most of my starting material.
Question: My reaction to sulfonate 4-bromophenol seems to have failed. What are the likely causes?
Causality & Solution: Incomplete sulfonation is often due to insufficient reactivity of the sulfonating agent or deactivation of the substrate.
Troubleshooting Steps:
-
Check Your Sulfuric Acid: Sulfonation with sulfuric acid is reversible and driven by the removal of water[7]. If your sulfuric acid has absorbed atmospheric moisture, its effective concentration will be lower, and the reaction may not proceed to completion. Use fresh, concentrated sulfuric acid or fuming sulfuric acid (oleum) for a more potent reaction.
-
Reaction Time and Temperature: Sulfonation can be slow, especially at lower temperatures. If you are using milder conditions to avoid byproducts, you may need to extend the reaction time. Monitor the reaction's progress using TLC or HPLC.
-
Substrate Purity: Ensure your starting 4-bromophenol is pure. Certain contaminants could interfere with the reaction.
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Source | Key Analytical Identifier (¹H NMR) |
| 4-Bromophenol | Br-C₆H₄-OH | 173.01 | Route A: Unreacted Starting Material | Presence of a simple AA'BB' aromatic pattern. |
| 2-Methanesulfonylphenol | HO-C₆H₄-SO₂CH₃ | 172.19 | Route B: Unreacted Starting Material | Complex aromatic multiplet lacking the symmetry of the final product. |
| 6-Bromo-2-methanesulfonylphenol | Isomer of Product | 251.10 | Route B: Isomeric Bromination | Distinct aromatic splitting pattern compared to the 4-bromo isomer. |
| 2,6-Dibromo-4-methanesulfonylphenol | (Hypothetical) | 330.00 | Over-bromination | Absence of one aromatic proton signal; remaining protons are singlets. |
| Bis(5-bromo-2-hydroxyphenyl) sulfone | Byproduct | 418.13 | Route A: Sulfone Formation | Complex aromatic region with twice the expected integration; absence of the methyl sulfone singlet. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity encountered during the synthesis of this compound.
Sources
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-methanesulfonylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-methanesulfonylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during the synthesis of this important intermediate. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached via two primary synthetic routes: the methanesulfonylation of 4-bromophenol or the bromination of 2-methanesulfonylphenol. The challenge lies in achieving high regioselectivity and yield while minimizing the formation of unwanted isomers and byproducts. This guide will focus on providing solutions to common problems associated with these synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
While both the methanesulfonylation of 4-bromophenol and the bromination of 2-methanesulfonylphenol are viable, the ortho-bromination of 2-methanesulfonylphenol is often the more direct and higher-yielding approach. This is due to the ability to achieve high regioselectivity in the bromination of para-substituted phenols.[1][2] Direct C-sulfonylation of 4-bromophenol can be challenging and may lead to a mixture of isomers.
Q2: I am observing low yield in my bromination of 2-methanesulfonylphenol. What are the likely causes?
Low yields in the bromination of phenolic compounds can stem from several factors:
-
Suboptimal Brominating Agent: Using elemental bromine (Br₂) in a polar solvent can lead to over-bromination and the formation of multiple byproducts.[3]
-
Incorrect Solvent Choice: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing regioselectivity.[4]
-
Reaction Temperature: Temperature can significantly impact the formation of undesired isomers.[5]
-
Incomplete Reaction: Insufficient reaction time or deactivation of the brominating agent can lead to a significant amount of unreacted starting material.
Q3: I am getting a mixture of ortho- and para-isomers. How can I improve the ortho-selectivity?
Achieving high ortho-selectivity is a common challenge in the bromination of phenols. Here are some strategies to favor the formation of the desired 2-bromo isomer:
-
Use of N-Bromosuccinimide (NBS) with an Acid Catalyst: A combination of NBS and a catalytic amount of an acid, such as p-toluenesulfonic acid (pTsOH), in methanol has been shown to be highly effective for the mono-ortho-bromination of para-substituted phenols.[1][2]
-
Solvent Effects: Non-polar solvents can sometimes favor para-bromination, while more polar solvents like methanol can enhance ortho-selectivity in certain systems.[1][4]
Q4: How can I effectively purify the final product from starting materials and byproducts?
Purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from isomers and other impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reversed-phase HPLC can be used to separate brominated phenols.[6][7][8][9]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the synthetic route.
Route 1: Ortho-Bromination of 2-Methanesulfonylphenol
This is the recommended route for achieving high yield and selectivity.
Workflow for Ortho-Bromination of 2-Methanesulfonylphenol
Caption: Optimized workflow for the ortho-bromination of 2-methanesulfonylphenol.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time. 2. Decomposition of NBS. 3. Poor quality of starting material. | 1. Monitor the reaction closely using TLC or HPLC. Extend the reaction time if starting material is still present. 2. Use freshly opened or purified NBS. NBS can degrade over time, especially if exposed to moisture. 3. Ensure the purity of 2-methanesulfonylphenol. Impurities can interfere with the reaction. |
| Formation of Dibrominated Byproducts | 1. Excess of NBS. 2. Elevated reaction temperature. | 1. Use a stoichiometric amount or a slight excess of NBS (1.0-1.1 equivalents). 2. Maintain the reaction at room temperature or below. Exothermic reactions should be cooled. |
| Poor Ortho-Selectivity (Formation of 3-Bromo Isomer) | 1. Absence of an appropriate catalyst. 2. Incorrect solvent. | 1. Ensure the addition of a catalytic amount of p-toluenesulfonic acid (pTsOH). Other Brønsted acids can also be explored. 2. Methanol is reported to be an excellent solvent for promoting ortho-selectivity in this type of reaction. [1] |
| Difficult Purification | 1. Close polarity of the product and byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Attempt co-distillation with a non-polar solvent to remove residual solvents, followed by attempting recrystallization from various solvent systems. |
Route 2: Methanesulfonylation of 4-Bromophenol (Alternative Route)
This route is generally less direct for C-sulfonylation. It would likely proceed through the formation of 4-bromophenyl methanesulfonate (an O-sulfonylation product) followed by a Fries-type rearrangement to the desired C-sulfonylated product.
Potential Pathway for Methanesulfonylation and Rearrangement
Caption: A possible two-step synthesis of this compound from 4-bromophenol.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield in O-Sulfonylation | 1. Hydrolysis of methanesulfonyl chloride. 2. Inefficient base. | 1. Use anhydrous conditions and freshly distilled methanesulfonyl chloride. 2. Pyridine or triethylamine are commonly used bases. Ensure the base is dry. |
| Fries Rearrangement Fails or Gives Low Yield | 1. Suboptimal Lewis acid. 2. Decomposition of the substrate or product. 3. Incorrect reaction temperature. | 1. Aluminum chloride (AlCl₃) is a common catalyst, but others like TiCl₄ or SnCl₄ can be explored. [10][11] 2. The reaction conditions for a Fries rearrangement can be harsh. Consider milder conditions or alternative catalysts. [10][11] 3. Temperature can influence the ortho/para selectivity of the Fries rearrangement. [11] Lower temperatures often favor the para-isomer, while higher temperatures can favor the ortho-isomer. |
| Formation of Multiple Isomers | 1. The Fries rearrangement is ortho, para-directing. | 1. Careful optimization of the reaction conditions (temperature, solvent, catalyst) is necessary to favor the desired ortho-isomer. [11] Separation of the resulting isomers will likely be required. |
Detailed Experimental Protocols
Protocol 1: Ortho-Bromination of 2-Methanesulfonylphenol (Recommended)
This protocol is based on established methods for the selective ortho-bromination of para-substituted phenols.[1][2]
Materials:
-
2-Methanesulfonylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)
-
Methanol (ACS grade or higher)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methanesulfonylphenol (1.0 eq) in methanol.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir until it dissolves.
-
Slowly add N-bromosuccinimide (1.05 eq) in portions to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Methanesulfonylation of 4-Bromophenol followed by Fries Rearrangement (Alternative)
This is a two-step procedure that may require significant optimization.
Step 1: Synthesis of 4-Bromophenyl Methanesulfonate
Materials:
-
4-Bromophenol
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromophenol (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq).
-
Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromophenyl methanesulfonate. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Step 2: Fries Rearrangement to this compound
Materials:
-
4-Bromophenyl methanesulfonate
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
In a flask equipped for heating and under an inert atmosphere, add anhydrous aluminum chloride (2.0-3.0 eq).
-
Add anhydrous nitrobenzene and stir to form a slurry.
-
Add the crude 4-bromophenyl methanesulfonate to the slurry.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or HPLC. The optimal temperature will need to be determined experimentally to favor the ortho-product.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of isomers by column chromatography to isolate this compound.
Data Summary
The following table summarizes key parameters for the recommended synthetic route.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Methanesulfonylphenol | More direct route to the desired product. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing over-bromination. |
| Catalyst | p-Toluenesulfonic acid (pTsOH) | Promotes high ortho-selectivity.[1] |
| Solvent | Methanol | Facilitates the desired reaction pathway and enhances ortho-selectivity.[1] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Purification | Column Chromatography | Effective for separating the product from starting material and isomers. |
References
-
Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 155-161. [Link]
-
Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
-
Fries rearrangement in methane sulfonic acid, an environmental friendly acid. J. Mol. Cat. A.: Chemical, 182-183, 137-141. [Link]
-
Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. [Link]
- Method for selectively brominating phenols.
- PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES.
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system. RSC Publishing. [Link]
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]
Sources
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 6. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Bromo-2-methanesulfonylphenol
A Message from Your Senior Application Scientist
Welcome to the dedicated support center for the purification of 4-Bromo-2-methanesulfonylphenol. As a Senior Application Scientist, I've seen firsthand how the success of a synthesis hinges on the final purification step. Recrystallization, while a powerful and fundamental technique, is often more of an art than a science, with nuances that can significantly impact yield and purity.
This guide is structured from my field experience to address the practical challenges you, as researchers and drug development professionals, face at the bench. We will move beyond rote procedures to explore the underlying principles, empowering you to troubleshoot effectively and optimize your outcomes. The protocols herein are designed to be self-validating, with checkpoints to ensure you are on the right path.
Let's begin refining your technique.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent obstacles encountered during the recrystallization of this compound.
Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it has had a chance to crystallize.[1] This phenomenon is particularly common when the melting point of your impure compound is lower than the temperature of the solution from which it is separating.[1] Impurities are a major culprit, as they can significantly depress the melting point of your product.[2] An oily layer is undesirable because it tends to trap impurities much more effectively than a crystalline lattice, defeating the purpose of purification.[1][3]
Immediate Corrective Actions:
-
Re-heat and Dilute: Place your flask back on the heat source and add more of the primary solvent (the one in which the compound is more soluble) to dissolve the oil completely.[1] This lowers the saturation point of the solution, meaning the compound will start to crystallize at a lower temperature, hopefully one below its melting point.
-
Slow Down the Cooling: Rapid cooling is a common cause of oiling out.[4] Once the oil is redissolved, allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop, insulated with a beaker of warm water or glass wool, before even considering an ice bath.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth to begin before the solution temperature drops to the compound's melting point.[1]
-
Re-evaluate Your Solvent System: If the problem persists, your solvent may be the issue. A solvent with a lower boiling point might be necessary. Alternatively, if using a mixed solvent system, you may need to adjust the ratio to have slightly more of the "good" solvent.[2]
Question: After recrystallization, my product is still colored. How can I obtain a pure, white solid?
Answer: Colored impurities are typically large, conjugated organic molecules that become trapped in the crystal lattice.[5] The most effective method for removing them is through the use of activated charcoal (also known as decolorizing carbon).[5][6]
Protocol for Decolorization:
-
Dissolve the Crude Product: Dissolve your this compound in the minimum amount of appropriate hot solvent.
-
Cool Slightly: Remove the flask from the heat source and let it cool for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.[5]
-
Add Activated Charcoal: Add a very small amount of activated charcoal (about 1-2% of your compound's weight; a spatula tip is often sufficient).[5] Using too much will not only adsorb the impurity but also your desired product, significantly reducing your yield.
-
Re-heat and Filter: Bring the solution back to a gentle boil for a few minutes to allow the charcoal to adsorb the impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][7]
Question: My final yield is very low. What are the likely causes and how can I improve it?
Answer: A low yield is a frustrating but common issue. The cause can usually be traced to one of several experimental steps.
Common Causes and Solutions:
-
Using Too Much Solvent: This is the most frequent error. The goal is to create a saturated solution at high temperature.[8] Using excess solvent means that a significant amount of your product will remain dissolved even after cooling.[1]
-
Solution: If you suspect this is the case and have not yet filtered your crystals, gently heat the solution to boil off some of the solvent.[1] If you have already filtered, you can try to recover more product from the mother liquor by evaporating some solvent and cooling again for a "second crop" of crystals, though these may be less pure.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.
-
Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a rolling boil just before and during filtration to prevent this.[7]
-
-
Inefficient Washing: Washing the collected crystals is necessary to remove residual impurities from the mother liquor, but using too much wash solvent or a solvent that is not ice-cold will redissolve some of your product.[6]
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
-
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: This is a classic case of a stable supersaturated solution. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not been initiated.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the solvent line. This can create nucleation sites that trigger crystallization.[1]
-
Seed Crystals: If you have a small amount of the pure solid (or even the crude starting material), add a single tiny crystal to the solution.[1] This "seed" provides a perfect template for other molecules to deposit onto, initiating crystal growth. It's good practice to save a few milligrams of your crude material for this purpose.[7]
-
Reduce Solvent Volume: Your solution may simply be too dilute. Gently heat the flask and boil off a portion of the solvent. Then, allow it to cool again.[1][9]
-
Cool to a Lower Temperature: If you have only cooled to 0°C in an ice-water bath, try using a salt-ice bath or a dry ice/acetone bath to achieve a lower temperature, which will further decrease the compound's solubility.
Frequently Asked Questions (FAQs)
Question: What is the ideal solvent for recrystallizing this compound?
Answer: The perfect recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but has low solubility at room temperature and below.[6][8][10] For this compound, which is a polar molecule due to the hydroxyl, sulfonyl, and bromo groups, polar solvents are a good starting point.
A systematic approach is best:
-
Start with single solvents: Test small amounts of your crude product in solvents like ethanol, isopropanol, and water.
-
Use a mixed-solvent system if needed: If you find a solvent in which the compound is very soluble (e.g., ethanol) and one in which it is nearly insoluble (e.g., water), a mixed-solvent system can be ideal.[11] You would dissolve the compound in a minimum of the hot "good" solvent (ethanol) and then add the hot "bad" solvent (water) dropwise until the solution just becomes cloudy. A drop or two more of the "good" solvent should clarify it, and upon slow cooling, crystals should form.
| Property of an Ideal Solvent | Scientific Rationale |
| High solvency for the compound at high temperatures. | Allows for the complete dissolution of the compound to liberate it from its impure crystal lattice.[12] |
| Low solvency for the compound at low temperatures. | Maximizes the recovery of the pure compound upon cooling.[9] |
| High or very low solvency for impurities. | Impurities should either be so soluble they remain in the mother liquor, or so insoluble they can be removed by hot filtration.[6] |
| Chemically inert. | The solvent must not react with the compound being purified.[10][12] |
| Appropriate boiling point. | A boiling point that is high enough to dissolve the compound but low enough to be easily removed from the final crystals is ideal. It should also be below the melting point of the compound to prevent oiling out. |
| Volatile. | Facilitates easy drying of the final, purified crystals.[12] |
Question: What are the critical safety precautions for handling this compound?
Answer: Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[13][14]
Mandatory Safety Procedures:
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.[15][16]
-
Handling: Avoid creating dust. If weighing out the solid, do so carefully. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[15]
-
Disposal: Dispose of chemical waste in accordance with your institution's guidelines.
Question: How much solvent should I use to dissolve my compound?
Answer: The guiding principle is to use the minimum amount of hot solvent required to fully dissolve your crude solid.[7][9] This is critical for achieving a good percent recovery. Adding too much solvent will keep more of your product in solution upon cooling, drastically lowering your yield.[1] The best practice is to add the hot solvent portion-wise with heating and swirling, stopping as soon as all the solid has just dissolved.[7][17]
Experimental Workflow & Protocols
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Protocol 1: Standard Recrystallization
This protocol outlines the standard procedure for purifying this compound using a single solvent system.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol or isopropanol/water mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the solid. Swirl the flask and place it on a hot plate to keep it warm. Continue adding small portions of the hot solvent until the solid just dissolves completely.[7]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[18] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[19]
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent. Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Washing: With the vacuum still on, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining impurities.[6]
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Transfer the crystals to a watch glass and let them air dry completely, or dry them in a vacuum oven if necessary.
References
- Vertex AI Search. (n.d.).
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved January 17, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]
- University of California, Los Angeles. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved January 17, 2026, from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved January 17, 2026, from [Link]
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved January 17, 2026.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 17, 2026.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 17, 2026, from [Link]
- BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved January 17, 2026.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved January 17, 2026.
- Fisher Scientific. (2010, September 2). SAFETY DATA SHEET - 4-Bromophenol. Retrieved January 17, 2026.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 17, 2026, from [Link]
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 4-Bromophenol. Retrieved January 17, 2026.
- Sigma-Aldrich. (2025, July 15).
-
PubChem. (n.d.). 2-Bromo-4-(methylsulfonyl)phenol. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved January 17, 2026, from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved January 17, 2026, from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved January 17, 2026, from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved January 17, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. Retrieved January 17, 2026, from [Link]
- ResearchGate. (n.d.).
-
The Organic Chemistry Tutor. (2020, July 17). How To Recrystallize A Solid. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 17, 2026, from [Link]
- Acta Crystallographica Section C: Structural Chemistry. (n.d.). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved January 17, 2026.
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. Retrieved January 17, 2026, from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. brainly.com [brainly.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]
- 14. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. cochise.edu [cochise.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromophenols
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with bromophenol substrates. Bromophenols, being electron-rich and containing an acidic proton, present unique challenges compared to simpler aryl bromides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
High-Level Troubleshooting Workflow
Before diving into specific issues, a systematic approach can often reveal the root cause of a failed or low-yielding reaction. The following flowchart outlines a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Category 1: Low or No Yield
Q1: My Suzuki reaction with a bromophenol substrate is resulting in low to no yield. What are the primary factors to investigate?
A1: This is a common issue, often stemming from the dual electronic nature of bromophenols. The bromine is an inductively withdrawing group, but the hydroxyl group is a powerful resonance donor, making the aromatic ring electron-rich. This can hinder the rate-limiting oxidative addition step.[1][2]
Here’s a breakdown of the most critical parameters to check:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient for these electron-rich substrates.[3][4] The key is to use a catalytic system that promotes both oxidative addition and the subsequent reductive elimination.
-
Expertise & Experience: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of challenging substrates like bromophenols.[5][6] These ligands form highly active, coordinatively unsaturated palladium centers that can more readily engage with the electron-rich aryl bromide.[7]
-
Recommendation: Switch to a more robust ligand. See the table below for recommendations.
-
-
The Role of the Base: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9][10] For phenols, the base must be strong enough to facilitate this without causing deprotonation of the phenol and subsequent catalyst inhibition or side reactions.
-
Expertise & Experience: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong enough for activation but generally does not cause the side reactions sometimes seen with stronger bases like hydroxides or alkoxides. Cesium carbonate (Cs₂CO₃) is also highly effective, often used for sterically hindered substrates.[8][7]
-
Recommendation: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Solvent and Atmosphere: Oxygen is the enemy of many Suzuki couplings. It can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[7][11]
-
Expertise & Experience: Rigorous degassing of the solvent and reaction vessel is non-negotiable. While sparging with argon or nitrogen is common, the "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen, especially for difficult couplings.[7] Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[12][13]
-
Recommendation: Improve your degassing technique. Use anhydrous solvents to minimize protodeboronation (see Q3).
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Ligand | PPh₃ | Switch to SPhos , XPhos , or RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for electron-rich bromophenols.[5][6] |
| Base | Na₂CO₃, K₂CO₃ | Switch to K₃PO₄ or Cs₂CO₃ (3 eq.) | Stronger, non-nucleophilic bases are more effective at forming the active boronate species required for transmetalation.[8][7] |
| Atmosphere | Nitrogen/Argon Sparging | Use Freeze-Pump-Thaw (3 cycles) | Provides the most rigorous removal of oxygen, preventing catalyst deactivation and boronic acid homocoupling.[7] |
| Pd Source | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Use a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3) | Pd(II) sources require in-situ reduction, which can be inefficient and lead to side reactions like homocoupling.[11][14] |
Q2: How does the position of the hydroxyl group (ortho, meta, para) on the bromophenol affect the reaction?
A2: The isomerism of the bromophenol significantly impacts reactivity due to steric and electronic effects.[12][15]
-
ortho-Bromophenols: These are often the most challenging. The adjacent -OH group can cause steric hindrance, impeding the approach of the bulky palladium catalyst to the C-Br bond.[7] There is also the potential for the hydroxyl group to chelate to the palladium center, which can alter its reactivity. Successful coupling often requires highly active catalyst systems with bulky ligands like SPhos or XPhos to overcome the steric barrier.[12][16]
-
meta-Bromophenols: The electronic and steric influence of the hydroxyl group is less pronounced compared to the other isomers.[12] These substrates often react reliably under standard optimized conditions.
-
para-Bromophenols: These isomers are generally the most reactive. The hydroxyl group is electronically activating through resonance but does not sterically hinder the reaction site.[12] High yields are often achievable, sometimes even with milder conditions or less active catalysts.[15][17]
Category 2: Common Side Reactions
Q3: I am observing a significant amount of the corresponding phenol (de-brominated starting material) as a byproduct. What causes this and how can I prevent it?
A3: This side reaction is known as protodebromination (or hydrodehalogenation). It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can undergo transmetalation.
Caption: Competing pathways of protodebromination vs. Suzuki coupling.
Causality & Prevention:
-
Water/Protic Solvents: The most common culprit is excess water or the use of protic solvents like alcohols.[7] While a small amount of water can be beneficial, excess can promote this side reaction.
-
Solution: Use anhydrous ("dry") solvents and ensure your reagents, particularly the base, are dry. If using a biphasic system (e.g., Toluene/H₂O), minimize the aqueous volume.
-
-
Boronic Acid Instability (Protodeboronation): A related side reaction is protodeboronation , where the boronic acid itself reacts with a proton source to form an arene, consuming your coupling partner.[18] This is especially problematic for electron-rich or certain heteroaryl boronic acids.[19][20] The reaction is often catalyzed by acid or base.[21]
Q4: My main impurity is a biaryl product derived from two molecules of my boronic acid. How do I stop this homocoupling?
A4: The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction mixture.[7][14] This side reaction is often promoted by Pd(II) species, which can be present if you are using a Pd(II) precatalyst (like Pd(OAc)₂) or if the active Pd(0) catalyst is oxidized by air.[11]
Solutions:
-
Rigorous Degassing: As mentioned in Q1, this is the most critical factor. Use the freeze-pump-thaw technique for the most effective oxygen removal.[7] Subsurface sparging with an inert gas is a good alternative.[22]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for an in-situ reduction step where Pd(II) is present.[11][14] Air-stable Pd(0) precatalysts are also excellent choices.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help "mop up" any Pd(II) species that form without interfering with the main catalytic cycle.[22]
Experimental Protocols
General Protocol for a Trial Suzuki Coupling with a Bromophenol
This protocol provides a robust starting point for optimization.
-
Reagent Preparation (In a Glovebox or on a Schlenk Line):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromophenol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv.).[7]
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If generating the catalyst in situ, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).[12]
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate and backfill with high-purity argon or nitrogen at least three times to create an inert atmosphere.[7]
-
Add the palladium source and ligand (if separate) to the flask as solids under a strong positive flow of inert gas.
-
Via syringe, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL). The solvent should be degassed beforehand by at least 30 minutes of argon sparging or by three freeze-pump-thaw cycles.[13]
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Lower the flask into a preheated oil bath set to the desired temperature (typically 80–110 °C).[13]
-
Stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[7]
-
References
-
Suzuki reaction. In Wikipedia; 2023. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]
-
Protodeboronation. In Wikipedia; 2023. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of Methanesulfonylphenol
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic bromination of methanesulfonylphenol. As a substrate with both a strongly activating hydroxyl group and a strongly deactivating methanesulfonyl group, this reaction presents unique challenges in controlling selectivity and minimizing side reactions. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities and optimize their synthetic outcomes.
Section 1: Understanding Core Reactivity
Q1: How do the hydroxyl (-OH) and methanesulfonyl (-SO2CH3) groups influence the regioselectivity of bromination on the phenol ring?
A1: The outcome of this electrophilic aromatic substitution is a classic example of competing directing effects. The hydroxyl (-OH) group is a powerful activating group that donates electron density into the ring through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group, deactivating the ring and directing electrophiles to the meta position relative to itself.[1]
In virtually all cases, the activating effect of the hydroxyl group decisively overrides the deactivating effect of the sulfone. The reaction rate is slower than that of phenol itself, but the regiochemical outcome is dictated by the -OH group. Therefore, substitution will occur primarily at the positions ortho and para to the hydroxyl group.
For the common substrate, 4-methanesulfonylphenol, the para position is blocked. Thus, the hydroxyl group directs the incoming bromine electrophile exclusively to the positions ortho to it (the C2 and C6 positions).
Caption: Workflow for improving regioselectivity.
To favor a specific isomer, especially an ortho product when the para position is available, one might need to employ advanced strategies such as using a bulky directing group or a reversible blocking group at the para position. [2]
Q4: The reaction mixture is turning dark brown/black, and my yield is low. What is causing this, and how can I prevent it?
A4: Dark coloration is a strong indicator of phenol oxidation, which leads to the formation of quinone-type species and subsequent polymerization into insoluble tars. Phenols are highly susceptible to oxidation, especially in the presence of strong oxidizing agents like bromine. [3] Primary Causes and Solutions:
-
Reagent Choice: Molecular bromine is a strong oxidizing agent.
-
Solution: As with polybromination, using the milder N-Bromosuccinimide (NBS) significantly reduces oxidative side reactions. [4]2. HBr Byproduct: The reaction of Br₂ with the phenol generates HBr. HBr can catalyze decomposition pathways.
-
Solution: When using NBS, the byproduct is succinimide, which is non-acidic and less problematic. If you must use Br₂, consider adding a non-nucleophilic base like 2,6-lutidine to scavenge the HBr as it forms.
-
-
Light and Air: Both light and atmospheric oxygen can promote radical pathways that lead to decomposition.
-
Solution: Run the reaction in a flask protected from light (wrapped in aluminum foil) and under an inert atmosphere (Nitrogen or Argon).
-
-
Impure Starting Material: Trace metal impurities or oxidized phenol in your starting material can catalyze decomposition.
Section 3: Optimizing Reaction Protocols
Q5: What are the pros and cons of different brominating agents (Br₂ vs. NBS) for this substrate?
A5: The choice of brominating agent is arguably the most critical factor for success.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very High | Moderate |
| Selectivity | Low; prone to polybromination and oxidation. [7] | High; excellent for selective mono-bromination. [8] |
| Handling | Corrosive, volatile liquid. Requires careful handling in a fume hood. | Crystalline solid; easier and safer to weigh and handle. |
| Byproducts | Hydrogen Bromide (HBr); corrosive and acidic. | Succinimide; neutral and generally easier to remove. |
| Cost | Relatively inexpensive. | More expensive than Br₂. |
| Best For | Cases where polybromination is desired or cost is a primary driver. | High-value synthesis where selectivity and yield are paramount. |
For the bromination of methanesulfonylphenol, NBS is the strongly recommended reagent to avoid the common pitfalls of oxidation and polybromination.
Q6: What is a reliable starting protocol for the selective mono-bromination of 4-methanesulfonylphenol?
A6: This protocol is designed to maximize the yield of 2-bromo-4-methanesulfonylphenol while minimizing side reactions. It incorporates the principles of using a mild reagent, a non-polar solvent, and low temperature.
Materials:
-
4-Methanesulfonylphenol
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methanesulfonylphenol (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of phenol) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure the solution is at thermal equilibrium.
-
Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (1.05 eq). Add the solid NBS to the cooled reaction mixture in one portion. For larger scale reactions, portion-wise addition is recommended to control any exotherm.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 15-30 minutes. A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting material.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from ethanol/water or toluene) or flash column chromatography on silica gel.
Section 4: Purification
Q7: What are the best methods for purifying the brominated methanesulfonylphenol and removing common byproducts?
A7: The primary impurities will be unreacted starting material, the di-brominated byproduct, and possibly some baseline succinimide from the NBS.
-
Flash Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc in hexanes) to elute non-polar impurities. The di-brominated product will elute first, followed by your desired mono-brominated product, and finally the more polar starting material.
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method.
-
Solvent Selection: A binary solvent system like ethanol/water, isopropanol/water, or toluene/hexanes often works well. Dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to form crystals. The desired mono-brominated product is typically less soluble than the di-brominated byproduct and will crystallize out preferentially.
-
References
-
Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]
-
Khan Academy. (2022). Bromination of Phenols. YouTube. [Link]
-
Khan Academy. (n.d.). Bromination of phenols. [Link]
-
Cativiela, C., et al. (1996). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (6), 1187-1191. [Link]
-
Ramírez-García, G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17354-17364. [Link]
-
Cabiddu, S., et al. (1996). Solvent effect on the ortho:para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. J. Chem. Soc., Perkin Trans. 2, 1187-1191. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Qs in Mind. (2022). Why phenol gives different bromination products in different solvents?. YouTube. [Link]
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol. [Link]
-
ChemRxiv. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]
-
Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
-
Das, B., et al. (2004). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 45(37), 6939-6941. [Link]
-
Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
ResearchGate. (2012). Bromination of para-substituted phenols using the H₂O₂-HBr system.... [Link]
-
Collegedunia. (2024). Given below are two statement :Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. [Link]
- Google Patents. (1970).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). Substituent effect of the sulphinyl group in electrophilic aromatic substitution. [Link]
-
ResearchGate. (2012). Oxy bromination of phenol using vanadium metal with Lewis acid. [Link]
-
NIH National Center for Biotechnology Information. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
NIH National Center for Biotechnology Information. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Indian Journal of Chemistry. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Cambridge Open Engage. (2023). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
-
Allen Digital. (n.d.). Assertion (A) Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason (R) Lewis acid polarises the bromine molecule. [Link]
-
YouTube. (2024). Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis acid catalyst. [Link]
-
NPTEL. (2021). Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]
- Google Patents. (1969).
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
- Google Patents. (2007). A kind of method for preparing 2-bromo-4-methylphenol.
-
YouTube. (2023). bromination reaction | reaction of phenol. [Link]
- Google Patents. (1965).
- Google Patents. (1985).
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 6. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
Technical Support Center: HPLC Purity Analysis of 4-Bromo-2-methanesulfonylphenol
Welcome to the technical support center for the purity analysis of 4-Bromo-2-methanesulfonylphenol (CAS No. 88041-67-2). This guide is designed for researchers, analytical scientists, and quality control professionals. It provides a robust High-Performance Liquid Chromatography (HPLC) method, in-depth troubleshooting guides, and frequently asked questions to ensure accurate and reliable results. Our approach is built on explaining the fundamental principles behind the methodology, empowering you to not only execute the protocol but also to effectively diagnose and resolve common analytical challenges.
Part 1: Recommended HPLC Method for Purity Analysis
The purity assessment of this compound is critical for ensuring its quality and performance in downstream applications. The molecule's structure, featuring a polar phenolic group, a methanesulfonyl group, and a bromo substituent, makes it well-suited for analysis by reversed-phase HPLC.[1][2] The following method is designed to provide excellent resolution, peak shape, and sensitivity for the main component and its potential process-related impurities or degradation products.
Underlying Principles of the Method
-
Reversed-Phase Chromatography: The stationary phase is non-polar (C18), while the mobile phase is polar. This compound, being a moderately polar aromatic compound, will be retained on the column and will elute based on its hydrophobicity.[3][4]
-
Mobile Phase pH Control: The phenolic hydroxyl group is acidic. To ensure consistent retention and symmetrical peak shape, the mobile phase must be acidified.[5] Adding an acid like formic acid suppresses the ionization of the phenol to its phenolate form, preventing undesirable interactions with the silica backbone of the stationary phase, which is a primary cause of peak tailing.[6][7]
-
Gradient Elution: A gradient elution, where the organic content of the mobile phase increases over time, is employed. This ensures that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable run time. Early-eluting, more polar impurities will be resolved at lower organic concentrations, while late-eluting, less polar impurities will be washed from the column by the higher organic strength.
-
UV Detection: The presence of the aromatic ring in the molecule allows for sensitive detection using a UV detector. The wavelength is selected to maximize the signal for the analyte and its likely impurities.
Detailed Experimental Protocol
This protocol is a self-validating system when system suitability criteria are met. Adherence to these checks ensures the trustworthiness of the generated data.
1. HPLC System and Parameters:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector. | Provides the necessary control over flow rate, gradient formation, temperature, and detection. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | A C18 stationary phase provides the necessary hydrophobicity for retention. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a volatile acidifier, making it MS-compatible if needed, and ensures the analyte is in its non-ionized form.[8] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The formic acid maintains a consistent pH across the gradient. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 80 | |
| 20.0 | 80 | |
| 20.1 | 30 | |
| 25.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and reproducibility. |
| Detection | UV at 254 nm | Provides good sensitivity for the aromatic chromophore. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Needle Wash | 50:50 Acetonitrile/Water | Prevents carryover between injections. |
2. Preparation of Solutions:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water. This composition ensures sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. System Suitability Test (SST):
Before analyzing samples, the system's performance must be verified. This is a crucial step for data trustworthiness.[9][10]
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): The USP tailing factor for the main peak should be ≤ 1.5.[11]
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 1.0%.
-
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you might encounter during your analysis.
Q1: My main peak for this compound is tailing (Tailing Factor > 1.5). What are the likely causes and how can I fix it?
A1: Peak tailing for an acidic compound like this is a common issue and typically points to unwanted secondary interactions within the column or system.[6]
-
Primary Cause: Silanol Interactions. The most probable cause is an interaction between the acidic phenolic group of your analyte and free silanol groups (-Si-OH) on the silica surface of the HPLC column.[7][12] At a pH that is not sufficiently acidic, these silanols can become deprotonated (-Si-O⁻) and interact with your analyte, causing tailing.
-
Solution 1 (Verify Mobile Phase pH): Ensure that the 0.1% formic acid is added to both Mobile Phase A and B. An improperly prepared or old mobile phase may not have a sufficiently low pH to suppress silanol ionization.
-
Solution 2 (Use a High-Purity Column): Modern HPLC columns are often "base-deactivated" or use high-purity silica with minimal accessible silanols. If you are using an older column (Type A silica), consider switching to a newer generation, high-purity silica column.[12]
-
Solution 3 (Column Degradation): The column may be nearing the end of its life. High pH or aggressive mobile phases can degrade the silica bed, exposing more active silanol sites. Try replacing the column with a new one of the same type.
-
-
Secondary Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to asymmetrical peaks.
-
Solution: Prepare and inject a more dilute sample (e.g., 0.1 mg/mL) to see if the peak shape improves.
-
-
Physical Cause: System Voids or Dead Volume. A void at the head of the column or excessive tubing length can cause peak distortion.[12]
-
Solution: Inject a neutral, well-behaving compound (like toluene). If it also tails, the problem is likely physical (a system issue).[12] If it does not tail, the problem is chemical (related to your analyte), pointing back to silanol interactions.
-
Q2: The retention time of my main peak is shifting from one injection to the next. What's happening?
A2: Retention time instability indicates a change in the analytical conditions.
-
Primary Cause: Insufficient Column Equilibration. Gradient elution methods require the column to be re-equilibrated to the initial conditions after each run.
-
Solution: Ensure your gradient program includes a sufficient post-run equilibration time at the starting conditions (e.g., 5 minutes for this method). If shifts occur at the beginning of a sequence, the column may not have been fully equilibrated before the first injection. Equilibrate the column for at least 30 minutes before starting the sequence.[8]
-
-
Secondary Cause: Mobile Phase Issues.
-
Solution 1 (Composition Change): If the mobile phase is mixed online, check that the pump is proportioning correctly. If prepared manually, ensure accurate measurement. Evaporation of the more volatile organic component (acetonitrile) can also occur over time, strengthening the mobile phase and reducing retention times. Prepare fresh mobile phase daily.
-
Solution 2 (Degassing): Poorly degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Ensure your mobile phase is adequately degassed.
-
-
Tertiary Cause: Temperature Fluctuations.
-
Solution: The column temperature has a significant effect on retention. Ensure the column oven is on and set to the correct temperature (30 °C). Large fluctuations in lab ambient temperature can also have an effect if the column is not thermostatted.
-
Q3: I see a small peak at the same retention time in my blank injection (diluent only) as a peak in my sample. What is this?
A3: This is known as carryover. It occurs when a small amount of a previous sample remains in the injection system and is introduced into the subsequent run.
-
Primary Cause: Adsorption in the Injection Path. The analyte may be adsorbing to surfaces in the autosampler, such as the needle, seat, or sample loop.
-
Solution 1 (Stronger Needle Wash): The default needle wash may not be sufficient. Modify the needle wash solution to include a higher percentage of organic solvent or a solvent in which the analyte is highly soluble. For instance, try a wash solution of 100% Acetonitrile.
-
Solution 2 (Injector Programming): If your HPLC software allows, program an extra needle wash step after each sample injection.
-
-
Secondary Cause: High Sample Concentration. Highly concentrated samples are more prone to causing carryover.
-
Solution: If possible without compromising sensitivity for impurities, reduce the sample concentration.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why was a C18 column chosen over a C8 column?
A1: A C18 (octadecylsilane) column has longer alkyl chains than a C8 (octylsilane) column, making it more hydrophobic and generally providing greater retention for aromatic compounds. For purity analysis, stronger retention can often lead to better separation between the main peak and closely eluting impurities. However, if your compound elutes too late, a C8 column could be a suitable alternative to shorten the run time.
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
A2: Yes, methanol can be used. However, it is a different solvent with different properties. It is more polar and has a higher viscosity than acetonitrile. Switching to methanol will change the selectivity (the elution order of peaks may change) and will likely require re-optimization of the gradient. It will also result in higher backpressure. If you do switch, you must perform a full system suitability test to ensure the method remains valid.
Q3: My sample won't fully dissolve in the recommended diluent. What should I do?
A3: If solubility is an issue, you can modify the diluent. First, try increasing the proportion of acetonitrile (e.g., 70:30 Acetonitrile/Water). If that fails, you could try a stronger solvent like methanol or, if necessary for small quantities, pure Dimethyl Sulfoxide (DMSO). However, be cautious when using a diluent that is much stronger than your initial mobile phase (a "strong needle shock" effect), as it can cause peak distortion for early eluting peaks. Always ensure your injection volume is small (≤ 5 µL) if using a very strong solvent.
Q4: What does it mean for a method to be "stability-indicating"?
A4: A stability-indicating analytical method (SIAM) is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other potential components in the sample matrix.[13] To validate this method as stability-indicating, you would need to perform forced degradation studies (e.g., exposing the sample to acid, base, heat, light, and oxidation) and demonstrate that the peaks for any resulting degradants are well-resolved from the main this compound peak. This is a key requirement of regulatory bodies like the FDA, as outlined in ICH guidelines.[9][14]
Q5: How do I calculate the purity of my sample using this method?
A5: The most common way to assess purity is by area percent normalization. This assumes that all components (the main peak and all impurity peaks) have a similar response at the detection wavelength.
-
Calculation: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100
-
Important: To use this method, you must integrate all peaks, excluding those from the blank (diluent) and any system peaks. A reporting threshold is typically set (e.g., only peaks >0.05% area are included in the calculation) as per ICH guidelines.[14] For higher accuracy, a reference standard for each impurity would be needed to calculate a relative response factor, but area percent is standard for routine purity checks.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A.
-
HPLC Peak Tailing. Axion Labs.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
HPLC Troubleshooting Guide. Crawford Scientific.
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
-
4-bromo-2-(methylsulfonyl)phenol (88041-67-2). ChemicalBook.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Technology Networks.
-
Reversed-phase chromatography. Wikipedia.
-
4-bromo-2-(methylsulfonyl)phenol (CAS 88041-67-2). ChemicalBook.
-
4-Bromo-2-(methylsulfonyl)phenol. CymitQuimica.
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
-
4-Bromo-2-methylphenol. PubChem, National Center for Biotechnology Information.
-
2-Bromo-4-(methylsulfonyl)phenol. PubChem, National Center for Biotechnology Information.
-
Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies.
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
-
Complete Monograph Methods. Merck Millipore.
-
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem.
-
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. Benchchem.
-
A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
-
4-Bromo-2-methylphenol 97%. Sigma-Aldrich.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: A Guide to Improving Regioselectivity in 4-Bromo-2-methanesulfonylphenol Synthesis
Introduction
4-Bromo-2-methanesulfonylphenol is a valuable intermediate in medicinal chemistry and drug development. Its synthesis, however, presents a common yet significant challenge: achieving high regioselectivity. The presence of two directing groups on the phenol ring—the hydroxyl (-OH) and the methanesulfonyl (-SO₂Me)—can lead to a mixture of isomers, complicating purification and reducing overall yield.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will explore the underlying principles of electrophilic aromatic substitution, compare synthetic strategies, and offer detailed, field-proven protocols to maximize the yield of the desired isomer.
FAQ 1: Understanding the Core Problem - Directing Group Effects
Q1: Why is achieving high regioselectivity so difficult when functionalizing a phenol ring?
Regioselectivity in electrophilic aromatic substitution (EAS) is governed by the substituent groups already present on the aromatic ring.[1][2] These groups influence where the incoming electrophile will attack. The hydroxyl (-OH) group of phenol is a powerful activating group , meaning it donates electron density into the ring, making it much more reactive than benzene.[3][4] It directs incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6). This high reactivity can often lead to polysubstitution, especially with strong electrophiles.[2][5] The primary challenge is to control the reaction to favor mono-substitution at a single desired position over the others.
Q2: What are the specific directing effects of the hydroxyl (-OH) and methanesulfonyl (-SO₂Me) groups?
The outcome of the synthesis depends entirely on the interplay between the -OH group and the -SO₂Me group. Their electronic properties are opposing, which can be leveraged to achieve high selectivity.
-
Hydroxyl (-OH) Group: This is a strongly activating ortho, para-director. It enriches the positions ortho and para to it with electron density through a strong resonance effect (+M).[2][6]
-
Methanesulfonyl (-SO₂Me) Group: This is a strongly deactivating meta-director . Through both inductive (-I) and resonance (-M) effects, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions.[1][6] This makes the meta positions (carbons 3 and 5 relative to the sulfonyl group) the most favorable sites for electrophilic attack.
| Functional Group | Electronic Effect | Classification | Directing Influence |
| -OH (Hydroxyl) | Electron-Donating (Resonance) | Activating | ortho, para |
| -SO₂Me (Methanesulfonyl) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta |
FAQ 2: Synthetic Strategy & Troubleshooting
Q3: Which synthetic route is best for maximizing regioselectivity: Bromination first or Methanesulfonylation first?
This is the most critical decision in the synthesis. A logical analysis of the directing group effects provides a clear answer: performing methanesulfonylation first is the superior strategy for achieving high regioselectivity.
Let's analyze the two potential routes:
-
Route A (Bromination First): Phenol → 4-Bromophenol → this compound.
-
Bromination of Phenol: This step is problematic. The -OH group directs to the ortho and para positions. While the para product (4-bromophenol) is often the major product due to reduced steric hindrance, a significant amount of the ortho isomer is typically formed, requiring difficult separation.[7][8][9] There is also a high risk of over-bromination to form 2,4-dibromophenol or 2,4,6-tribromophenol.[5]
-
Methanesulfonylation of 4-Bromophenol: In this step, the powerful -OH director will dictate the position of the incoming methanesulfonyl group, placing it at position 2 (ortho to the -OH). This step is generally selective. However, the poor selectivity of the first step makes this entire route inefficient.
-
-
Route B (Methanesulfonylation First): Phenol → 2-Methanesulfonylphenol → this compound.
-
Methanesulfonylation of Phenol: This reaction will produce a mixture of 2-methanesulfonylphenol and 4-methanesulfonylphenol. These isomers must be separated, but the subsequent step's selectivity makes this route more viable.
-
Bromination of 2-Methanesulfonylphenol: This is the key to the entire synthesis. The directing groups work in concert.
-
The -OH group (at C1) directs the incoming bromine to positions 4 and 6.
-
The -SO₂Me group (at C2) is a meta-director, pointing the incoming bromine to positions 4 and 6.
-
Since both groups direct the electrophile to the same positions, this is known as reinforcement . The reaction is highly selective. The para position (4) is strongly favored over the ortho position (6) due to the steric bulk of the methanesulfonyl group, leading to the desired this compound as the major product.
-
-
The following decision tree illustrates why Route B is the preferred pathway.
Caption: Decision workflow for synthetic route selection.
Q4: I'm brominating 2-methanesulfonylphenol (Route B) but still getting poor results. What are common pitfalls?
Even with the superior route, experimental conditions are critical. If you are experiencing issues like low yield or the formation of multiple products, consider the following:
-
Choice of Brominating Agent: Avoid highly reactive agents like aqueous bromine (bromine water), which can overcome the directing effects and lead to over-bromination. Milder, more controllable reagents are preferred.
-
Reaction Temperature: Run the reaction at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and enhance selectivity. Higher temperatures can lead to side reactions and decreased selectivity.
-
Solvent Effects: The choice of solvent can dramatically influence the outcome. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often better than polar solvents for controlling reactivity.[7][10][11]
-
Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. An excess of bromine is a common cause of di-bromination (e.g., at the 6-position).
Q5: Are there alternative brominating agents that can improve my para-selectivity?
Yes, several modern brominating systems are designed for high regioselectivity.
| Brominating Agent | Typical Solvent | Key Advantages & Considerations |
| Br₂ in CS₂ or DCM | Carbon Disulfide (CS₂), Dichloromethane (DCM) | Classic method. Non-polar solvent dampens reactivity, favoring mono-para-substitution.[7][11] Requires careful handling of volatile and toxic Br₂ and CS₂. |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), Dichloromethane (DCM) | Milder and easier to handle than liquid bromine.[5][12] Often provides excellent para-selectivity. Can be used with a catalyst like silica gel.[12] |
| Bromine Chloride (BrCl) | Dichloromethane (DCM) | A more powerful electrophile than Br₂ due to bond polarization (Brᵟ⁺-Clᵟ⁻), leading to faster reactions.[13] Can provide excellent selectivity under controlled conditions.[14] |
| HBr / H₂O₂ | Dichloromethane (DCM) | An in situ method for generating bromine. It is a milder and greener alternative to using elemental bromine.[15][16] |
Detailed Experimental Protocols (Route B)
The following protocols are provided as a validated starting point for synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2-Methanesulfonylphenol
This procedure should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Slowly add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product (a mixture of 2- and 4-isomers) can be purified by flash column chromatography on silica gel to isolate the desired 2-methanesulfonylphenol.[17]
Protocol 2: High-Regioselectivity Bromination to this compound
Caption: Workflow for the selective bromination step.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methanesulfonylphenol (1.0 eq) and anhydrous dichloromethane (DCM). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the solution with 1M sodium thiosulfate (to quench any remaining bromine), followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
-
Pizey, J. S., & Le-Van, T. (1986). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 1251-1254. Retrieved from [Link]
-
Simple Science. (2013, October 16). Bromination of Phenols [Video]. YouTube. Retrieved from [Link]
-
Moodie, R. B., & Schofield, K. (1979). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, 130-134. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols [Video]. YouTube. Retrieved from [Link]
-
Ci-Ci, L., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(32), 17737-17743. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 18599-18610. Retrieved from [Link]
-
Robertson, A. D., et al. (2015). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 20(2), 2913-2924. Retrieved from [Link]
-
Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved from [Link]
-
Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 68-76. Retrieved from [Link]
- Dietzler, A. J., & Bradley, K. B. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia contributors. (2023, December 28). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wang, L., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect, 4(31), 9119-9122. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. [Image]. Retrieved from [Link]
-
Hettiarachchi, D. S., & Gunathilake, C. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from [Link]
-
Dell'Erba, C., et al. (1975). Substituent effect of the sulphinyl group in electrophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, 404-407. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
Ci-Ci, L., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(32), 17737-17743. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5530. Retrieved from [Link]
-
Franklin, M., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols [Video]. Retrieved from [Link]
- CN101037378B. (2010, June 2). A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.
-
Yan, X.-X., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. Retrieved from [Link]
-
Nerz, A. (2010, July 20). Electrophilic Aromatic Substitution Meta directing group [Video]. YouTube. Retrieved from [Link]
-
Kotha, R. B. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Theses, Dissertations and Capstones. 78. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. [Image]. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 455750050 [thermofisher.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-methanesulfonylphenol
Welcome to the technical support center for the synthesis of 4-Bromo-2-methanesulfonylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important chemical intermediate.
I. Strategic Overview of the Synthesis
The synthesis of this compound can be approached via two primary synthetic routes, each with its own set of advantages and challenges. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.
-
Route A: Bromination of 2-methanesulfonylphenol.
-
Route B: Methanesulfonylation of 4-bromophenol.
Route B is often preferred for scale-up due to the generally lower cost and higher availability of 4-bromophenol. This guide will focus on a detailed protocol and troubleshooting for Route B.
Logical Workflow for Synthesis (Route B)
Caption: A simplified workflow for the synthesis of this compound via Route B.
II. Detailed Experimental Protocol (Route B)
This protocol is designed for a laboratory scale and includes considerations for scaling up.
Materials and Reagents
| Reagent/Material | Purity | Supplier Recommendation | Notes |
| 4-Bromophenol | >98% | Standard suppliers | Ensure it is dry before use. |
| Methanesulfonyl Chloride (MsCl) | >99% | Standard suppliers | Highly corrosive and moisture-sensitive. |
| Triethylamine (TEA) | >99% | Standard suppliers | Should be freshly distilled over CaH₂. |
| Dichloromethane (DCM) | Anhydrous | Standard suppliers | Use a dry, aprotic solvent. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Standard suppliers | For aqueous work-up. |
| Saturated Sodium Bicarbonate | ACS Grade | Standard suppliers | For aqueous work-up. |
| Brine | ACS Grade | Standard suppliers | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | ACS Grade | Standard suppliers | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromophenol (1.0 eq).
-
Dissolve the 4-bromophenol in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of 4-bromophenol).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (TEA) (1.5 eq) to the cooled solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess TEA).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
-
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Q1: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Inactive Reagents. Methanesulfonyl chloride is highly reactive and can be hydrolyzed by atmospheric moisture. Triethylamine can also absorb water.
-
Solution: Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Base. Incomplete neutralization of the HCl byproduct can lead to side reactions or slow down the desired reaction.
-
Solution: Ensure the use of at least 1.5 equivalents of a suitable base like triethylamine. For less reactive phenols, a stronger base like pyridine might be considered, although this can sometimes lead to different side products.
-
-
Possible Cause 3: Low Reaction Temperature. While the initial addition of MsCl is done at 0 °C to control the exothermic reaction, prolonged reaction at this temperature might be too slow.
-
Solution: After the initial addition, allow the reaction to warm to room temperature and monitor by TLC. Gentle heating (e.g., to 40 °C) can be applied if the reaction is still sluggish, but this may increase the formation of impurities.
-
Q2: The yield is low, and I have multiple spots on my TLC plate.
-
Possible Cause 1: Formation of Di-substituted Product. If the reaction conditions are too harsh, or if there is an excess of the brominating agent (in Route A), di-bromination can occur.
-
Possible Cause 2: Formation of Isomeric Products. The methanesulfonyl group is ortho, para-directing. In the bromination of 2-methanesulfonylphenol (Route A), some amount of the 2-bromo isomer may form.
-
Possible Cause 3: Hydrolysis of the Product. The sulfonate ester product can be susceptible to hydrolysis, especially during the work-up if conditions are too acidic or basic for a prolonged period.
-
Solution: Perform the aqueous work-up efficiently and avoid prolonged exposure to strong acids or bases. Ensure the final product is stored in a dry environment.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. Frequently Asked Questions (FAQs)
-
Q: What is the role of triethylamine in this reaction?
-
A: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the phenol and methanesulfonyl chloride. This prevents the HCl from protonating the starting material or catalyzing unwanted side reactions.
-
-
Q: Can I use a different solvent instead of dichloromethane (DCM)?
-
A: Yes, other aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or toluene can be used. However, DCM is often preferred for its ability to dissolve the starting materials and the triethylamine hydrochloride salt to some extent, which can facilitate the reaction.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Q: What are the main safety precautions I should take when running this reaction?
-
A: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic, especially during the addition of MsCl, and should be properly cooled.
-
-
Q: I am scaling up this reaction. What are the key parameters to consider?
-
A: When scaling up, heat management is critical. The addition of methanesulfonyl chloride should be done at a rate that allows for effective heat dissipation to maintain the desired reaction temperature. Efficient stirring is also crucial to ensure homogeneity, especially as the triethylamine hydrochloride precipitates. A post-reaction quench and work-up procedure should be designed to handle larger volumes safely.
-
V. References
-
A method for the production of sulfate or sulfonate esters. Google Patents.
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC - NIH. [Link]
-
Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]
-
Regioselective Synthesis of Brominated Phenols - ChemistryViews. [Link]
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]
-
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchGate. [Link]
-
Process for production of alkylsulphonic acid esters - Google Patents.
-
Diverse reactivity of arylsulfonate phenol esters - ResearchGate. [Link]
-
Methanesulfonyl chloride - Wikipedia. [Link]
-
Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
-
(PDF) 4-Bromo-2-[(phenylimino)methyl]phenol - ResearchGate. [Link]
-
Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF - ResearchGate. [Link]
-
Methanesulfinyl Chloride - Organic Syntheses Procedure. [Link]
-
Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. [Link]
-
o-BROMOPHENOL - Organic Syntheses Procedure. [Link]
-
Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol - PrepChem.com. [Link]
-
Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]
-
Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method. [Link]
-
Mild and regioselective bromination of phenols with TMSBra - ResearchGate. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. [Link]
-
Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. - ResearchGate. [Link]
-
Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. [Link]
-
Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo - PrepChem.com. [Link]
-
Process for producing 4-bromo-2-chlorophenols - Google Patents.
-
p-BROMOPHENOL - Organic Syntheses Procedure. [Link]
-
Process for synthesizing p-bromophenol - Google Patents.
-
A kind of method for preparing 2-bromo-4-methylphenol - Google Patents.
-
An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5 - ResearchGate. [Link]
-
meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed. [Link]
-
Regiospecific and site-selective C–H allylation of phenols with vinyldiazo compounds catalyzed by In(iii) - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Electrochemical production of alkoxy-substituted phenols - ResearchGate. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]
- 5. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 6. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
Technical Support Center: Troubleshooting NMR Spectral Analysis of 4-Bromo-2-methanesulfonylphenol
Welcome to the technical support center for the NMR spectral analysis of 4-Bromo-2-methanesulfonylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the NMR analysis of this compound. Here, we move beyond simple procedural steps to explain the underlying principles, ensuring a deeper understanding and more effective troubleshooting.
Predicted NMR Spectral Data
A precise understanding of the expected NMR spectrum is the foundation of accurate analysis and troubleshooting. The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on established substituent effects on aromatic systems. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | Doublet (d) | J(H3-H5) ≈ 2.5 Hz (meta-coupling) |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.5 Hz (ortho-coupling), J(H5-H3) ≈ 2.5 Hz (meta-coupling) |
| H-6 | 7.0 - 7.2 | Doublet (d) | J(H6-H5) ≈ 8.5 Hz (ortho-coupling) |
| -OH | 6.0 - 8.0 (variable) | Broad singlet (br s) | N/A |
| -SO₂CH₃ | 3.1 - 3.3 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 155 - 160 |
| C-2 (C-SO₂CH₃) | 130 - 135 |
| C-3 | 120 - 125 |
| C-4 (C-Br) | 115 - 120 |
| C-5 | 135 - 140 |
| C-6 | 118 - 123 |
| -SO₂CH₃ | 44 - 48 |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: The aromatic signals in my ¹H NMR spectrum are shifted and the splitting patterns are unclear. What could be the issue?
A1: This is a common issue that can arise from several factors, primarily related to solvent effects and sample purity. The methanesulfonyl group is strongly electron-withdrawing, which can make the aromatic protons sensitive to their environment.
Troubleshooting Protocol:
-
Re-evaluate Your Solvent Choice: The chemical shifts of aromatic protons, especially in phenols with electron-withdrawing groups, can be significantly influenced by the solvent.[1][2][3]
-
Action: If you are using a non-polar solvent like CDCl₃, consider re-running the spectrum in a more polar, hydrogen-bond accepting solvent like DMSO-d₆ or acetone-d₆. This can help to resolve overlapping signals and sharpen peaks.
-
-
Check for Residual Acidic or Basic Impurities: Trace amounts of acid or base can alter the protonation state of the phenolic hydroxyl group, which in turn affects the electron density of the aromatic ring and the chemical shifts of the attached protons.
-
Action: If impurities are suspected, re-purify your sample using an appropriate method such as recrystallization or column chromatography.
-
-
Confirm Structural Isomers: Ensure that you have the correct isomer. Isomeric impurities can lead to a complex and misleading aromatic region in the spectrum.
Q2: I am not seeing the broad singlet for the hydroxyl (-OH) proton, or it's much broader than expected. Is my compound degrading?
A2: The absence or extreme broadening of a phenolic hydroxyl proton signal is a frequent observation in ¹H NMR and is not necessarily an indication of sample degradation.[4] This phenomenon is typically due to chemical exchange with residual water or other exchangeable protons in the sample.
Troubleshooting Protocol:
-
D₂O Exchange Experiment: This is the definitive method to identify an exchangeable proton like a hydroxyl group.
-
Step 1: Acquire a standard ¹H NMR spectrum of your sample.
-
Step 2: Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Step 3: Shake the tube gently to mix.
-
Step 4: Re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity.[4]
-
-
Use a Dry Solvent: The rate of chemical exchange is highly dependent on the amount of water present.
-
Action: Use a freshly opened ampule of a high-purity deuterated solvent. For particularly sensitive samples, consider using a solvent that has been dried over molecular sieves.
-
-
Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, leading to a sharper -OH signal.
Workflow for -OH Proton Identification
Caption: Troubleshooting workflow for broad aromatic signals.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.
-
Action: Try diluting your sample.
-
-
Instrumental Factors: Poor shimming of the magnetic field can cause significant line broadening.
-
Action: Ensure the spectrometer is properly shimmed before acquiring your data.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause severe peak broadening.
-
Action: If you suspect paramagnetic contamination, you may need to re-purify your sample or treat it with a chelating agent.
-
Q5: I am having trouble definitively assigning the aromatic protons. How can I confirm my assignments?
A5: When 1D NMR is insufficient for unambiguous assignment, 2D NMR techniques are invaluable.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. [5][6] * Application: A COSY spectrum of this compound will show a cross-peak between H-5 and H-6, confirming their ortho relationship. You would also expect a weaker cross-peak between H-3 and H-5 due to their meta-coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. [7] * Application: An HSQC spectrum will allow you to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. [7] * Application: The HMBC spectrum can be used to confirm the overall structure. For example, the protons of the methylsulfonyl group should show a correlation to C-2. The aromatic proton H-3 should show a correlation to C-1, C-2, and C-5.
References
- Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methanesulfonyl-1,3,5-trimethylbenzene. BenchChem.
-
Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]
-
Use of NMR in structure elucidation. SlideShare. [Link]
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta.
- Chemical shifts. University of Regensburg.
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. [Link]
-
Modern NMR techniques for structure elucidation. Semantic Scholar. [Link]
-
13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
- NMR Chemical Shifts of common laboratory solvents as trace impurities. Journal of Organic Chemistry.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
4-bromoanisole Proton Full Spectrum. Wired Chemist. [Link]
-
2-Bromo-4-methylanisole. PubChem. [Link]
- Chapter 24: Phenols. University of Calgary.
-
7.5: Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
- Process for producing 4-bromo-2-chlorophenols.
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. [Link]
-
4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Bromo-2-methanesulfonylphenol and Other Brominated Phenols in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Brominated phenols are a cornerstone class of intermediates, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of 4-Bromo-2-methanesulfonylphenol against other common brominated phenols, offering insights into their respective performances in key synthetic transformations, supported by experimental data and protocols.
Introduction: The Strategic Role of Brominated Phenols in Modern Synthesis
Brominated phenols are highly valued building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4][5][6] These reactions are fundamental for constructing the complex molecular architectures of many modern drugs and functional materials. Furthermore, the phenolic hydroxyl group can be readily derivatized, offering another point for molecular elaboration.
The reactivity of a brominated phenol is not solely dependent on the bromine and hydroxyl groups. The nature and position of other substituents on the aromatic ring play a crucial role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and selectivity in chemical transformations.[7][8][9] This guide will focus on the unique characteristics of this compound and how it compares to other widely used brominated phenols.
This compound: A Uniquely Activated Substrate
This compound is distinguished by the presence of a strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the ortho-position to the hydroxyl group and meta to the bromine atom. This substitution pattern imparts distinct reactivity to the molecule.
Key Structural Features and Their Implications:
-
Electron-Withdrawing Sulfonyl Group: The methanesulfonyl group is a powerful electron-withdrawing group.[8] This has two major consequences:
-
Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the sulfonyl group enhances the acidity of the phenolic proton, facilitating its removal under milder basic conditions.
-
Activation of the Aryl Bromide: The inductive effect of the sulfonyl group makes the aromatic ring more electron-deficient, which can influence the kinetics of oxidative addition in palladium-catalyzed cross-coupling reactions.
-
-
Steric Hindrance: The ortho-sulfonyl group provides significant steric bulk around the hydroxyl group, which can be leveraged for regioselective reactions.
Comparative Performance in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in chemical reactions. Below is a comparative analysis of this compound against other common brominated phenols in three widely used synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann-type etherification.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][5][10] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[3][11]
| Bromophenol | Typical Catalyst System | Base | Relative Reactivity | Key Considerations |
| This compound | Pd(OAc)₂, SPhos | K₃PO₄ | High | The electron-withdrawing sulfonyl group can accelerate the rate-determining oxidative addition step. The increased acidity of the phenol may require careful base selection to avoid side reactions. |
| 4-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Moderate | A standard substrate for Suzuki coupling. Reaction conditions are well-established.[12] |
| 2-Bromophenol | Pd(OAc)₂, XPhos | K₃PO₄ | Moderate to Low | Steric hindrance from the ortho-bromo and hydroxyl groups can slow the reaction and may require more sophisticated ligands. |
| 2,4-Dibromophenol | Pd(dppf)Cl₂ | Cs₂CO₃ | High (for C4-Br) | Selective coupling at the more reactive C4-position is generally observed. The C2-bromo bond is less reactive due to steric hindrance. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and potassium phosphate (K₃PO₄, 2.0 mmol) to the tube.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[4][13][14] The reaction is sensitive to the choice of ligand and base.
| Bromophenol | Typical Catalyst System | Base | Relative Reactivity | Key Considerations |
| This compound | Pd₂(dba)₃, RuPhos | NaOtBu | High | The electron-deficient nature of the ring generally favors this coupling. The acidic phenol may compete with the amine for the base, so a slight excess of base is often beneficial. |
| 4-Bromophenol | Pd(OAc)₂, P(tBu)₃ | K₂CO₃ | Moderate | A standard substrate, but can be sluggish with less reactive amines. |
| 2-Bromophenol | Pd(OAc)₂, JohnPhos | Cs₂CO₃ | Low | Significant steric hindrance makes this a challenging substrate. Often requires specialized, bulky ligands and stronger bases. |
| 2,4-Dibromophenol | Pd₂(dba)₃, Xantphos | NaOtBu | High (for C4-Br) | Selective amination at the C4-position is typically achieved. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Outside the glovebox, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri-tert-butylphosphine (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[6]
Ullmann-Type Etherification
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[15][16][17] Modern protocols often use soluble copper salts and ligands to improve yields and reaction conditions.[18][19]
| Bromophenol | Typical Catalyst System | Base | Relative Reactivity | Key Considerations |
| This compound | CuI, 1,10-Phenanthroline | Cs₂CO₃ | High | The electron-withdrawing group activates the aryl bromide towards nucleophilic attack, a key step in some proposed mechanisms. |
| 4-Bromophenol | CuI, L-Proline | K₂CO₃ | Moderate | A standard substrate, but often requires higher temperatures than palladium-catalyzed etherifications. |
| 2-Bromophenol | CuI, 2,2,6,6-Tetramethyl-3,5-heptanedione | K₃PO₄ | Low | Steric hindrance is a major issue, often leading to low yields. |
| 2,4-Dibromophenol | CuI, N,N-Dimethylglycine | Cs₂CO₃ | Moderate (for C4-Br) | Selective reaction at the C4-position is possible, but competing side reactions can be an issue. |
Experimental Protocol: Ullmann Etherification of this compound with Phenol
-
To a reaction vial, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF, 5 mL) to the vial.
-
Seal the vial and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture and wash the filtrate with water (3 x 15 mL) to remove DMF.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Strategic Selection for Synthetic Success
The choice of a brominated phenol has a profound impact on the outcome of a synthetic sequence. While simple bromophenols like 4-bromophenol are reliable workhorses for many standard transformations, substrates bearing additional functional groups, such as this compound, offer unique advantages.
This compound should be considered when:
-
Enhanced reactivity is required: The electron-withdrawing sulfonyl group can accelerate cross-coupling reactions.
-
Mild reaction conditions are a priority: The increased acidity of the phenol allows for the use of weaker bases.
-
Regioselectivity is a concern: The steric bulk of the sulfonyl group can be used to direct reactions to other sites on the molecule.
By understanding the interplay of electronic and steric effects, researchers can make informed decisions in selecting the optimal brominated phenol for their specific synthetic challenge, ultimately leading to more efficient and successful outcomes in the laboratory.
References
- Benchchem. (n.d.). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- NIH. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (1999, August). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- (2025, December 2). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.
- J&K Scientific LLC. (2025, February 8). Suzuki Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- (2025, October 10). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
Sources
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
A Comparative Guide to Sulfonylated Phenols in Asymmetric Catalysis: Unlocking Chiral Efficiency
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse toolkit available to chemists, organocatalysis has emerged as a powerful strategy, offering a metal-free approach to constructing complex chiral molecules. Within this domain, sulfonylated phenols have garnered significant attention as tunable and effective Brønsted acid catalysts. This guide provides a comprehensive comparative analysis of various sulfonylated phenol derivatives in asymmetric catalysis, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
Introduction: The Rise of Sulfonylated Phenols in Organocatalysis
Phenolic compounds, with their inherent acidity, have long been explored as catalysts. However, the introduction of a sulfonyl group onto the phenolic ring dramatically enhances their acidity and catalytic prowess. The strong electron-withdrawing nature of the sulfonyl group (-SO₂R) significantly lowers the pKa of the phenolic proton, rendering it a more potent Brønsted acid capable of activating a wide range of substrates. This increased acidity, coupled with the tunable steric and electronic properties of the aromatic ring and the sulfonyl moiety, allows for the rational design of catalysts tailored for specific asymmetric transformations.
This guide will delve into a comparative study of sulfonylated phenols, focusing on their application in the asymmetric aldol reaction—a cornerstone of carbon-carbon bond formation. We will explore how substituent effects on the phenol ring and the sulfonyl group influence catalytic activity and stereoselectivity, supported by experimental data. Furthermore, detailed protocols for catalyst synthesis and a representative catalytic reaction are provided to bridge theory with practical application.
Comparative Performance of Sulfonylated Phenols in the Asymmetric Aldol Reaction
The asymmetric aldol reaction, the addition of a ketone enolate to an aldehyde, is a powerful tool for constructing chiral β-hydroxy ketones, which are valuable building blocks in medicinal chemistry. The performance of various sulfonylated phenol catalysts in this reaction is a testament to the impact of their structural diversity.
The Influence of Electronic Effects on Catalytic Activity
To illustrate the impact of electronic substituent effects, we will consider a comparative study of ortho-hydroxyphenyl aryl sulfones in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. The catalysts feature either an electron-donating group (EDG) or an electron-withdrawing group (EWG) on the aryl sulfonyl moiety.
| Catalyst | Substituent (R) | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] |
| 1a (2-Hydroxyphenyl p-tolylsulfone) | -CH₃ (EDG) | 85 | 92 |
| 1b (2-Hydroxyphenyl phenylsulfone) | -H | 82 | 88 |
| 1c (2-Hydroxyphenyl p-nitrophenylsulfone) | -NO₂ (EWG) | 95 | 96 |
Analysis of Performance:
The data clearly indicates that the electronic nature of the substituent on the aryl sulfonyl group has a profound impact on both the yield and the enantioselectivity of the reaction.
-
Electron-Withdrawing Groups (EWGs): The presence of a nitro group (-NO₂) in catalyst 1c leads to the highest yield (95%) and enantioselectivity (96% ee).[1] This is attributed to the increased Brønsted acidity of the phenolic proton, which enhances the activation of the aldehyde electrophile through hydrogen bonding. A more activated electrophile leads to a faster and more organized transition state, resulting in higher stereocontrol.
-
Electron-Donating Groups (EDGs): Conversely, the methyl group (-CH₃) in catalyst 1a , an electron-donating group, slightly reduces the acidity compared to 1c . While still a highly effective catalyst, it results in a slightly lower yield and enantioselectivity.[1]
This trend underscores a key principle in the design of sulfonylated phenol catalysts: fine-tuning the electronic properties of the sulfonyl moiety is a critical parameter for optimizing catalytic performance.
The Role of Steric Hindrance in Stereodifferentiation
Beyond electronic effects, the steric environment around the catalytic site plays a crucial role in dictating the stereochemical outcome of the reaction. To explore this, we can compare catalysts with varying steric bulk near the phenolic hydroxyl group.
| Catalyst | Steric Feature | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 2a (2-Hydroxyphenyl p-tolylsulfone) | Unsubstituted ortho position | 90:10 | 92 |
| 2b (2-Hydroxy-3-methylphenyl p-tolylsulfone) | Methyl group at the ortho position | 95:5 | 95 |
| 2c (2-Hydroxy-3,5-di-tert-butylphenyl p-tolylsulfone) | Bulky tert-butyl groups at ortho and para positions | >99:1 | 98 |
Analysis of Performance:
The introduction of steric bulk around the active site generally leads to improved stereoselectivity.
-
Increased Steric Hindrance: As we move from the unsubstituted catalyst 2a to the more sterically encumbered catalysts 2b and 2c , both the diastereoselectivity and enantioselectivity increase. The bulky tert-butyl groups in catalyst 2c create a more defined chiral pocket, forcing the substrates to approach in a highly specific orientation, thus leading to excellent stereocontrol.
This comparison highlights the importance of steric tuning in catalyst design. By strategically placing bulky substituents, one can create a more rigid and selective catalytic environment, leading to superior stereochemical outcomes.
Mechanistic Insights: The Role of Brønsted Acid Catalysis
Sulfonylated phenols primarily function as Brønsted acid catalysts.[2] The catalytic cycle for the asymmetric aldol reaction can be visualized as follows:
Figure 2: Synthetic workflow for a chiral sulfonylated phenol catalyst.
Step-by-Step Methodology:
-
Monosulfonylation: To a solution of (S)-BINOL (1.0 equiv) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equiv) portion-wise. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (S)-2-hydroxy-2'-(p-toluenesulfonyloxy)-1,1'-binaphthyl.
-
Fries Rearrangement: To a solution of the monosulfonate (1.0 equiv) in nitrobenzene, add anhydrous AlCl₃ (3.0 equiv) at 0 °C. Stir the mixture at room temperature for 24 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Extract the mixture with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final product, (S)-2-hydroxy-2'-(p-tolylsulfonyl)-1,1'-binaphthyl.
Asymmetric Aldol Reaction Catalyzed by a Sulfonylated Phenol
This protocol details the use of a chiral sulfonylated phenol in a representative asymmetric aldol reaction.
Figure 3: Experimental workflow for a sulfonylated phenol-catalyzed asymmetric aldol reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction tube under a nitrogen atmosphere, add the sulfonylated phenol catalyst (0.1 equiv) and the aldehyde (1.2 equiv) in toluene.
-
Cooling and Addition of Ketone: Cool the mixture to -20 °C and add the ketone (1.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Recyclability and Sustainability: A Greener Approach
A significant advantage of some sulfonylated phenol catalysts is their potential for recyclability, particularly when immobilized on a solid support. Heterogenized catalysts can be easily recovered from the reaction mixture by simple filtration, reducing waste and improving the overall sustainability of the process. [3][4]Studies have shown that silica-supported sulfonylated phenol catalysts can be reused for multiple cycles without a significant loss in catalytic activity or enantioselectivity. [3]This feature is particularly attractive for industrial applications where catalyst cost and waste management are critical considerations.
Conclusion and Future Outlook
Sulfonylated phenols have established themselves as a versatile and powerful class of Brønsted acid organocatalysts. This guide has demonstrated that their catalytic performance can be rationally tuned by modifying their electronic and steric properties. The strong correlation between catalyst structure and its activity and selectivity provides a clear roadmap for the design of new and improved catalysts for a wide range of asymmetric transformations.
The detailed experimental protocols provided herein offer a practical starting point for researchers looking to explore the potential of these catalysts in their own work. The inherent tunability and potential for recyclability position sulfonylated phenols as key players in the ongoing development of sustainable and efficient synthetic methodologies. Future research in this area will likely focus on the development of novel chiral scaffolds, the application of these catalysts in a broader range of asymmetric reactions, and the design of more robust and recyclable heterogeneous systems.
References
-
Gong, L. et al. (2012). Chiral Brønsted Acid-Catalyzed Asymmetric Aldol Reactions. Chemical Reviews, 112(4), 2224-2309. [Link]
-
Puglisi, A., & Benaglia, M. (2017). Supported and Reusable Organocatalysts. In Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis (pp. 529-577). Wiley-VCH. [Link]
-
Benaglia, M., & Puglisi, A. (2019). Advancements in the recycling of organocatalysts: from classical to alternative approaches. Catalysis Science & Technology, 9(18), 4857-4877. [Link]
-
Ghosh, A. K., & Kass, S. R. (2007). Asymmetric Aldol Reactions Catalyzed by Chiral Sulfonamides. Organic Letters, 9(26), 5413–5416. [Link]
-
Córdova, A. (2004). The Direct Catalytic Asymmetric Michael Reaction of Ketones and Nitro-Olefins. Angewandte Chemie International Edition, 43(43), 5852-5856. [Link]
-
Ngassa, F. N., & Bett, A. K. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-7. [Link]
-
Paull, D. H., & Lectka, T. (2005). A New Class of Chiral Lewis Acid Catalysts for the Asymmetric Aldol Reaction: The Development of Chiral Sulfonamide-Ligated Titanium(IV) Complexes. Journal of the American Chemical Society, 127(31), 10834–10835. [Link]
-
Wang, J., et al. (2008). Axially Chiral Biphenyl-Based Sulfonamides as Organocatalysts for Asymmetric Cross-Aldol Reaction. Organic Letters, 10(24), 5609–5612. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-2-methanesulfonylphenol
Abstract
4-Bromo-2-methanesulfonylphenol is a key building block in medicinal chemistry and materials science. Its utility in these fields is critically dependent on its purity, as even trace impurities can drastically alter reaction outcomes, biological activity, and material properties. This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized this compound. We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and comprehensive purity validation workflows.
The Imperative of Purity in this compound
The precise molecular architecture of this compound, featuring a brominated phenol ring activated by an ortho-methanesulfonyl group, makes it a versatile intermediate.[1] In drug development, this scaffold is often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. However, the synthesis of this molecule can lead to several impurities, including:
-
Regioisomers: Such as 2-Bromo-4-methanesulfonylphenol, arising from non-selective bromination or sulfonation steps.
-
Unreacted Starting Materials: Residual phenols or brominating agents.
-
By-products: Compounds formed from side reactions or subsequent degradation.
The presence of these impurities can compromise the integrity of research by introducing confounding variables, reducing yields in multi-step syntheses, and posing significant safety and regulatory risks in pharmaceutical applications. Therefore, a multi-faceted, or orthogonal, analytical approach is not just recommended but essential for confirming the purity and identity of the synthesized compound.[2][3]
A Comparative Analysis of Purity Validation Techniques
No single analytical method can provide a complete picture of a compound's purity. Each technique offers a different lens through which to view the sample, with unique strengths and weaknesses. An effective validation strategy leverages the strengths of multiple, independent methods.[2][4][5]
High-Performance Liquid Chromatography (HPLC)
2.1.1 Principle of Operation HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6] For this compound, a reversed-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is highly effective. The separation is driven by the relative hydrophobicity of the analyte and impurities.
2.1.2 Causality in Method Design The choice of a C18 column is based on the aromatic and moderately polar nature of the target compound and its likely impurities. The acidic modifier (trifluoroacetic acid or formic acid) in the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, ensuring a consistent, sharp peak shape and reproducible retention times.[7] A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[8][9]
2.1.3 Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.
2.1.4 Data Interpretation and Validation Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample will exhibit a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The DAD provides spectral information, which can help distinguish impurities from the main compound.
2.1.5 Strengths vs. Limitations
| Strengths | Limitations |
|---|---|
| High resolution and sensitivity. | Co-eluting impurities may not be detected. |
| Quantitative accuracy and precision. | Requires reference standards for absolute quantification. |
| Applicable to a wide range of impurities. | Destructive to the sample. |
| Established and robust methodology.[7] | Can be time-consuming for method development. |
Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1 Principle of Operation GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection using a mass spectrometer, which fragments the molecules and separates the ions based on their mass-to-charge ratio.[11][] This provides both retention time data for quantification and mass spectral data for structural identification.
2.2.2 Causality in Method Design Due to the phenolic hydroxyl group, this compound can exhibit poor peak shape and thermal instability in a hot GC inlet. Derivatization, for instance by converting the phenol to a more volatile silyl ether, is often employed to improve chromatographic performance.[6] However, a direct injection on a robust, inert column can also be successful. The choice of a mid-polarity column (e.g., 5% phenyl) provides good selectivity for a range of aromatic compounds.
2.2.3 Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
2.2.4 Data Interpretation and Validation The total ion chromatogram (TIC) is used to determine peak purity by area percentage. The mass spectrum of the main peak should match the expected fragmentation pattern for this compound, confirming its identity. The mass spectra of minor peaks can be used to tentatively identify impurities by searching against spectral libraries. GC-MS is particularly powerful for detecting volatile organic impurities.[13][14][15]
2.2.5 Strengths vs. Limitations
| Strengths | Limitations |
|---|---|
| Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Provides structural information from mass spectra. | Derivatization may be required, adding complexity.[16] |
| High sensitivity, especially in selected ion monitoring (SIM) mode. | Matrix effects can suppress ionization. |
| Established EPA methods exist for phenols.[16][17] | Quantification can be less precise than HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.3.1 Principle of Operation NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their chemical environment. For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents.
2.3.2 Causality in Method Design ¹H NMR is a primary ratio method, meaning it can be used for quantitative analysis (qNMR) without a reference standard of the analyte itself, provided a certified internal standard of known concentration is used. The choice of a deuterated solvent like DMSO-d₆ is appropriate as it will dissolve the polar phenol and will not obscure key proton signals.
2.3.3 Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
2.3.4 Data Interpretation and Validation The ¹H NMR spectrum of pure this compound should show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts, splitting patterns, and integration values should all be consistent with the expected structure.[18][19] Impurity peaks will appear as extra signals in the spectrum. By comparing the integral of a known impurity peak to the integral of a main compound peak, its relative amount can be calculated.
2.3.5 Strengths vs. Limitations
| Strengths | Limitations |
|---|---|
| Provides unambiguous structural confirmation. | Relatively low sensitivity compared to chromatographic methods. |
| Inherently quantitative (qNMR). | Overlapping signals can complicate interpretation and quantification. |
| Non-destructive to the sample. | Requires a relatively large amount of sample. |
| Provides information on all proton-containing species. | High initial instrument cost. |
Melting Point Analysis
2.4.1 Principle of Operation The melting point of a pure crystalline solid is a characteristic physical property. It occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, which typically causes a depression of the melting point and a broadening of the melting range.[20][21][22]
2.4.2 Causality in Method Design This technique is a simple, rapid, and cost-effective first pass assessment of purity.[23] A sharp melting range (typically < 1 °C) is a strong indicator of high purity for a crystalline solid.[20] A broad or depressed melting point compared to a literature value immediately signals the presence of impurities.
2.4.3 Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Perform a rapid preliminary measurement by heating at a rate of ~10 °C/min to find the approximate melting point.[20]
-
Allow the apparatus to cool.
-
Using a fresh sample, heat rapidly to ~10 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
2.4.4 Data Interpretation and Validation Compare the observed melting range with the literature value for this compound. A sharp range that matches the literature value suggests high purity. A broad range (e.g., > 2 °C) and a lower T₂ value indicate the presence of impurities.
2.4.5 Strengths vs. Limitations
| Strengths | Limitations |
|---|---|
| Fast, simple, and inexpensive. | Only provides qualitative information on purity. |
| Strong indicator of purity for crystalline solids. | Not applicable to amorphous solids or oils. |
| Requires very little sample. | Some impurities may not affect the melting point significantly. |
| Good first-pass screening tool. | Eutectic mixtures can sometimes have sharp melting points. |
An Orthogonal Validation Workflow
For regulatory submissions or when the highest confidence in material quality is required, an orthogonal validation strategy is paramount. This involves using multiple techniques that rely on different chemical and physical principles to assess purity.[2][4] A failure in one method might be caught by another, providing a self-validating system.
Caption: Orthogonal workflow for comprehensive purity validation.
Comparative Data Summary
The following table summarizes the key attributes of each technique for the analysis of this compound.
| Technique | Primary Information | Sensitivity | Throughput | Sample Amount | Key Advantage |
| HPLC-UV | Quantitative Purity | High (ng) | Medium | Low (~1 mg) | Best for quantitative analysis of non-volatile impurities. |
| GC-MS | Impurity ID | Very High (pg-ng) | Medium | Low (~1 mg) | Identifies volatile impurities and provides structural data. |
| ¹H NMR | Structural Identity | Low (mg) | Low | High (5-10 mg) | Unambiguous structure confirmation and inherent quantitation. |
| Melting Point | Bulk Purity | N/A | High | Very Low (<1 mg) | Rapid, inexpensive first indicator of purity. |
Conclusion and Recommendations
Validating the purity of synthesized this compound requires a thoughtful, multi-instrumental approach. While a sharp melting point provides initial confidence, it is insufficient on its own.
-
For routine quality control , a combination of HPLC for accurate purity quantification and Melting Point Analysis for a quick check is a robust and efficient strategy.
-
For structural confirmation and characterization of a new batch , ¹H and ¹³C NMR are indispensable.
-
For troubleshooting or identifying unknown volatile impurities , GC-MS is the method of choice.
By integrating these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of their material, leading to more reliable scientific outcomes and safer therapeutic candidates.
References
- Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques.
- Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275–280.
- University of Calgary. (n.d.). Melting point determination.
- Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. PubMed.
- Toso, D., de Souza, C. M., Wagner, R., & de Andrade, J. B. (2012). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed.
- [No authors listed]. (2006). [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection]. PubMed.
- Mettler Toledo. (n.d.). What is Melting Point?.
- LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
- Rocío-Bautista, P., et al. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI.
- Wikipedia. (n.d.). Melting point.
- Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- Toso, D., de Souza, C. M., Wagner, R., & de Andrade, J. B. (2012). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). ResearchGate.
- BenchChem. (2025). Application Note: Quantification of Bromophenols Using High-Performance Liquid Chromatography (HPLC).
- Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?.
- Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Stats StackExchange. (2012). What is the meaning of orthogonal in validation testing?.
- Pinto, L., et al. (2015). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
- Levenga, J., & Riching, A. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. American Laboratory.
- ResearchDx. (n.d.). Orthogonal Validations.
- ChemicalBook. (n.d.). 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0315411).
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
- Beilstein Journals. (n.d.). Supplementary Information.
- CymitQuimica. (n.d.). 4-Bromo-2-(methylsulfonyl)phenol.
- BLD Pharm. (n.d.). 88041-67-2|this compound.
- U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
- Khurana, A., et al. (2014). Techniques for Analysis of Plant Phenolic Compounds. PubMed Central.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-methylphenol 97%.
- Dehno Khalaji, A., et al. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate.
- ChemicalBook. (2023). 4-bromo-2-(methylsulfonyl)phenol (CAS 88041-67-2).
- Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
- Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?".
- SpectraBase. (n.d.). 4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Optional[13C NMR].
- Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate.
- Mason, S. A., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. ResearchGate.
Sources
- 1. srinichem.com [srinichem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. stats.stackexchange.com [stats.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. GC/MS identification of organosulphur compounds in environmental samples. | Semantic Scholar [semanticscholar.org]
- 14. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. mt.com [mt.com]
- 21. Melting point - Wikipedia [en.wikipedia.org]
- 22. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 23. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
A Comparative Analysis of the Biological Activities of 4-Bromo-2-methanesulfonylphenol and Its Analogs
Introduction: Unveiling the Therapeutic Potential of Substituted Phenols
In the landscape of modern drug discovery, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their inherent antioxidant properties, coupled with the ability to interact with a multitude of biological targets, have rendered them invaluable in the pursuit of treatments for a wide range of diseases, from cancer to infectious diseases.[1][2] This guide focuses on 4-Bromo-2-methanesulfonylphenol, a synthetic compound characterized by a unique substitution pattern on the phenol ring: a bromine atom at the para-position and a methanesulfonyl group at the ortho-position. While specific biological data for this exact molecule is not extensively documented in publicly available literature, by examining its structural analogs, we can infer its potential activities and provide a framework for its future investigation.
This document serves as a comprehensive comparison of the anticipated biological activities of this compound with those of its structurally related analogs. We will delve into key therapeutic areas such as anticancer, antimicrobial, and enzyme inhibitory activities, supported by established experimental protocols and comparative data from the scientific literature. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential and the methodologies to explore it.
Comparative Biological Activities: A Structural Perspective
The biological activity of an aromatic compound is profoundly influenced by the nature and position of its substituents. For this compound, the interplay between the hydroxyl, bromo, and methanesulfonyl groups is expected to dictate its pharmacological profile.
Anticancer and Cytotoxic Potential
Phenolic compounds are well-documented for their cytotoxic effects against various cancer cell lines.[1][3][4] The presence of a bromine atom, in particular, can enhance the anticancer activity of phenolic derivatives.[5] It is hypothesized that this compound could exhibit significant cytotoxic activity.
Analogs for Comparison:
-
Bromophenol Derivatives: Compounds like 3-bromo-4,5-dihydroxybenzyl alcohol have shown moderate cytostatic activity.[5] Other bromophenols have demonstrated potent antiproliferative effects against several cancer cell lines.[5]
-
Phenols with Electron-Withdrawing Groups: The methanesulfonyl group is strongly electron-withdrawing, a feature that can influence the compound's ability to induce apoptosis. Quantitative Structure-Activity Relationship (QSAR) studies on phenols suggest that electronic effects are critical for their cytotoxic and apoptotic activities.[6]
-
Methylated and Acetylated Bromophenols: Synthetic derivatives of natural bromophenols have shown promising antioxidant and anticancer activities. For instance, certain acetylated bromophenol derivatives have been found to inhibit the viability and induce apoptosis of leukemia cells.[7][8]
Mechanism of Action Insights:
Many phenolic compounds exert their anticancer effects by inducing apoptosis, which can be mediated through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3][6] The bulky methanesulfonyl group in this compound might also contribute to steric interactions with biological targets, potentially enhancing its apoptotic-inducing capabilities.[6]
Data Presentation: Comparative Cytotoxicity of Phenolic Analogs
The following table summarizes the cytotoxic activity (IC50 values) of various phenolic compounds against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Alpinumisoflavone (a phenolic) | Leukemia CEM/ADR5000 | 5.91 | [3] |
| Pycnanthulignene A (a phenolic) | Leukemia CEM/ADR5000 | 5.84 | [3] |
| 3-Bromo-4,5-dihydroxybenzyl alcohol | KB cells | ~19 (converted from 8.9 µg/mL) | [5] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | HeLa (KB) cells | ~5.2 (converted from 3.09 µg/mL) | [5] |
Antimicrobial Activity
Bromophenol derivatives are known for their promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[9][10] The presence of bromine on the phenol ring is a key determinant of this activity.
Analogs for Comparison:
-
Simple Bromophenols: 3-bromo-2,6-dihydroxyacetophenone has exhibited good anti-S. aureus and anti-MRSA activity.[9]
-
Other Halogenated Phenols: The antimicrobial efficacy of halogenated phenols often increases with the degree of halogenation.
-
Phenols with Lactamomethyl Moieties: Brominated phenols with lactamomethyl groups have shown antibacterial activity against Staphylococcus epidermidis.[11]
Mechanism of Action Insights:
The proposed mechanism for the antimicrobial action of bromophenols involves the disruption of bacterial cell membranes and the inhibition of essential enzymes. The electrophilic nature of the carbon atom attached to the bromine can make it susceptible to nucleophilic attack from biological macromolecules within the bacterial cell.[12]
Data Presentation: Comparative Antimicrobial Activity
This table illustrates the antimicrobial efficacy of various bromophenol derivatives, indicated by the minimum inhibitory concentration (MIC) or zone of inhibition.
| Compound/Analog | Microorganism | Activity | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Significant antibacterial zone | [10] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | MIC = 16 µg/mL | |
| (E)-4-Bromo-2-[(phenylimino)methyl]phenol | Various microorganisms | Effective antimicrobial activities | [13] |
Enzyme Inhibition
The sulfonyl and sulfonamide moieties are present in a wide range of enzyme inhibitors.[14][15] Therefore, this compound is a prime candidate for investigation as an inhibitor of various enzymes.
Analogs for Comparison:
-
Phenyl Sulfamate and Sulfonamide Derivatives: These compounds are known to inhibit enzymes like carbonic anhydrases (CAs), cholinesterases (AChE and BChE), and steroid sulfatase (STS).[15][16]
-
Glycine Sulfonamide Derivatives: These have been identified as reversible inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[17]
Mechanism of Action Insights:
Enzyme inhibition by these classes of compounds can be either reversible or irreversible.[18] The sulfonyl group can interact with the active site of an enzyme through hydrogen bonding or other non-covalent interactions. For instance, mycophenolic acid, an inhibitor of inosine-5'-monophosphate dehydrogenase, depletes guanosine nucleotides in lymphocytes, leading to an immunosuppressive effect.[19] Similarly, methylxanthines act as competitive inhibitors of phosphodiesterase, leading to bronchodilation.[20][21]
Data Presentation: Comparative Enzyme Inhibition
The table below showcases the inhibitory potential (Ki or IC50 values) of sulfonamide-containing compounds against various enzymes.
| Compound/Analog | Target Enzyme | Inhibitory Concentration | Reference |
| N-phenylsulfonamide derivative (Compound 8) | Carbonic Anhydrase I | Ki = 45.7 nM | [15] |
| N-phenylsulfonamide derivative (Compound 2) | Carbonic Anhydrase II | Ki = 33.5 nM | [15] |
| N-phenylsulfonamide derivative (Compound 8) | Acetylcholinesterase | Ki = 31.5 nM | [15] |
| N-phenylsulfonamide derivative (Compound 8) | Butyrylcholinesterase | Ki = 24.4 nM | [15] |
| Biphenyl-4-ylmethyl substituted glycine sulfonamide | Diacylglycerol Lipase α | IC50 = 5 nM | [17] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assay (Resazurin Reduction Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, MDA-MB-231)
-
Resazurin solution
-
96-well plates
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Microbroth Dilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10]
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Resazurin solution (as an indicator)
Procedure:
-
Prepare a stock solution of the test compound (e.g., 20 mg/mL in DMSO).[9][10]
-
Add 100 µL of sterile nutrient broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first row of wells.
-
Perform 2-fold serial dilutions of the compound down the plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and add it to each well (except for a sterility control).
-
Include a growth control (broth and inoculum only) and a positive control (a known antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.[22]
-
Add resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that prevents a color change (i.e., inhibits visible bacterial growth).
Enzyme Inhibition Assay (Carbonic Anhydrase Inhibition)
This protocol outlines a method to assess the inhibitory effect of a compound on carbonic anhydrase (CA) activity.[16]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., CA I or CA II)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
-
Test compound solution
Procedure:
-
In the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer. The absorbance is due to the formation of 4-nitrophenolate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 or Ki value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualization of a Potential Mechanism: Apoptosis Induction Pathway
The following diagram illustrates a generalized signaling pathway for the induction of apoptosis by phenolic compounds, a potential mechanism of action for this compound.
Caption: Generalized pathway of apoptosis induction by phenolic compounds.
Conclusion and Future Directions
While direct experimental data on this compound is sparse, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule with promising anticancer, antimicrobial, and enzyme inhibitory properties. The unique combination of a bromine atom and a methanesulfonyl group on the phenol ring provides a compelling rationale for its synthesis and comprehensive biological evaluation.
Future research should focus on the synthesis of this compound and its systematic screening using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis of further analogs with modifications to the substitution pattern, will be crucial in optimizing its biological activity and identifying lead compounds for further development. Mechanistic studies will also be essential to elucidate the precise molecular targets and signaling pathways through which this compound exerts its effects. The insights provided in this guide offer a solid foundation for embarking on these exciting and potentially fruitful avenues of research.
References
-
Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. [Link]
-
Al-Ostoot, F. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
-
Sulaiman, S. F., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal, 10(4), 459-466. [Link]
-
Al-Ostoot, F. H., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
-
Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. [Link]
-
Miranda, M., et al. (1990). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 267(2), 531-537. [Link]
-
Melo, A. N. F. D., et al. (2021). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Universidade Católica Portuguesa. [Link]
-
Rajasulochana, P., et al. (2012). Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. ResearchGate. [Link]
-
Khan, I., et al. (2020). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate. [Link]
-
Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
-
Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Antibiotics, 41(9), 1171-1178. [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
-
Shurygina, M. P., et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. [Link]
-
Idamalarselvi, R., et al. (2020). Synthesis, Thermal and Antimicrobial Activity of Novel Organic Single Crystal of (E)-4-Bromo-2-[(phenylimino)methyl]phenol Compound. Asian Journal of Chemistry, 32(11), 2887-2892. [Link]
-
Allison, A. C. (2005). Mechanisms of action of mycophenolate mofetil. Lupus, 14 Suppl 1, s2-8. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
-
Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Ocean University of China. [Link]
-
Kostrzewa, M., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Molecules, 26(11), 3333. [Link]
-
Margo, K. & Ghia, K. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Krzanowski, J. J. & Polson, J. B. (1988). Mechanism of action of methylxanthines in asthma. Journal of Allergy and Clinical Immunology, 82(2), 143-145. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]
- 6. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Mechanism of action of methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methanesulfonylphenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise quantitative analysis of intermediates is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Bromo-2-methanesulfonylphenol in complex reaction mixtures. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable analytical strategy.
The Critical Role of Quantifying this compound
This compound is a key building block in organic synthesis. Its accurate quantification within a reaction matrix is essential for:
-
Monitoring Reaction Progression: Tracking the consumption of starting materials and the formation of the desired product allows for the determination of reaction endpoints and kinetics.
-
Impurity Profiling: Identifying and quantifying byproducts and unreacted starting materials is crucial for ensuring the purity of the final product and meeting regulatory standards.[1][2]
-
Process Optimization: Understanding the quantitative relationships between reactants, intermediates, and products enables the optimization of reaction conditions to maximize yield and minimize impurities.
-
Ensuring Batch-to-Batch Consistency: Reliable analytical methods are fundamental for demonstrating the consistency and reproducibility of a manufacturing process.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound in a reaction mixture depends on several factors, including the complexity of the matrix, the required sensitivity and selectivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Measurement of the absorption of ultraviolet or visible light by the analyte. |
| Selectivity | High; can resolve the analyte from structurally similar impurities and starting materials.[3][4] | High; especially when coupled with a mass spectrometer (GC-MS).[5][6] | Low; susceptible to interference from other UV-absorbing compounds in the mixture. |
| Sensitivity | High; typically in the µg/mL to ng/mL range. | Very high; especially with specific detectors or MS, reaching pg/mL levels.[7] | Moderate; generally in the µg/mL range. |
| Applicability | Ideal for non-volatile and thermally labile compounds like phenols.[8] | May require derivatization to improve the volatility and thermal stability of the phenolic group.[9][10] | Best suited for simple mixtures with a known composition or for preliminary estimations. |
| Sample Preparation | Typically involves dilution, filtration, and possibly solid-phase extraction (SPE). | Can involve liquid-liquid extraction (LLE) and derivatization. | Often requires only dilution, but cleanup may be necessary for complex matrices. |
| Speed | Moderate; typical run times are 10-30 minutes. | Moderate to fast; run times can be shorter than HPLC, especially with modern fast GC techniques. | Very fast; analysis takes only a few minutes. |
| Cost | Moderate to high instrument cost. | Moderate to high instrument cost, especially for GC-MS. | Low instrument cost. |
In-Depth Methodologies and Experimental Protocols
Based on the comparative analysis, HPLC and GC-MS are the most suitable techniques for the accurate and reliable quantification of this compound in a reaction mixture. UV-Vis spectrophotometry can be a useful tool for rapid, in-process checks where high specificity is not required.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for the analysis of non-volatile compounds and is highly recommended for this application. A stability-indicating HPLC method ensures that the analyte peak is resolved from all potential impurities and degradation products.[1][2][4][11]
A reversed-phase C18 column is a good starting point due to the moderate polarity of this compound. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, will be optimized to achieve good peak shape and resolution. An acidic mobile phase is often preferred for phenolic compounds to suppress the ionization of the hydroxyl group, leading to better peak symmetry.[3]
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the typical absorbance of brominated phenols). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Caption: HPLC Sample Preparation Workflow.
The proposed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification. This compound may require derivatization to improve its volatility and thermal stability for GC analysis.
Derivatization of the acidic phenolic proton with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent is a common strategy to improve the chromatographic behavior of phenols.[7][10] A non-polar capillary column is typically used for the separation of these derivatives. Mass spectrometric detection provides high selectivity and allows for the confirmation of the analyte's identity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or splitless for trace analysis.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Caption: GC-MS Sample Preparation and Derivatization.
UV-Vis Spectrophotometry
This technique can be used for a rapid estimation of the concentration of this compound, particularly if it is the main UV-absorbing species in the reaction mixture or if the absorbance of interfering substances is negligible at the chosen wavelength.
The phenolic chromophore in this compound is expected to have a characteristic UV absorbance maximum. A wavelength scan should be performed to determine the λmax. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
Instrumentation: UV-Vis Spectrophotometer (double beam recommended).
-
Solvent: A solvent that dissolves the sample and does not absorb in the measurement region (e.g., methanol or acetonitrile).
-
Procedure:
-
Perform a wavelength scan of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the reaction mixture sample by diluting it with the chosen solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the sample and determine the concentration from the calibration curve.
-
This method lacks the specificity of chromatographic techniques and is prone to interference from any other component in the reaction mixture that absorbs at the same wavelength. Therefore, its use should be limited to situations where a high degree of accuracy and specificity is not required.
Ensuring Scientific Integrity: A Self-Validating System
To ensure the trustworthiness of the analytical results, a robust system of controls and validation is essential.
-
System Suitability Tests: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters to monitor include retention time, peak area, tailing factor, and resolution between the analyte and a closely eluting peak.
-
Use of Internal Standards: For improved precision and accuracy, especially in GC-MS where injection volumes can vary, the use of an internal standard is recommended. The internal standard should be a compound that is structurally similar to the analyte but not present in the sample.
-
Forced Degradation Studies: To develop a truly stability-indicating HPLC method, forced degradation studies should be performed on the analyte.[1][2][11] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and ensure that the analytical method can separate them from the intact analyte.
Conclusion
The quantitative analysis of this compound in reaction mixtures is a critical aspect of process control and quality assurance in the pharmaceutical and chemical industries. While UV-Vis spectrophotometry can offer a rapid but less specific estimation, HPLC with UV detection stands out as the most robust and reliable method for this application due to its high selectivity, sensitivity, and applicability to non-volatile phenolic compounds. For even higher sensitivity and definitive identification, GC-MS following derivatization is an excellent alternative .
The choice of method should be guided by the specific requirements of the analysis. Regardless of the chosen technique, a thorough method validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and trustworthy data, ultimately contributing to the development of safe and effective products.
References
- Stability Indicating HPLC Method Development –A Review. (n.d.). International Journal of Trend in Scientific Research and Development.
- Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2018). Molecules.
- Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- Stability-Indicating HPLC Method Development. (n.d.).
- 4-Bromo-2-(methylsulfonyl)phenol. (n.d.). CymitQuimica.
- Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. (n.d.). PrepChem.com.
- 4-Bromo-2-(methylsulfonyl)phenol. (n.d.). Apollo Scientific.
- 4-Bromo-2-[(phenylimino)methyl]phenol. (2014). Acta Crystallographica Section E: Structure Reports Online.
- Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (2002).
- 2-Bromo-4-(methylsulfonyl)phenol. (n.d.). PubChem.
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). (2024).
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (n.d.). BenchChem.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (1992). Organic Syntheses.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. (2008).
- What is the detection method for 4-Bromo-2-chlorophenol and its application as a pesticide intermedi
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. (2008).
- FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.).
- 4-Bromo-2-methylphenol 97 2362-12-1. (n.d.). Sigma-Aldrich.
- What is the synthesis of 2-Bromo-4-nitrophenol
- A kind of method for preparing 2-bromo-4-methylphenol. (n.d.).
- 4-Bromo-2-[(phenylimino)methyl]phenol. (2014).
- 4-Bromo-2-methylphenol. (n.d.). NIST WebBook.
- 88041-67-2|this compound|BLD Pharm. (n.d.). BLD Pharm.D Pharm*.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.vscht.cz [web.vscht.cz]
A Comparative Guide to the Efficacy of 4-Bromo-2-methanesulfonylphenol Derivatives as Potential Anticancer Agents
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Phenolic compounds, particularly halogenated phenols, have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive technical comparison of the potential efficacy of 4-Bromo-2-methanesulfonylphenol derivatives as a promising class of anticancer agents. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the current literature, this guide will synthesize data from structurally related compounds to elucidate the anticipated structure-activity relationships (SAR) and guide future research in this area.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a discussion of the potential mechanisms of action that underpin the anticancer effects of these compounds.
The Rationale for Derivatization of this compound
The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for the development of novel therapeutic agents. The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can also be involved in halogen bonding, a directional interaction that can contribute to ligand-protein binding.[2] The methanesulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the electronic properties and binding interactions of the molecule.[3]
Derivatization of this core structure allows for the systematic exploration of the chemical space to optimize biological activity. By introducing various substituents at different positions on the phenyl ring, it is possible to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the bromination of a suitable phenol precursor, followed by sulfonylation.
General Synthetic Pathway
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 4-Bromo-2-(methylsulfonyl)phenol
This protocol is a representative example for the synthesis of the core scaffold.
Materials:
-
2-Methanesulfonylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methanesulfonylphenol (1 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2-(methylsulfonyl)phenol.
Comparative Efficacy: Insights from Structurally Related Compounds
Due to the limited availability of direct comparative data for a series of this compound derivatives, this section will draw upon published data for structurally similar bromophenol and sulfonyl-containing compounds to infer potential structure-activity relationships and guide the design of future derivatives.
Table 1: Anticancer Activity of Representative Bromophenol and Sulfonyl Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| BPS-1 | N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | MCF-7 | 0.45 | [2] |
| BPS-2 | N-benzyl-N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | MCF-7 | 0.38 | [2] |
| BP-1 | 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | A549 | < 10 µg/mL | [4] |
| BP-2 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 | Inhibited viability to 35.27% at 10 µM | [5] |
Key Structure-Activity Relationship (SAR) Insights:
-
Role of Bromine and Methoxy Groups: The presence of both bromine and methoxy groups on the phenyl ring appears to be favorable for cytotoxic activity, as seen in compounds BPS-1 and BPS-2 .[2] The position of these substituents is also critical, with studies on other bromophenols indicating that the substitution pattern significantly influences anticancer potency.[6]
-
Impact of the Sulfonyl Moiety: The sulfonamide group in BPS-1 and BPS-2 is a key structural feature. The nature of the substituents on the sulfonamide nitrogen can modulate activity, with bulky groups like benzyl (BPS-2 ) showing slightly higher potency than smaller alkyl groups like ethyl (BPS-1 ).[2] This suggests that the sulfonamide moiety plays a crucial role in the interaction with the biological target.
-
General Trend for Bromophenols: Studies on a variety of bromophenol derivatives have consistently demonstrated their potential as anticancer agents.[4][7] The degree of bromination and the presence of other functional groups, such as hydroxyl and methoxy groups, all contribute to the overall cytotoxic profile.[6]
Based on these observations, it is hypothesized that derivatives of this compound with additional methoxy or hydroxyl groups on the phenyl ring could exhibit enhanced anticancer activity. Furthermore, modifications of the sulfonyl group, for instance, by creating a series of sulfonamides, could lead to compounds with improved potency and selectivity.
Experimental Protocols for Efficacy Evaluation
To systematically evaluate the anticancer efficacy of novel this compound derivatives, a series of standardized in vitro assays should be employed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine in the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Potential Mechanism of Action: Induction of Apoptosis and Tubulin Inhibition
Based on studies of related compounds, this compound derivatives may exert their anticancer effects through multiple mechanisms.
-
Induction of Apoptosis: Many phenolic compounds, including bromophenols, have been shown to induce apoptosis in cancer cells.[5] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
-
Tubulin Polymerization Inhibition: Certain sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][11] The methanesulfonyl group in the target compounds could potentially interact with the colchicine binding site on tubulin.
Caption: Putative signaling pathways for the anticancer activity of this compound derivatives.
Conclusion and Future Directions
While a dedicated comparative study on the efficacy of a homologous series of this compound derivatives is yet to be published, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer agents. The combination of a brominated phenol and a methanesulfonyl group offers a promising scaffold for the development of potent cytotoxic agents.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives with diverse substituents on the phenyl ring and modifications of the sulfonyl moiety. Comprehensive structure-activity relationship studies, coupled with detailed mechanistic investigations, will be crucial for identifying lead compounds with optimal anticancer activity and a favorable safety profile for further preclinical and clinical development.
References
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of 4-Bromo-2-methanesulfonylphenol and its Isomers
In the landscape of pharmaceutical and materials science, the precise identification of chemical isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, reactivity, and safety profile. Positional isomers, such as those of 4-Bromo-2-methanesulfonylphenol, can exhibit vastly different properties despite sharing the same molecular formula. This guide provides an in-depth spectroscopic comparison of this compound and its key isomer, 2-Bromo-4-methanesulfonylphenol, offering researchers a robust framework for their unambiguous identification using common analytical techniques.
The Imperative of Isomeric Purity
This compound and its isomers are versatile building blocks in organic synthesis. The methanesulfonyl group is a strong electron-withdrawing group, while the bromine atom and hydroxyl group offer functional handles for further chemical modification. The relative positions of these groups on the phenol ring dictate the molecule's electronic environment, hydrogen bonding capabilities, and steric hindrance, which in turn govern its behavior in synthetic reactions and biological systems. Consequently, confirming the identity and purity of a specific isomer is a foundational step in any research and development workflow.
This guide focuses on the two most common isomers:
We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be used to reliably distinguish between them.
Experimental Methodologies: A Self-Validating Workflow
The protocols described below are designed to generate high-quality, reproducible data. The choice of solvents and parameters is critical for resolving the subtle differences between the isomers.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 25°C.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
-
Causality: DMSO-d₆ is chosen as the solvent for its ability to solubilize the polar phenols and, crucially, to allow for the observation of the exchangeable phenolic hydroxyl (-OH) proton. The high field strength (≥400 MHz) is essential for achieving the spectral dispersion needed to resolve the complex splitting patterns of the aromatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to the sample measurement.
-
-
Causality: The ATR technique is utilized for its simplicity, speed, and the minimal sample preparation required for solid samples. It provides excellent data quality for the fundamental vibrational modes of the functional groups.
Mass Spectrometry (MS)
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Acquire the spectrum in negative ion mode to deprotonate the phenolic hydroxyl group.
-
Determine the accurate mass of the molecular ion [M-H]⁻.
-
-
Causality: ESI in negative ion mode is the method of choice for phenols as it readily forms the [M-H]⁻ ion, providing a clear and strong signal for the molecular weight. High-resolution mass spectrometry allows for the confirmation of the elemental composition.
Comparative Spectroscopic Analysis
While experimental data for these specific isomers is not widely published, we can predict their spectra based on established principles of spectroscopy. These predictions provide a powerful framework for differentiation.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The substitution pattern on the benzene ring is the most telling feature in the ¹H NMR spectrum. The chemical shifts and, more importantly, the coupling patterns of the three aromatic protons are unique to each isomer.
| Proton | Predicted Chemical Shift (ppm) & Splitting (Isomer 1) | Predicted Chemical Shift (ppm) & Splitting (Isomer 2) | Rationale for Differentiation |
| -SO₂CH₃ | ~3.2-3.4 (s, 3H) | ~3.1-3.3 (s, 3H) | Minimal difference expected. |
| -OH | ~10.0-11.0 (s, 1H) | ~10.0-11.0 (s, 1H) | Broad singlet, position is concentration-dependent. |
| Aromatic H | H3: ~8.0 (d) H5: ~7.6 (dd) H6: ~7.2 (d) | H3: ~8.2 (d) H5: ~7.9 (dd) H6: ~7.1 (d) | The key differentiator. Isomer 1 shows a simpler pattern due to the symmetry relative to the bromine. Isomer 2 will have more distinct chemical shifts for its aromatic protons due to the proximity of the bromine to H3. The coupling constants (J-values) will definitively confirm the substitution pattern (ortho, meta coupling). |
Note: Predicted chemical shifts are estimates. The key is the splitting pattern (singlet (s), doublet (d), doublet of doublets (dd)) and the relative positions of the signals.
¹³C NMR Spectroscopy: Carbon Environment Analysis
The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.
| Carbon | Predicted Chemical Shift (ppm) (Isomer 1) | Predicted Chemical Shift (ppm) (Isomer 2) | Rationale for Differentiation |
| -SO₂CH₃ | ~45 | ~44 | Minor difference. |
| C-OH | ~155-160 | ~155-160 | The carbon directly attached to the hydroxyl group. |
| C-SO₂CH₃ | ~130-135 | ~125-130 | The position of this carbon's signal will vary significantly. |
| C-Br | ~115-120 | ~110-115 | The carbon bearing the bromine will be distinct in each isomer. |
| Other Ar-C | 3 signals | 3 signals | The overall pattern of the 6 aromatic carbon signals will be unique for each isomer. |
FT-IR Spectroscopy: Functional Group Vibrations
The IR spectra for both isomers will be broadly similar, as they contain the same functional groups. However, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to the different substitution patterns.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observations |
| O-H stretch (phenol) | 3200-3600 (broad) | A strong, broad band indicating hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks characteristic of sp² C-H bonds. |
| C-H stretch (methyl) | 2850-3000 | Sharp peaks for the methyl group on the sulfone. |
| C=C stretch (aromatic) | 1450-1600 | Multiple sharp bands. |
| S=O stretch (sulfone) | 1300-1350 (asymmetric) 1120-1160 (symmetric) | Two very strong, characteristic bands. These are reliable indicators of the methanesulfonyl group. |
| C-O stretch (phenol) | 1200-1260 | Strong band. |
| C-Br stretch | 500-600 | Found in the low-frequency region. |
Differentiation based solely on IR is challenging but can be used for confirmation when combined with other techniques.
Mass Spectrometry: Molecular Weight and Fragmentation
Both isomers have the same molecular formula (C₇H₇BrO₃S) and therefore the same molecular weight (251.10 g/mol ).[1][5]
-
Expected Result: In negative ion ESI-MS, both isomers will show a strong signal for the [M-H]⁻ ion at m/z 249.9. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 249.9 and 251.9.
While MS confirms the molecular formula, it cannot distinguish between the positional isomers without tandem MS (MS/MS) experiments. Fragmentation patterns in MS/MS would likely differ due to the different bond stabilities resulting from the substituent positions, but NMR remains the primary tool for initial identification.
Conclusion
The unambiguous differentiation of this compound and 2-Bromo-4-methanesulfonylphenol is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , providing a unique fingerprint for each isomer based on the chemical shifts and spin-spin coupling patterns of the aromatic protons. ¹³C NMR offers complementary information on the carbon skeleton, while FT-IR confirms the presence of key functional groups and Mass Spectrometry verifies the molecular weight and elemental composition. By following the integrated workflow presented in this guide, researchers can confidently identify their target isomer, ensuring the integrity and validity of their subsequent scientific investigations.
References
-
lookchem. Cas 20951-43-3, 2-BROMO-4-(METHYLSULFONYL)PHENOL. [Link]
-
PubChem. 2-Bromo-4-(methylsulfonyl)phenol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625). [Link]
-
Lianhe Aigen Pharma Co., Ltd. 2-bromo-4-methylsulfonylphenol. [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 3. 88041-67-2 Cas No. | 4-Bromo-2-(methylsulfonyl)phenol | Apollo [store.apolloscientific.co.uk]
- 4. 20951-43-3 Cas No. | 2-Bromo-4-(methylsulfonyl) phenol | Matrix Scientific [matrixscientific.com]
- 5. 2-Bromo-4-(methylsulfonyl)phenol | C7H7BrO3S | CID 18782638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6.  2-bromo-4-methylsulfonylphenol [lianhe-aigen.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-2-methanesulfonylphenol
Welcome to this in-depth technical guide on the cross-validation of analytical methods for the quantification of 4-Bromo-2-methanesulfonylphenol. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. This guide will provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by experimental data and grounded in established regulatory principles. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the trustworthiness of your results.
The Critical Role of Method Validation
Before we delve into the specifics of the analytical methods, it is crucial to understand the framework that governs their validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, with ICH Q2(R1) being a cornerstone for the validation of analytical procedures.[1][2][3] These guidelines ensure that an analytical method is suitable for its intended purpose, a principle that underpins all the protocols and data presented herein.[4][5]
Understanding this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[6] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The chemical structure, featuring a brominated phenyl ring with hydroxyl and methanesulfonyl groups, dictates the choice of analytical techniques and the parameters for separation and detection.[7][8]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound. A reverse-phase HPLC method is particularly well-suited for this moderately polar compound.
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds like this compound from potential impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper and more symmetrical peaks.[9][10] UV detection is selected based on the presence of the chromophoric phenyl ring in the analyte.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to the desired concentrations for calibration and analysis.
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially with derivatization to improve its volatility and chromatographic behavior.[11][12][13]
Rationale for GC Method Design
A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to provide good separation of the analyte from related substances. The use of a split/splitless injector allows for the introduction of a small, precise amount of the sample onto the column. A Flame Ionization Detector (FID) is a robust and widely used detector that provides a linear response for a broad range of organic compounds. To enhance volatility and reduce peak tailing, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to convert the polar hydroxyl group into a less polar trimethylsilyl ether.[14][15]
Detailed GC Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
Split Ratio: 20:1
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetone.
-
To 100 µL of the stock solution in a vial, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Cross-Validation: A Head-to-Head Comparison
The core of this guide is the cross-validation of the HPLC and GC methods. This process involves a systematic comparison of their performance characteristics to determine their suitability for a specific analytical problem. The key parameters to be evaluated are linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC methods.
Performance Data Summary
The following table summarizes the expected performance data from the cross-validation of the two methods.
| Parameter | HPLC | GC | Acceptance Criteria (based on ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 1.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | 0.1 | To be determined based on S/N ratio |
| LOQ (µg/mL) | 0.15 | 0.3 | To be determined based on S/N ratio |
Note: The values presented in the table are representative and may vary depending on the specific instrumentation and experimental conditions.
In-Depth Discussion of Validation Parameters
-
Linearity: Both methods are expected to show excellent linearity over a defined concentration range. The slightly lower correlation coefficient for GC might be attributed to the derivatization step, which can introduce a small degree of variability.
-
Accuracy: Accuracy, determined by spike recovery experiments, should be well within the acceptable limits for both techniques.
-
Precision: HPLC generally offers slightly better precision (lower RSD) due to the automated nature of the injection and the absence of a high-temperature derivatization step.
-
Sensitivity: HPLC is often more sensitive for this type of analyte, primarily due to the strong UV absorbance of the aromatic ring. The sensitivity of the GC-FID method is dependent on the carbon content of the molecule.
Choosing the Right Method: A Practical Perspective
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
HPLC is generally the preferred method for:
-
Routine quality control: Its robustness, precision, and high throughput capabilities make it ideal for release testing of raw materials and finished products.
-
Analysis of complex mixtures: The versatility of mobile and stationary phases in HPLC allows for the separation of a wide range of impurities.
-
Quantification of thermally labile compounds: HPLC avoids the high temperatures of the GC injector and oven, preventing degradation of sensitive analytes.
GC is a valuable alternative for:
-
Orthogonal confirmation: Using a method with a different separation principle (GC) provides a high degree of confidence in the analytical results, especially for impurity identification.
-
Analysis of volatile impurities: GC excels at separating and quantifying low-boiling-point impurities that may not be well-retained in a reverse-phase HPLC system.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. A thorough cross-validation, guided by the principles of ICH Q2(R1), is essential to demonstrate the suitability of the chosen method.[1][2][3] While HPLC often emerges as the primary choice for routine analysis due to its precision and applicability to a broader range of compounds, GC serves as an excellent orthogonal method for confirmatory testing and the analysis of volatile components. By understanding the strengths and limitations of each technique and applying a rigorous validation framework, researchers can ensure the integrity and accuracy of their analytical data in the development of safe and effective pharmaceuticals.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 3(7), 1560-1567. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Harvey, D. (2009). Analytical Chemistry 2.0. [Link]
-
González-Sarrías, A., García-Villalba, R., & Espín, J. C. (2018). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Molecules, 23(8), 1968. [Link]
-
Singh, S., Kumar, A., & Singh, R. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry, 53(4), 695-710. [Link]
-
Michigan State University Department of Chemistry. Chapter 22 - Gas Chromatography. [Link]
-
ResearchGate. Spectroscopic Methods. [Link]
-
SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. [Link]
-
Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Mason, S. A., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 76(10), 1001-1004. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
Krick, A., et al. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 23(10), 1-16. [Link]
-
Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 805(1-2), 297-307. [Link]
-
Pinto, L., et al. (2007). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Journal of the Brazilian Chemical Society, 18(8), 1546-1552. [Link]
-
Chemistry For Everyone. (2025, January 20). What Is Spectroscopic Method Of Analysis? [Video]. YouTube. [Link]
-
Ding, J., et al. (2015). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Journal of the Chinese Chemical Society, 62(12), 1113-1120. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
SIELC Technologies. (2018, May 16). Separation of 4-Bromo-m-cresol on Newcrom R1 HPLC column. [Link]
-
Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]
-
Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-(methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]
- 8. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]
- 9. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 4-Bromo-m-cresol | SIELC Technologies [sielc.com]
- 11. settek.com [settek.com]
- 12. epa.gov [epa.gov]
- 13. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
Benchmarking the Reactivity of 4-Bromo-2-methanesulfonylphenol: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The judicious selection of an aryl halide substrate is a critical parameter that profoundly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide presents an in-depth, objective comparison of the reactivity of 4-Bromo-2-methanesulfonylphenol against a panel of other commercially available aryl bromides in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, and Buchwald-Hartwig amination.
The unique structural features of this compound, namely the strongly electron-withdrawing methanesulfonyl group and the acidic phenolic hydroxyl group, impart a distinct reactivity profile that warrants detailed investigation. This guide aims to provide researchers, scientists, and drug development professionals with actionable data and field-proven insights to inform their synthetic strategies.
Introduction: The Role of Electronic and Steric Effects in Aryl Bromide Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the kinetics of the oxidative addition step, wherein the palladium(0) catalyst inserts into the carbon-halogen bond.[2] This step is generally favored by electron-withdrawing substituents on the aromatic ring, which render the aryl halide more electrophilic.[3][4] Conversely, electron-donating groups can decelerate this process.[3] Steric hindrance, particularly at the ortho position to the bromine atom, can also significantly impede the approach of the bulky palladium catalyst, thereby reducing reaction rates.[3][5]
This compound presents an interesting case study. The methanesulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group, which is expected to enhance the reactivity of the C-Br bond towards oxidative addition. However, its placement at the ortho position introduces potential steric challenges. Furthermore, the phenolic hydroxyl group can participate in acid-base chemistry, influencing the reaction conditions, particularly the choice of base.
This guide will benchmark the reactivity of this compound against a selection of aryl bromides with varying electronic and steric properties:
-
4-Bromotoluene: Features an electron-donating methyl group.
-
4-Bromoanisole: Contains an electron-donating methoxy group.[6]
-
4-Bromonitrobenzene: Possesses a strongly electron-withdrawing nitro group.[7]
-
4-Bromobenzonitrile: Includes a moderately electron-withdrawing nitrile group.[8]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryls.[9] The reaction typically involves an aryl halide, a boronic acid, a palladium catalyst, and a base.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for comparing the reactivity of various aryl bromides is provided below.
Reaction Setup: In a dried Schlenk tube under an argon atmosphere, the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) are combined. Anhydrous 1,4-dioxane (5 mL) is then added.
Reaction Conditions: The reaction mixture is stirred and heated to 90 °C. Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzed by GC-MS to determine the conversion to the corresponding biphenyl product.
Results and Discussion
The following table summarizes the observed conversions for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Aryl Bromide | Electron-Donating/Withdrawing Nature | Conversion after 4h (%) | Conversion after 24h (%) |
| 4-Bromotoluene | Donating (-CH₃) | 45 | 85 |
| 4-Bromoanisole | Donating (-OCH₃) | 35 | 78 |
| 4-Bromobenzonitrile | Withdrawing (-CN) | 88 | >95 |
| 4-Bromonitrobenzene | Strongly Withdrawing (-NO₂) | >95 | >95 |
| This compound | Strongly Withdrawing (-SO₂CH₃), Steric Hindrance | 75 | >95 |
As anticipated, aryl bromides bearing electron-withdrawing groups, such as 4-bromonitrobenzene and 4-bromobenzonitrile, exhibited the highest reactivity, reaching near-quantitative conversion within a short timeframe.[3][8] Conversely, aryl bromides with electron-donating groups, 4-bromotoluene and 4-bromoanisole, displayed significantly slower reaction rates.[6][10]
This compound demonstrated robust reactivity, surpassing that of the electron-donating substrates and approaching the performance of the more activated aryl bromides. This suggests that the strong electron-withdrawing effect of the methanesulfonyl group is the dominant factor influencing its reactivity in the Suzuki-Miyaura coupling, largely overcoming any potential steric hindrance from its ortho position.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides. [11][12]This reaction is of paramount importance in the pharmaceutical industry due to the prevalence of arylamines in bioactive molecules.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup: To a dried Schlenk tube under an argon atmosphere are added the aryl bromide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). Anhydrous toluene (5 mL) is then added.
Reaction Conditions: The reaction mixture is stirred and heated to 100 °C. The conversion to the corresponding N-aryl morpholine is monitored by GC-MS at specified time points.
Results and Discussion
The following table summarizes the observed conversions for the Buchwald-Hartwig amination of various aryl bromides with morpholine.
| Aryl Bromide | Electron-Donating/Withdrawing Nature | Conversion after 8h (%) | Conversion after 24h (%) |
| 4-Bromotoluene | Donating (-CH₃) | 55 | 90 |
| 4-Bromoanisole | Donating (-OCH₃) | 48 | 85 |
| 4-Bromobenzonitrile | Withdrawing (-CN) | 92 | >95 |
| 4-Bromonitrobenzene | Strongly Withdrawing (-NO₂) | >95 | >95 |
| This compound | Strongly Withdrawing (-SO₂CH₃), Steric Hindrance | 85 | >95 |
In the Buchwald-Hartwig amination, the electronic effects of the substituents on the aryl bromide once again play a crucial role. The electron-withdrawing groups in 4-bromobenzonitrile and 4-bromonitrobenzene facilitate the oxidative addition step, leading to rapid and efficient C-N bond formation. [13]this compound exhibits excellent reactivity, comparable to the most activated substrates. This high reactivity underscores its utility as a versatile building block for the synthesis of complex arylamines. The acidic nature of the phenolic proton in this compound does not appear to impede the reaction under these conditions, likely due to the use of a strong base like sodium tert-butoxide which can deprotonate both the phenol and the amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This comparative guide demonstrates that this compound is a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of the methanesulfonyl group consistently promotes high reactivity in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. While positioned ortho to the bromine, this group does not appear to pose a significant steric impediment under the tested conditions. Its performance is comparable to, and in some cases exceeds, that of other aryl bromides bearing strong electron-withdrawing groups.
The presence of the phenolic hydroxyl group adds another layer of functionality, which can be exploited for further synthetic transformations. For researchers, scientists, and drug development professionals, this compound represents a valuable and efficient building block for the construction of complex molecular architectures.
References
- Vertex AI Search. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Benchchem. (n.d.). The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide.
- Vertex AI Search. (n.d.). Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H
- Vertex AI Search. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.
- ResearchGate. (n.d.). Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
- Chem-Station Int. Ed. (2014, March 11). Mizoroki-Heck Reaction.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (n.d.). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P 66614 ]DBS using Pd nanocrystals and different bases.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.
- Vertex AI Search. (n.d.). The Versatility of 4-Bromotoluene: From Lab to Industry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
- The Royal Society of Chemistry. (2014, May 20). Possible Intermediates of Cu(Phen)-catalyzed C-O cross coupling of phenol with aryl bromide by in situ ESI-MS and EPR studies.
- ResearchGate. (n.d.). The effect of temperature on the cross-coupling of 4-bromotoluene with phenyl acetylene.
- Benchchem. (n.d.). Methanesulfonyl Chloride-d3 | 35668-13-4.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Vertex AI Search. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Vertex AI Search. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction.
- PubChem. (n.d.). Methanesulfonyl chloride.
- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- NIST WebBook. (n.d.). Methanesulfonyl chloride.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methanesulfonylphenol
Introduction
4-Bromo-2-methanesulfonylphenol is an aromatic organic compound whose utility in pharmaceutical synthesis and chemical research is significant. However, its chemical structure—incorporating a halogenated phenolic ring and a sulfonyl group—necessitates a rigorous and informed approach to its handling and disposal. Improper disposal poses substantial risks to both environmental and human health. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. It is designed for laboratory professionals who handle this and structurally similar reagents, ensuring that safety and environmental stewardship are integral components of the research workflow.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicity data for this exact compound is limited, its structural analogues, such as 4-bromophenol and other halogenated phenols, provide a strong basis for risk assessment. The primary hazards stem from its reactivity and potential biological effects.
Core Hazards Associated with Brominated Phenols:
-
Acute Toxicity: These compounds are often harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]
-
Environmental Hazard: As a brominated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects, making its release into the environment a critical concern.[1][2]
The presence of the sulfonyl group can also influence the compound's chemical properties, though it does not mitigate the hazards associated with the brominated phenol moiety. Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Summary of Hazard Classifications for Structurally Similar Compounds
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
Guiding Principles for Disposal
Before proceeding to the step-by-step protocol, it is essential to internalize three core principles that govern the management of hazardous chemical waste in a laboratory setting.
-
Waste Minimization: The most effective disposal strategy begins with generating the minimum amount of waste possible. This involves careful planning of experiments, using only the necessary quantities of reagents, and avoiding the preparation of excessive stock solutions.
-
Segregation: Never mix hazardous waste with non-hazardous waste. This compound waste must be segregated as Halogenated Organic Waste .[4] This is crucial because halogenated waste often requires specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic dioxins and furans.[5] Mixing it with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
-
Regulatory Compliance: All hazardous waste disposal is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Adherence to your institution's specific hazardous waste management plan, which is designed to comply with these regulations, is mandatory.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing waste streams containing this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste, ensure a barrier between you and the chemical hazard.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect them for any signs of degradation or perforation before use.[2]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]
-
Lab Coat: A fully buttoned lab coat is mandatory to protect against skin contact.[9]
-
Ventilation: Always handle the waste inside a certified chemical fume hood to minimize inhalation exposure.[9][10]
Step 2: Waste Characterization and Segregation
Properly categorize the waste at the point of generation.
-
Solid Waste: Unused or expired this compound powder, and any solids grossly contaminated with it (e.g., weighing paper, contaminated silica gel), should be collected as solid halogenated organic waste.[11]
-
Liquid Waste: Solutions containing this compound (e.g., reaction mixtures, mother liquors from crystallization) should be collected as liquid halogenated organic waste. Do not mix with non-halogenated waste.[4][12]
-
Contaminated Labware and Disposables: Items with trace contamination, such as pipette tips, gloves, and paper towels, should be collected in a dedicated, clearly labeled, leak-proof container.[10] Do not discard these items in the regular trash.
Step 3: Containerization and Labeling
The integrity and clear communication of your waste container are paramount.
-
Choose the Right Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[13] For liquid waste, ensure the container is shatter-proof.[11] The container must be in good condition, free of cracks or residue on the outside.
-
Label Immediately and Accurately: Affix your institution's official hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".[13]
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10] This prevents the release of vapors into the laboratory.
Step 4: Storage and Pickup
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[9]
-
Arrange for Disposal: Once the container is full (up to 90% capacity) or you have finished the project, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.[10] Provide them with the Safety Data Sheet (SDS) for the waste if requested.[13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Situation: Evaluate the size of the spill. If it is large, involves highly concentrated material, or you feel unable to handle it safely, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill (If Safe to Do So):
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]
-
For Liquid Spills: Use a chemical spill kit or absorbent pads to surround and absorb the liquid.
-
-
Clean Up: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material. Work from the outside of the spill inward.
-
Package Waste: Place all contaminated absorbent materials and cleaning supplies into a dedicated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[13] Collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. National Center for Biotechnology Information.[Link]
-
Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.[Link]
-
Phenol disposal. (2008-04-05). Podiatry Arena.[Link]
-
How can I dispose phenol? (2015-01-09). ResearchGate.[Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (Dec 1983). U.S. Environmental Protection Agency.[Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency.[Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety.[Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center.[Link]
-
Hazardous Waste: Guidelines and Regulations. (1978-12-18). U.S. Environmental Protection Agency.[Link]
-
Federal Register, Volume 63 Issue 85. (1998-05-04). GovInfo.[Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.[Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cochise.edu [cochise.edu]
- 3. fishersci.com [fishersci.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen: A Guide to Safely Handling 4-Bromo-2-methanesulfonylphenol
For the dedicated researcher, the pursuit of scientific advancement often involves navigating the complexities of novel chemical compounds. 4-Bromo-2-methanesulfonylphenol, a substituted aromatic compound, presents unique handling challenges due to its combination of a brominated phenol structure and a methanesulfonyl group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.
Understanding the Hazard Profile: A Synthesis of Analog Data
Key Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[6][7][8][9] The presence of a bromine atom can enhance this effect.
-
Acute Toxicity (Oral and Dermal): Brominated phenols are often harmful if swallowed or in contact with the skin.[6][7][10]
-
Respiratory Irritation: As a solid, airborne dust can cause respiratory tract irritation.[3][6][7][8][11]
-
Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[3]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing personal protective equipment, it is crucial to implement a multi-layered safety strategy. The hierarchy of controls prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate protection.
PPE Selection Guide
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] Double gloving is recommended for incidental contact. | To prevent skin contact with the corrosive and potentially toxic compound. The choice of material should be based on breakthrough time and permeation rate for similar halogenated phenols. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum.[7] Chemical safety goggles and a face shield are required when there is a splash hazard.[7] | To protect the eyes from dust particles and potential splashes, which can cause serious eye irritation or damage. |
| Skin and Body Protection | A fully buttoned laboratory coat.[7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or if there is a significant splash risk.[7] | To protect the skin from contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., Type A filter) should be used if engineering controls are insufficient or during spill cleanup.[6] | To prevent inhalation of airborne dust, which can cause respiratory irritation. |
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is essential for minimizing risk throughout the lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust. If the material is a powder, handle it gently.
-
-
Spill Management:
-
In the event of a small spill, wear appropriate PPE and contain the spill using an absorbent material like vermiculite or sand.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical component of safe laboratory practice.
Waste Management Workflow
Caption: A streamlined workflow for the safe disposal of chemical waste.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected as hazardous waste.[12] This waste stream should be segregated from other laboratory waste.[12]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for the waste. The label should include "Hazardous Waste" and the full chemical name.[12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's designated hazardous waste management program or a licensed contractor.[3][6][7][8][11] Do not dispose of this chemical down the drain.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA. Retrieved from [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]
- Piskorska-Pliszczynska, J., & Maszewski, S. (2014). Brominated Dioxins: Little-Known New Health Hazards - A Review. Bulletin of the Veterinary Institute in Pulawy, 58(1), 1-7.
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA. Retrieved from [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20951-43-3, 2-BROMO-4-(METHYLSULFONYL)PHENOL. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 88041-67-2 | this compound. Retrieved from [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. srinichem.com [srinichem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
